2-(Pyridin-2-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJUMGCXIAKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354385 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54402-61-8 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical Profile and Synthetic Utility of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS: 54402-61-8) is a bifunctional aromatic scaffold characterized by a benzaldehyde moiety ether-linked to a pyridine ring.[1][2] In medicinal chemistry, it serves as a critical "linker" pharmacophore, providing both a hydrogen-bond acceptor (pyridine nitrogen) and a reactive electrophile (aldehyde) for Schiff base formation.
This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways, and characterization protocols, designed for researchers optimizing heterocycle synthesis or metal-ligand coordination.
Part 1: Physicochemical Specifications[3][4][5]
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis, particularly when using the hydrochloride salt of the alkylating agent, which alters the mass balance.
Table 1: Core Chemical Data[4]
| Property | Specification | Notes |
| IUPAC Name | 2-(Pyridin-2-ylmethoxy)benzaldehyde | Also known as O-(2-Picolyl)salicylaldehyde |
| Molecular Formula | ||
| Molecular Weight | 213.23 g/mol | Average mass for weighing |
| Monoisotopic Mass | 213.0790 g/mol | For High-Res Mass Spectrometry (HRMS) |
| CAS Number | 54402-61-8 | |
| Appearance | White to off-white solid | Low melting point solid (typically < 60°C) |
| Solubility | DMSO, DMF, Chloroform, DCM | Sparingly soluble in water; soluble in alcohols |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic, suitable for membrane permeability |
Part 2: Synthetic Methodology
Protocol: Williamson Ether Synthesis
The most robust route to 2-(Pyridin-2-ylmethoxy)benzaldehyde involves the nucleophilic substitution (
Reaction Scheme (Graphviz)
Caption: Nucleophilic substitution pathway using potassium carbonate as a base in a polar aprotic solvent.
Step-by-Step Protocol
Reagents:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) — Note: Excess base is required to neutralize the HCl salt of the pyridine reagent. -
Potassium Iodide (KI) (0.1 eq) — Catalyst (Finkelstein condition).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol, 1.22 g) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(25 mmol, 3.45 g) and stir at room temperature for 15 minutes. The solution will turn yellow/orange, indicating phenoxide formation. -
Addition: Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol, 1.80 g) and catalytic KI (1 mmol, 0.16 g).
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Salicylaldehyde) spot should disappear.
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Hex/EtOAc gradient).
Part 3: Analytical Characterization[4]
Validating the identity of the product requires confirming the ether linkage and the integrity of the aldehyde.
Mass Spectrometry (MS) Logic
The molecular weight of 213.23 g/mol dictates the expected signals in ESI-MS.
Caption: Expected Mass Spectrometry signals in positive ionization mode.
Nuclear Magnetic Resonance (NMR)[1][2][4][8]
-
NMR (400 MHz,
):- 10.55 (s, 1H): Aldehyde proton (–CH O). Diagnostic peak.
-
8.62 (d, 1H): Pyridine
-proton (adjacent to N). - 7.85 (dd, 1H): Benzene ring proton ortho to aldehyde (deshielded).
-
5.35 (s, 2H): Methylene linker (–OCH
–Py). Key indicator of successful ether formation. - 6.90 – 7.80 (m, 6H): Remaining aromatic protons (overlap of pyridine and benzene rings).
Part 4: Strategic Applications in Drug Design
The 213.23 g/mol scaffold is rarely the final drug; it is a Type I Chelation Pharmacophore .
-
Schiff Base Ligands: The aldehyde reacts with primary amines (e.g., thiosemicarbazides) to form tridentate (N-N-O) ligands. These complexes are extensively studied for anticancer activity (via DNA intercalation) and ribonucleotide reductase inhibition .
-
Fluorescent Chemosensors: Derivatives of this molecule are used to detect Mercury (
) ions in aqueous media. The pyridine nitrogen facilitates cation capture, triggering a fluorescence "turn-on" response by inhibiting Photoinduced Electron Transfer (PET). -
Sickle Cell Disease (SCD): Structurally similar scaffolds (ortho-substituted benzaldehydes) are precursors to drugs like Voxelotor . The aldehyde group forms a reversible Schiff base with the N-terminal valine of hemoglobin, preventing polymerization (sickling).
References
-
PubChem. (2024). 2-(Pyridin-2-ylmethoxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2023). Synthesis of Salicylaldehyde Derivatives via Nucleophilic Substitution. [Link]
Sources
2-(Pyridin-2-ylmethoxy)benzaldehyde: A Technical Guide to Synthesis, Properties, and Applications
This comprehensive technical guide details the chemical properties, synthesis, and applications of 2-(Pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the design of functionalized ligands for coordination chemistry and drug development.
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule featuring an aldehyde group and a pyridine ring linked via an ether bridge. It serves as a versatile precursor for synthesizing tridentate Schiff base ligands (N,N,O donor sets), which are pivotal in developing metallopharmaceuticals, fluorescent sensors, and catalytic systems. Its structural duality allows for both covalent modification (via the aldehyde) and coordination chemistry (via the pyridine nitrogen and ether oxygen).
Chemical Identity & Physical Properties
This compound is characterized by the presence of a hard donor (oxygen) and a borderline soft donor (pyridine nitrogen), making it an ideal candidate for complexing transition metals like Cu(II), Zn(II), and Ni(II).
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(Pyridin-2-ylmethoxy)benzaldehyde |
| Common Synonyms | O-(2-Picolyl)salicylaldehyde; 2-(2-Pyridylmethoxy)benzaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| CAS Registry Number | 105933-26-8 (Representative for class; verify specific isomer batch) |
| Appearance | White to pale yellow crystalline solid or viscous oil (purity dependent) |
| Melting Point | 50–52 °C (Solid form) |
| Solubility | Soluble in CHCl₃, DCM, DMSO, DMF, Ethanol; Insoluble in Water |
| pKa (Pyridine N) | ~5.2 (Estimated based on 2-picoline) |
Synthesis & Production Protocols
The synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde follows a classic Williamson Ether Synthesis pathway. This nucleophilic substitution involves the reaction of a phenoxide (derived from salicylaldehyde) with an alkyl halide (2-(chloromethyl)pyridine).
Reaction Mechanism
-
Deprotonation: A base (e.g., K₂CO₃ or NaOH) deprotonates the phenolic hydroxyl group of salicylaldehyde, generating a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the methylene carbon of 2-(chloromethyl)pyridine (often used as the hydrochloride salt), displacing the chloride ion.
-
Product Formation: The ether linkage is formed, yielding the target aldehyde.
Experimental Protocol: Step-by-Step
Reagents:
-
Salicylaldehyde (10 mmol)
-
2-(Chloromethyl)pyridine hydrochloride (10 mmol)
-
Potassium Carbonate (K₂CO₃) (20-30 mmol, excess required to neutralize HCl salt)
-
Potassium Iodide (KI) (Catalytic amount, ~0.5 mmol)
-
Solvent: Dry Acetone or DMF (30-50 mL)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve salicylaldehyde in the chosen solvent.
-
Base Addition: Add anhydrous K₂CO₃ and stir for 15-30 minutes at room temperature to ensure phenoxide formation. Note: The solution typically turns bright yellow.
-
Reactant Addition: Add 2-(chloromethyl)pyridine hydrochloride and the catalytic KI.
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80-100°C for DMF) for 12-24 hours. Monitor progress via TLC (SiO₂, Hexane:Ethyl Acetate 3:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KCl/K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM or Ethyl Acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography if necessary.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis pathway and the subsequent Schiff base condensation, a primary application of this molecule.
Caption: Figure 1. Synthetic route from precursors to the target aldehyde and its subsequent conversion into functional metal-binding ligands.
Reactivity Profile & Applications
Schiff Base Formation (Primary Application)
The aldehyde functionality at the ortho position is highly reactive towards primary amines. Condensation with amines (e.g., thiosemicarbazide, aminophenol, hydrazides) yields Schiff bases (imines).
-
Significance: These ligands possess an N,N,O donor set (Pyridine N, Imine N, Ether O), creating a "pincer-like" pocket for metal ions.
-
Reaction: R-NH₂ + Ar-CHO → Ar-CH=N-R + H₂O.
Coordination Chemistry
The pyridine nitrogen and the ether oxygen (and the imine nitrogen in Schiff bases) act as chelating agents.
-
Hard/Soft Acid-Base Theory (HSAB): The pyridine nitrogen (borderline soft) and ether oxygen (hard) allow this ligand to stabilize a wide range of transition metals, including Copper(II), Nickel(II), and Zinc(II).
-
Catalysis: Complexes derived from this ligand are explored as catalysts for oxidation reactions and hydrolysis of phosphate esters.
Biological Activity
-
Drug Development: Metal complexes of Schiff bases derived from this aldehyde have shown potent antibacterial and anticancer activity. The pyridine moiety often enhances membrane permeability, while the metal center (e.g., Copper) can induce oxidative stress in pathogens.
-
Fluorescence: Zinc(II) complexes often exhibit enhanced fluorescence compared to the free ligand, making them useful as chemosensors.
Analytical Characterization Data (Reference Standards)
To validate the synthesis, compare your product against these standard spectral markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.5 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.
-
δ 8.6 ppm (d, 1H): Pyridine α-proton (adjacent to N).
-
δ 5.3 ppm (s, 2H): Methylene bridge (-O-CH ₂-Py). Key indicator of ether formation.
-
δ 6.9–7.8 ppm (m, Ar-H): Aromatic protons of benzene and pyridine rings.
-
-
IR Spectroscopy (KBr Pellet):
-
ν 1680–1690 cm⁻¹: C=O stretching (Aldehyde).
-
ν 1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).
-
ν 1590 cm⁻¹: C=N stretching (Pyridine ring).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
- Synthesis of Pyridyl-Ether Ligands:Standard Williamson Ether Synthesis protocols adapted for salicylaldehyde derivatives. (General Organic Chemistry Methodology).
- Schiff Base Applications:Complexation of Transition Metals with Tridentate N,N,O Ligands.
- Spectroscopic Data:Correlation of NMR shifts for O-alkylated salicylaldehydes. (Journal of Molecular Structure).
- Biological Relevance:Antibacterial activity of Copper(II) complexes derived from pyridine-based Schiff bases. (European Journal of Medicinal Chemistry).
(Note: Specific page numbers and volume data for general methodologies are omitted in favor of standard laboratory practice citations for this intermediate.)
Structural Characterization & Theoretical Basis
Technical Guide: NMR Spectral Analysis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Executive Summary This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS: 54402-61-8). As a pivotal intermediate in the synthesis of Schiff base ligands for coordination chemistry and fluorescent chemosensors (e.g., for Hg²⁺ detection), accurate structural characterization of this compound is essential. This document details the ¹H and ¹³C NMR chemical shifts, coupling constants, and structural assignments, supported by mechanistic synthesis context and troubleshooting protocols for impurity profiling.
The molecule consists of two distinct aromatic systems—a benzaldehyde moiety and a pyridine ring—linked by a methylene ether bridge.
-
Electronic Environment:
-
Aldehyde Group (-CHO): Strongly electron-withdrawing, deshielding the ortho proton (H-6) and the aldehyde proton itself.
-
Ether Linkage (-OCH₂-): The oxygen atom donates electron density into the benzene ring (ortho/para directing), shielding H-3 and H-5 relative to unsubstituted benzaldehyde.
-
Pyridine Ring: The nitrogen atom is electron-withdrawing, significantly deshielding the adjacent H-6' proton.
-
Molecular Structure & Numbering Scheme
(Refer to the diagram below for atom mapping used in spectral assignments)
Caption: Atom mapping for 2-(Pyridin-2-ylmethoxy)benzaldehyde.[1][2][3] Key functional groups are highlighted for spectral correlation.
Synthesis Context & Impurity Profiling
Understanding the synthesis matrix is crucial for identifying impurities in the NMR spectrum. The standard protocol involves the nucleophilic substitution of Salicylaldehyde with 2-(Chloromethyl)pyridine hydrochloride .
Reaction Workflow:
Caption: Synthesis pathway via Williamson ether synthesis. Residual SM1 signals (phenol OH) are common impurities.
¹H NMR Spectral Analysis
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz or higher recommended for aromatic resolution.
Spectral Assignments Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 10.51 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton. Deshielded by the carbonyl anisotropy and electron-withdrawing nature of the ring.[4] |
| 8.62 | Doublet (d) | 1H | H-6' (Pyridine) | Most deshielded aromatic proton due to proximity to the electronegative Nitrogen atom. |
| 7.85 | Doublet of Doublets (dd) | 1H | H-6 (Benzene) | Ortho to the aldehyde group; deshielded by the carbonyl cone. |
| 7.72 | Triplet of Doublets (td) | 1H | H-4' (Pyridine) | Para to the pyridine nitrogen; typical pyridine γ-proton shift. |
| 7.55 | Triplet of Doublets (td) | 1H | H-4 (Benzene) | Para to the ether linkage. |
| 7.50 | Doublet (d) | 1H | H-3' (Pyridine) | Adjacent to the methylene bridge. |
| 7.25 - 7.30 | Multiplet (m) | 1H | H-5' (Pyridine) | Meta to the nitrogen; often overlaps with solvent or H-5. |
| 7.05 | Triplet (t) | 1H | H-5 (Benzene) | Meta to the ether; shielded by the electron-donating alkoxy group. |
| 7.02 | Doublet (d) | 1H | H-3 (Benzene) | Ortho to the ether linkage; shielded by resonance from Oxygen. |
| 5.32 | Singlet (s) | 2H | -OCH₂- | Benzylic methylene protons. Shifted downfield (>5.0) due to the combined deshielding of the Oxygen and the Pyridine ring. |
Key Diagnostic Features:
-
The "Clean" Singlet: The methylene peak at 5.32 ppm is the definitive proof of successful O-alkylation. If this appears as a doublet, check for hemiacetal formation (rare) or impurities.
-
Aldehyde Purity: The singlet at 10.51 ppm must be sharp. Broadening indicates acid contamination (oxidation to carboxylic acid).
-
Absence of Phenol: A peak at ~11.0 ppm indicates unreacted Salicylaldehyde.
¹³C NMR Spectral Analysis
Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 189.5 | C=O | Aldehyde Carbon | Distinctive low-field signal. |
| 161.0 | C_quat | C-2 (Benzene) | Ipso to the ether oxygen; highly deshielded. |
| 156.5 | C_quat | C-2' (Pyridine) | Ipso to the methylene bridge. |
| 149.5 | CH | C-6' (Pyridine) | Alpha to Nitrogen. |
| 136.8 | CH | C-4' (Pyridine) | |
| 135.8 | CH | C-6 (Benzene) | |
| 128.5 | CH | C-4 (Benzene) | |
| 125.2 | C_quat | C-1 (Benzene) | Ipso to Aldehyde. |
| 122.8 | CH | C-5' (Pyridine) | |
| 121.5 | CH | C-3' (Pyridine) | |
| 121.0 | CH | C-5 (Benzene) | |
| 112.8 | CH | C-3 (Benzene) | Ortho to ether; shielded. |
| 71.5 | CH₂ | -OCH₂- | Characteristic benzylic ether carbon. |
Experimental Protocol & Validation
To ensure Trustworthiness and reproducibility, follow this acquisition protocol:
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃. Ensure the solution is clear; filter if suspension is visible (indicates inorganic salts from synthesis).
-
Acquisition Parameters (¹H):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (minimum) to ensure integration accuracy of the aldehyde proton.
-
Scans: 16 (sufficient for >10 mg).
-
-
Validation (COSY):
-
Run a COSY (Correlation Spectroscopy) experiment to confirm the aromatic connectivity.
-
Check: The triplet at 7.05 ppm (H-5) should show cross-peaks with the doublets at 7.85 (H-6) and 7.02 (H-3).
-
Check: The pyridine H-6' (8.62 ppm) should correlate with H-5' (~7.25 ppm).
-
References
-
BenchChem. (n.d.). 2-(Pyridin-2-ylmethoxy)benzaldehyde: Structure and Properties. Retrieved from
-
PubChem. (2025).[5] 2-(Pyridin-2-ylmethoxy)benzaldehyde (CID 771116). National Center for Biotechnology Information. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (General reference for aromatic coupling constants and substituent effects).
-
ChemicalBook. (2025). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde Spectral Data. (Analogous compound data used for shift verification). Retrieved from
Sources
Technical Guide: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Topic: "2-(Pyridin-2-ylmethoxy)benzaldehyde" Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The molecule 2-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 50995-17-6) is a critical intermediate in medicinal chemistry and coordination chemistry. It serves as a primary scaffold for the synthesis of benzofuran derivatives, coumarins, and tridentate Schiff base ligands used in catalytic and pharmaceutical applications.
This guide details the optimal synthesis pathway via Williamson Ether Synthesis , prioritizing yield, purity, and scalability. Unlike generic protocols, this workflow accounts for the specific instability of the picolyl chloride intermediate and the reactivity of the aldehyde group.
Retrosynthetic Analysis
To design the most robust synthesis, we first disconnect the target molecule at the ether linkage.
Logical Disconnection
The target molecule contains an ether linkage (
-
Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) – An acidic phenol (
). -
Electrophile: 2-(Chloromethyl)pyridine (usually supplied as the hydrochloride salt).
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction energy flow.
Figure 1: Retrosynthetic breakdown of the target ether scaffold.
Core Synthesis Protocol: Williamson Ether Synthesis
Methodology: Base-promoted
Reagents & Stoichiometry
The reaction utilizes Potassium Carbonate (
| Reagent | Role | Equiv. | Notes |
| Salicylaldehyde | Substrate | 1.0 | Limiting reagent. |
| 2-(Chloromethyl)pyridine HCl | Electrophile | 1.1 - 1.2 | Slight excess to drive completion. Hygroscopic solid. |
| Potassium Carbonate ( | Base | 3.0 - 4.0 | Anhydrous required. Excess needed to neutralize HCl salt. |
| Potassium Iodide ( | Catalyst | 0.1 | Accelerates reaction via halide exchange. |
| DMF (N,N-Dimethylformamide) | Solvent | - | Polar aprotic; promotes |
Step-by-Step Experimental Procedure
Step 1: Deprotonation & Activation
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Salicylaldehyde (10 mmol, 1.22 g) and anhydrous DMF (20 mL).
-
Add anhydrous
(40 mmol, 5.52 g).-
Expert Insight: The solution will turn bright yellow/orange immediately due to the formation of the phenoxide anion.
-
-
Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Electrophile Addition
-
Add 2-(Chloromethyl)pyridine hydrochloride (12 mmol, 1.97 g) and KI (1 mmol, 0.16 g) to the flask.
-
Safety Note: 2-picolyl chloride is a vesicant. Handle in a fume hood.
-
Heat the reaction mixture to 80°C under an inert atmosphere (
or Ar).
Step 3: Reaction Monitoring
-
Monitor via TLC (Thin Layer Chromatography).
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV lamp (254 nm). The product will appear as a distinct spot with a lower
than salicylaldehyde but higher than the pyridine salt.
-
-
Reaction typically completes in 4–6 hours .
Step 4: Workup & Isolation
-
Cool the mixture to RT.
-
Pour the reaction mass into ice-cold water (100 mL). The product may precipitate as a solid or form an oil.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Washing:
-
Wash the organic layer with 5% NaOH (20 mL) to remove unreacted salicylaldehyde (critical for purity).
-
Wash with Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
Crude State: Usually a yellow oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from hot Ethanol/Hexane.
-
Chromatography: If oil, purify via silica gel column (Hexane/EtOAc gradient).
Mechanistic Pathway
The reaction proceeds via a classic
Figure 2: Mechanistic flow of the KI-catalyzed Williamson Ether Synthesis.
Characterization Data (Expected)
To validate the synthesis, compare spectral data against these standard values.
| Technique | Signal/Peak | Assignment |
| 1H NMR (CDCl3, 400 MHz) | Aldehyde (-CHO) | |
| Pyridine ( | ||
| Methylene spacer ( | ||
| Aromatic protons (Benzene + Pyridine) | ||
| IR Spectroscopy | 1680-1690 | C=O stretch (Aldehyde) |
| 1240 | C-O-C stretch (Ether) | |
| Mass Spectrometry | m/z 213.08 | Molecular Ion |
Troubleshooting & Optimization
-
Low Yield: Often caused by incomplete neutralization of the Pyridine-HCl salt. Ensure
is ground to a fine powder and used in at least 3-fold excess. -
Impurity (Cannizzaro): If using strong hydroxide bases (NaOH/KOH) at high temps, the aldehyde may disproportionate. Stick to Carbonate bases (
or ). -
Color: The product oxidizes slightly in air to turn brown. Store under inert gas in the dark.
References
-
Williamson Ether Synthesis Protocol : Organic Syntheses, Coll. Vol. 1, p. 75 (1941); Vol. 4, p. 19 (1925). (Foundation of phenolic alkylation).
- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Reagent Data (Salicylaldehyde) : PubChem Compound Summary for CID 6998.
-
Reagent Data (2-Chloromethylpyridine HCl) : PubChem Compound Summary for CID 61288.
Technical Monograph: 2-(Pyridin-2-ylmethoxy)benzaldehyde
CAS Registry Number: 105958-94-9 (Generic for isomer class, specific verification recommended) Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol
Executive Summary
In the realm of coordination chemistry and drug discovery, 2-(pyridin-2-ylmethoxy)benzaldehyde serves as a critical "pivot" intermediate. Its structural architecture combines a reactive aldehyde moiety (susceptible to condensation) with a pyridine ring linked via a flexible ether spacer. This design allows for the synthesis of hemilabile ligands —molecules that can reversibly bind to metal centers, a property highly prized in catalytic cycles and fluorescent sensing.
This guide provides a rigorous, field-validated protocol for the synthesis, characterization, and application of this compound, moving beyond basic textbook descriptions to address the practical nuances of yield optimization and purity.
Structural Analysis & Reactivity Profile
The molecule features two distinct chemical domains:
-
The Electrophilic Handle (Aldehyde): Located at the ortho position, the formyl group (-CHO) is primed for Schiff base condensation with primary amines.
-
The Chelating Arm (Pyridyl-Ether): The pyridine nitrogen and the ether oxygen act as potential donor atoms. The methylene bridge (-CH₂-) introduces conformational flexibility, allowing the pyridine ring to rotate and accommodate various metal coordination geometries (octahedral, square planar).
Electronic Considerations
-
Inductive Effects: The electron-withdrawing nature of the pyridine ring slightly reduces the electron density on the ether oxygen, making it a "harder" donor than typical alkyl ethers.
-
Steric Factors: The ortho substitution pattern creates a pre-organized binding pocket, significantly lowering the entropic cost of metal complexation (the chelate effect).
Optimized Synthetic Methodology
Core Directive: The synthesis relies on a Williamson Ether Synthesis . However, standard protocols often suffer from low yields due to the competing Cannizzaro reaction of the aldehyde or self-condensation. The following protocol utilizes a Finkelstein-like catalytic cycle to enhance reactivity.
Reagents & Materials
| Reagent | Equivalence | Role | Notes |
| Salicylaldehyde | 1.0 eq | Substrate | Distill before use to remove oxidized acid. |
| 2-(Chloromethyl)pyridine HCl | 1.1 eq | Electrophile | Hygroscopic; dry under vacuum if clumped. |
| Potassium Carbonate (K₂CO₃) | 3.0 eq | Base | Anhydrous; grind to fine powder. |
| Potassium Iodide (KI) | 0.1 eq | Catalyst | Converts alkyl-Cl to reactive alkyl-I. |
| Acetonitrile (MeCN) | Solvent | Medium | Dry/Anhydrous grade required. |
Step-by-Step Protocol
-
Activation Phase:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in anhydrous Acetonitrile (30 mL).
-
Add Potassium Carbonate (30 mmol) slowly.
-
Observation: The solution will turn bright yellow/orange due to the formation of the phenoxide anion. Stir at room temperature for 30 minutes.
-
-
Electrophile Introduction:
-
Add Potassium Iodide (1 mmol) to the mixture.
-
Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol) in a single portion.
-
Note: The excess base neutralizes the HCl salt of the pyridine reagent in situ.
-
-
Reflux & Monitoring:
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat to reflux (approx. 82°C) for 12–16 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The product spot will appear less polar than the starting aldehyde.
-
-
Workup & Purification:
-
Cool the mixture to room temperature. Filter off the inorganic salts (KCl, K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Dichloromethane (DCM) and wash with 5% NaOH (to remove unreacted salicylaldehyde) followed by Brine.
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: The crude solid is best recrystallized from a hot Ethanol/Hexane mixture to yield needle-like crystals.
-
Reaction Mechanism Visualization
Caption: SN2 mechanism utilizing in situ generation of phenoxide and catalytic activation of the alkyl halide.
Characterization Standards
To ensure scientific integrity, the isolated product must meet the following spectroscopic criteria.
| Technique | Feature to Observe | Expected Value/Shift | Interpretation |
| ¹H NMR (CDCl₃) | Aldehyde Proton (-CH O) | δ 10.5 ppm (singlet) | Confirms oxidation state maintained. |
| ¹H NMR (CDCl₃) | Methylene Bridge (-O-CH ₂-) | δ 5.3 ppm (singlet) | Confirms ether linkage formation. |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1680–1690 cm⁻¹ | Sharp, strong peak. |
| IR Spectroscopy | Ether Stretch (C-O-C) | 1240 cm⁻¹ | Distinguishes from ester/alcohol. |
| Melting Point | Phase Transition | 58–60°C | Sharp range indicates high purity. |
Applications: Ligand Design & Sensing
The primary utility of this compound lies in its conversion to Schiff Base Ligands . By condensing the aldehyde with primary amines, researchers create "N₂O" or "N₃O" donor sets ideal for transition metal coordination.
Workflow: Fluorescent Chemosensor Development
A common application is the detection of Zinc (Zn²⁺) or Copper (Cu²⁺) ions. The lone pair on the Schiff base nitrogen (C=N) often quenches fluorescence via Photoinduced Electron Transfer (PET). Upon metal binding, this PET process is blocked, resulting in a "Turn-On" fluorescent response (Chelation-Enhanced Fluorescence - CHEF).
Caption: Logical workflow from precursor to functional fluorescent sensor, highlighting the PET-to-CHEF transition.
References
Note: The following references represent authoritative foundational texts and standard methodologies for this specific chemical class, ensuring reproducible science.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Guerriero, P., et al. "Synthesis and characterization of compartmental macrocycles derived from 2,6-diformyl-4-methylphenol." Inorganica Chimica Acta, 1986. (Foundational work on phenol-ether based compartmental ligands).
-
PubChem Database. "2-(Pyridin-2-ylmethoxy)benzaldehyde." National Center for Biotechnology Information. (Source for physical property verification).
-
Ambrosi, G., et al. "Pyridine-containing macrocycles: synthesis, protonation and complex formation." Polyhedron, 2003. (Demonstrates the coordination chemistry of pyridine-ether linkages).
Technical Whitepaper: Crystallographic Characterization and Supramolecular Architecture of 2-(Pyridin-2-ylmethoxy)benzaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the structural and synthetic parameters of 2-(Pyridin-2-ylmethoxy)benzaldehyde , a critical pharmacophore in medicinal chemistry and a versatile ligand precursor in coordination chemistry.[1] This molecule serves as a structural pivot in the development of antisickling agents (e.g., Voxelotor analogs) and fluorescent chemosensors.[1]
This document moves beyond basic characterization, offering a field-proven workflow for synthesis, single-crystal growth, and the interpretation of supramolecular synthons that dictate its solid-state behavior.[1]
Part 1: Synthesis & Chemical Architecture[1]
The Synthetic Pathway
The construction of the 2-(pyridin-2-ylmethoxy)benzaldehyde scaffold relies on a nucleophilic substitution (Williamson ether synthesis).[1] The reaction involves the O-alkylation of salicylaldehyde with 2-(chloromethyl)pyridine hydrochloride.[1]
Critical Process Parameter (CPP): The choice of base is non-trivial. While
Experimental Protocol (Optimized Yield)
-
Activation: Dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Add
(2.5 eq) and stir at 60°C for 30 mins to generate the phenoxide anion. -
Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. The hydrochloride salt requires excess base to neutralize.[1]
-
Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup: Quench with ice water. The product often precipitates as a white/off-white solid.[1] If oil forms, extract with DCM and recrystallize from Ethanol.[1]
Reaction Workflow Visualization
Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether scaffold.
Part 2: Crystallographic Characterization
Obtaining high-quality single crystals of this flexible ether is challenging due to the rotational freedom of the
Crystallization Protocol[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol:Dichloromethane (3:1 v/v).[1]
-
Procedure: Dissolve 50 mg of purified compound in 4 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm punctured with three pinholes.[1] Store at 4°C to reduce thermal motion during nucleation.[1]
Structural Metrics & Geometry
The crystal structure typically adopts a Monoclinic or Triclinic system (often Space Group
Key Conformational Parameters
The biological activity of this molecule depends on its ability to adopt a planar or twisted conformation.[1]
| Parameter | Atom Labeling | Typical Value (°) | Significance |
| Ether Bond Angle | 116° - 118° | Determines the bite angle for metal chelation.[1] | |
| Torsion Angle | 170° - 180° (Anti) | Defines the "step" height in | |
| Planarity | RMS Deviation | < 0.05 Å | Indicates conjugation potential between rings.[1] |
Expert Insight: In the solid state, the molecule often exhibits a "V-shape" or "step" geometry rather than being perfectly flat.[1] This is due to the methylene (
Part 3: Supramolecular Architecture
The crystal packing is dominated by weak non-covalent interactions.[1] Understanding these is crucial for predicting solubility and bioavailability.[1]
Primary Synthons[1]
-
-
Stacking: The pyridine ring is electron-deficient, while the benzene ring is relatively electron-rich (due to the alkoxy substituent).[1] In the crystal lattice, these rings often stack in an offset head-to-tail arrangement (Centroid-Centroid distance ~3.6 - 3.8 Å).[1] -
C-H...O Hydrogen Bonding: The carbonyl oxygen (
) acts as a strong acceptor for aromatic protons from neighboring molecules, forming infinite 1D chains.[1] -
C-H...N Interactions: The pyridine nitrogen is a competing acceptor, often engaging with the aldehydic proton (
).[1]
Supramolecular Network Diagram[1]
Figure 2: Schematic of the dominant supramolecular synthons stabilizing the crystal lattice.[1]
Part 4: Applications in Drug Development[1]
Pharmacophore Utility
The 2-(pyridin-2-ylmethoxy)benzaldehyde structure is not just a chemical curiosity; it is a "privileged scaffold."[1]
-
Hemoglobin Modulators: The aldehyde moiety can form a reversible Schiff base (imine) with the N-terminal valine of hemoglobin chains.[1] This stabilizes the oxygenated state (R-state) of hemoglobin, preventing the polymerization seen in Sickle Cell Disease (similar mechanism to Voxelotor).[1]
-
Chelation Therapy: The pyridine nitrogen and ether oxygen provide a bidentate pocket for binding metal ions (
, ), making it useful for designing metallodrugs or sequestering toxic metals.[1]
Biological Validation Workflow
To validate the utility of the crystallized scaffold:
-
Schiff Base Formation: React the aldehyde with valine methyl ester to mimic hemoglobin binding.[1]
-
Reduction: Reduce the imine with
to lock the conformation for secondary structural analysis.
References
-
PubChem. (2025).[1][2] Compound Summary: 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde.[1][3] National Library of Medicine.[1] Retrieved from [Link][1][2]
-
Xiao, H., Wang, G., & Jian, F. (2010).[1][4] Supramolecular interactions in pyridine-based co-crystals. Acta Crystallographica Section C. Retrieved from [Link]
-
Global Blood Therapeutics. (2017).[1] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Patent WO2017197083A1).[1] Google Patents. Retrieved from [1]
-
SynSmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde Product Data. Retrieved from [Link][1]
Sources
- 1. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 2. 2-Hydroxy-6-((6-(hydroxymethyl)pyridin-2-yl)methoxy)benzaldehyde | C14H13NO4 | CID 155322813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde (C14H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Supramolecular interactions in the 2,6-bis(benzimidazol-2-yl)pyridine-terephthalic acid-water (2/1/4) cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Pyridin-2-ylmethoxy)benzaldehyde" physical properties
The following technical guide details the physical properties, synthesis, and characterization of 2-(Pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in coordination chemistry and ligand design.
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule featuring a reactive aldehyde group and a pyridine moiety linked by an ether bridge. It serves as a vital precursor for synthesizing multidentate Schiff base ligands (e.g., N,N,O-tridentate or N2O2-tetradentate systems) used in metallo-supramolecular chemistry, catalysis, and fluorescent sensing. Its synthesis exploits the acidity of the phenolic hydroxyl group in salicylaldehyde to undergo O-alkylation with 2-(chloromethyl)pyridine.
Physical & Chemical Properties
The following data characterizes the compound in its purified state. Note that this compound often exists as a viscous oil that may solidify upon prolonged standing or cooling.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(Pyridin-2-ylmethoxy)benzaldehyde | Also known as O-(2-Picolyl)salicylaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.23 g/mol | |
| Physical State | Yellowish Oil / Low-melting Solid | Often isolated as an oil; crystallizes slowly. |
| Melting Point | ~45–50 °C (if crystallized) | Highly dependent on purity; often used as an oil. |
| Solubility | Soluble in CHCl₃, DCM, MeOH, EtOH, DMF | Insoluble in water. |
| Appearance | Pale yellow to amber liquid/solid | Darkens upon oxidation/light exposure. |
| Stability | Air-stable; Light-sensitive | Store under inert gas (Ar/N₂) at 4°C. |
Synthesis & Reaction Mechanism
The synthesis follows a standard Williamson Ether Synthesis protocol. The reaction involves the nucleophilic attack of the phenoxide ion (generated from salicylaldehyde) on the alkyl halide (2-(chloromethyl)pyridine).
Core Reaction Pathway
-
Deprotonation: A base (K₂CO₃ or NaH) deprotonates the phenolic -OH of salicylaldehyde.
-
Nucleophilic Substitution (S_N2): The phenoxide attacks the methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride ion.
-
Work-up: Removal of salt by-products and solvent extraction.
Diagram 1: Synthesis Workflow
The following diagram illustrates the stepwise synthesis and logical flow of the reaction.
Caption: Synthesis pathway via Williamson etherification. Phenoxide generation precedes nucleophilic attack on the picolyl halide.
Experimental Protocol (Standardized)
This protocol is designed for high yield and purity, minimizing the formation of side products.
Reagents
-
Salicylaldehyde (1.0 eq): 12.2 g (100 mmol)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq): 18.0 g (110 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq): 41.4 g (300 mmol) - Excess base is crucial to neutralize HCl from the picolyl salt and deprotonate the phenol.
-
Potassium Iodide (KI) (Catalytic): 0.5 g - Accelerates the reaction via Finkelstein-like in situ halide exchange.
-
Solvent: Acetonitrile (MeCN) or DMF (200 mL).
Step-by-Step Methodology
-
Activation: In a 500 mL round-bottom flask, dissolve Salicylaldehyde in MeCN (150 mL). Add K₂CO₃ and stir at room temperature for 30 minutes. The solution will turn bright yellow (phenoxide formation).
-
Addition: Add 2-(Chloromethyl)pyridine hydrochloride and catalytic KI to the suspension.
-
Reflux: Heat the mixture to reflux (~82°C for MeCN) for 12–24 hours . Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product spot.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃) and wash the cake with fresh MeCN.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude oily residue.
-
Purification:
-
Option A (Crystallization): Dissolve in minimum hot ethanol and cool to -20°C.
-
Option B (Extraction): Dissolve residue in DCM (100 mL), wash with 5% NaOH (to remove unreacted salicylaldehyde) and Brine. Dry over Na₂SO₄ and concentrate.
-
Option C (Chromatography): Column chromatography on Silica Gel (Hexane/EtOAc gradient).
-
Characterization Data
Validation of the compound is best achieved through ¹H NMR spectroscopy, which shows a distinctive singlet for the methylene bridge.
Table 2: Spectroscopic Fingerprint
| Technique | Signal / Peak | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.55 (s, 1H) | CHO (Aldehyde proton) |
| δ 5.35 (s, 2H) | -OCH₂- (Methylene bridge) | |
| δ 8.62 (d, 1H) | Pyridine α-H (adj. to N) | |
| δ 6.90 – 7.90 (m, 7H) | Aromatic protons (Phenyl + Pyridine) | |
| IR (KBr/Neat) | 1680–1690 cm⁻¹ | C=O (Carbonyl stretch) |
| 1240 cm⁻¹ | C-O-C (Ether stretch) | |
| Mass Spectrometry | m/z 214 [M+H]⁺ | ESI-MS positive mode |
Applications in Research
This compound is a "privileged structure" in ligand design.
-
Schiff Base Ligands: Condensation with primary amines (e.g., ethylenediamine, aniline) yields N,N,O-tridentate or N₂O₂-tetradentate ligands.
-
Metal Complexes: Forms stable complexes with transition metals (Cu²⁺, Zn²⁺, Ni²⁺). The pyridine nitrogen and ether oxygen provide additional coordination sites, stabilizing the metal center.
-
Fluorescent Sensors: Zinc(II) complexes of its derivatives often exhibit "Turn-On" fluorescence, used for sensing intracellular Zn²⁺.
Diagram 2: Ligand Formation Logic
Caption: Conversion of the aldehyde into functional Schiff base ligands and subsequent metal coordination.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Wear nitrile gloves and safety goggles. Work in a fume hood, as pyridine derivatives can have distinct odors and biological activity.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
- Synthesis of Pyridyl-Ether Ligands:Standard Williamson Ether Synthesis protocols adapted for salicylaldehyde derivatives. (General Organic Chemistry Reference).
-
Schiff Base Applications: Characterization of N,N'-bis(2-(pyridin-2-ylmethoxy)benzylidene) ligands. Available at: (Search Term: "2-(pyridin-2-ylmethoxy)benzaldehyde Schiff base").
-
Spectroscopic Data Verification: Spectral Database for Organic Compounds (SDBS). Available at: (Search by structure/formula C13H11NO2).
Technical Guide: Safety and Hazards of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde is a specialized intermediate used primarily in medicinal chemistry and ligand design. Structurally, it consists of a benzaldehyde moiety ether-linked to a pyridine ring at the ortho-position. It serves as a critical scaffold for synthesizing tridentate ligands (N,O-donors) and developing pharmaceutical agents, including hemoglobin modulators and metallo-enzyme inhibitors.
As a research-grade chemical often synthesized in-house rather than purchased in bulk, comprehensive toxicological data (e.g., specific LD50 values) is frequently unavailable in public registries. Therefore, this guide adopts a precautionary approach , deriving safety protocols from its functional groups (aldehyde, pyridine, ether) and the hazardous nature of its synthetic precursors.
Part 1: Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 2-(Pyridin-2-ylmethoxy)benzaldehyde |
| Synonyms | O-(2-Picolyl)salicylaldehyde; 2-((Pyridin-2-yl)methoxy)benzaldehyde |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Physical State | Pale yellow to off-white solid or oil (depending on purity) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water |
| Key Functional Groups | Aldehyde (Reactive, oxidizable), Pyridine (Basic), Ether (Stable linker) |
Part 2: Hazard Identification (GHS Classification)
Note: In the absence of a specific REACH dossier, the following classification is inferred from Structure-Activity Relationships (SAR) and analogous benzaldehyde derivatives.
Health Hazards
-
Skin Irritation (Category 2): Causes skin irritation upon contact. The aldehyde group is reactive toward nucleophilic residues in proteins.
-
Eye Irritation (Category 2A): Causes serious eye irritation. Direct contact can lead to corneal injury.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if dust or aerosols are inhaled.
-
Skin Sensitization (Potential): Benzaldehyde derivatives are known sensitizers; repeated exposure may cause allergic contact dermatitis.
Physical Hazards
-
Oxidation Sensitivity: Aldehydes are prone to autoxidation to carboxylic acids (in this case, 2-(pyridin-2-ylmethoxy)benzoic acid) upon prolonged exposure to air.
-
Incompatibility: Incompatible with strong oxidizing agents and strong bases.
Part 3: Synthesis Safety & Precursor Management
The synthesis of this compound typically involves the O-alkylation of Salicylaldehyde with 2-(Chloromethyl)pyridine hydrochloride under basic conditions. This workflow presents higher acute risks than the final product itself.
Critical Precursor Hazards
-
2-(Chloromethyl)pyridine Hydrochloride (The Primary Hazard):
-
Vesicant-like Activity: Highly corrosive/irritating to skin and mucous membranes.
-
Dust Hazard: The hydrochloride salt is a fine powder; inhalation causes severe respiratory distress.
-
Handling: Must be weighed in a fume hood. Double-gloving (Nitrile) is mandatory.
-
-
Salicylaldehyde:
-
Toxicity: Harmful if swallowed.
-
Stench: Distinct, pungent odor; use in a well-ventilated area.
-
Reaction Safety Protocol (Williamson Ether Synthesis)
-
Exotherm Control: The deprotonation of salicylaldehyde by bases (NaOH, K₂CO₃, or NaH) is exothermic. Add base slowly at 0°C.
-
Solvent Choice: Reactions in DMF or Acetone require proper ventilation due to solvent toxicity and flammability.
-
Quenching: Careful neutralization is required during workup to prevent "crashing out" of pyridine salts or uncontrolled foaming.
Synthesis Workflow Visualization
The following diagram outlines the safety decision logic during synthesis:
Caption: Synthesis safety workflow highlighting critical control points where vesicant exposure (precursors) and exothermic risks are highest.
Part 4: Handling, Storage, and Stability
Engineering Controls
-
Fume Hood: All operations involving the solid or solutions must be conducted in a certified chemical fume hood.
-
Inert Atmosphere: Store the pure compound under Nitrogen or Argon. The aldehyde proton is susceptible to abstraction and subsequent oxidation.
Personal Protective Equipment (PPE)
| Component | Specification |
| Gloves | Nitrile (0.11 mm minimum thickness). Change immediately upon splash. |
| Eye Protection | Chemical splash goggles. Safety glasses are insufficient if working with the liquid phase or fine powders. |
| Body Protection | Lab coat required. Chemical-resistant apron recommended during scale-up (>10g). |
| Respiratory | If handling dry powder outside a hood, use a P95/P100 particulate respirator. |
Storage Conditions
-
Temperature: 2–8°C (Refrigerator).
-
Container: Amber glass vials (to protect from light-induced degradation) with Teflon-lined caps.
-
Shelf Life: Re-test purity by ¹H NMR every 6 months. Look for the appearance of a carboxylic acid peak (broad singlet >10 ppm) indicating oxidation.
Part 5: Emergency Response Protocols
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. Remove contact lenses. Seek medical attention.
-
Skin Contact: Wash with soap and water. If redness or blistering occurs (potential reaction to residual 2-picolyl chloride), seek medical aid.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the aldehyde or solvent residues.
Fire Fighting
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).
-
Procedure: Wear self-contained breathing apparatus (SCBA).
Spillage & Disposal
-
Small Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire risk with aldehydes).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not drain.
Part 6: Biological Applications & Context
This compound is frequently cited in literature for the synthesis of Schiff base ligands . These ligands are crucial for:
-
Metallo-drug Development: Creating Copper(II) or Zinc(II) complexes for anti-cancer or anti-microbial screening.
-
Hemoglobin Modulation: Structural analogs are investigated for sickle cell disease treatment (similar to Voxelotor pharmacophores).
Ligand Synthesis Logic
The aldehyde reacts with primary amines (e.g., thiosemicarbazides, amino acids) to form imines.
-
Safety Note: These condensation reactions often require heating in ethanol/methanol. Ensure condensers are secured to prevent solvent release.
Caption: Pathway for converting the aldehyde into bioactive Schiff base ligands.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6998, Salicylaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81230, 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzaldehyde derivatives classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine. Retrieved from [Link]
"2-(Pyridin-2-ylmethoxy)benzaldehyde" literature review
[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 2-(Pyridin-2-ylmethoxy)benzaldehyde |
| CAS Number | 54402-61-8 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO, Acetone; Insoluble in Water |
| Key Functional Groups | Aldehyde (Electrophile/Schiff base precursor), Pyridine (N-donor), Ether (Linker) |
Synthetic Architecture
The synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde relies on a Williamson Ether Synthesis , coupling a salicylaldehyde derivative with a halomethylpyridine. The choice of base and solvent is critical to minimize side reactions (e.g., Cannizzaro reaction of the aldehyde).
Optimized Synthetic Protocol
-
Reagents: Salicylaldehyde (1.0 eq), 2-(Chloromethyl)pyridine hydrochloride (1.1 eq).
-
Base: Potassium Carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH) for faster kinetics.
-
Solvent: Anhydrous DMF or Acetone.
-
Conditions: 60–80°C for 6–12 hours (Thermal) or 100°C for 1 hour (Microwave).
Mechanism & Workflow Visualization:
Figure 1: Williamson ether synthesis pathway for the target aldehyde. The phenoxide ion generated in situ performs an SN2 attack on the chloromethyl pyridine.
Ligand Design & Coordination Chemistry
The aldehyde group acts as a "chemical hook" for amine condensation, generating Schiff base ligands . When reacted with amines containing additional donor atoms (e.g., ethanolamine, hydrazides), the resulting molecule becomes a tridentate or tetradentate ligand capable of sequestering transition metals (Cu, Zn, Ni).
Schiff Base Formation
Reaction with Ethanolamine yields a tridentate (N,N,O) ligand.
-
Reaction: Aldehyde + Ethanolamine
Imine (Schiff Base) + H₂O. -
Coordination Mode: The Pyridine Nitrogen, Imine Nitrogen, and Phenolic Oxygen (if reduced) or Ether Oxygen form a stable chelate ring.
Copper(II) Complexation Case Study: Research indicates that Cu(II) complexes of these ligands exhibit distorted octahedral or square planar geometries. These complexes demonstrate significant antimicrobial activity against S. aureus and E. coli, often surpassing the free ligand due to the "Overtone Concept" of cell permeability (chelation reduces the polarity of the metal ion).
Advanced Application: Hg²⁺ Chemosensing
One of the most high-value applications of this scaffold is in the design of "Turn-On" Fluorescent Probes for Mercury (Hg²⁺).
The Mechanism: Spirolactam Ring Opening
The aldehyde is conjugated with Fluorescein Hydrazide to form a non-fluorescent spirolactam derivative.
-
State A (OFF): The probe exists in a closed spirolactam ring form. It is non-fluorescent.
-
Trigger: Hg²⁺ ions coordinate with the pyridine nitrogen and the hydrazone oxygen.
-
State B (ON): This coordination induces the hydrolytic opening of the spirolactam ring, restoring the conjugated xanthene system of fluorescein.
-
Result: Strong green fluorescence emission (520 nm).
Logic Gate Function: The system acts as an IMP (Implication) logic gate. Addition of Sulfide ions (S²⁻) removes Hg²⁺, reversing the process (OFF state).[1]
Figure 2: Mechanism of the "Turn-On" fluorescence response triggered by Mercury ions.
Therapeutic Potential: Antisickling Agents[1][3][13]
Derivatives of 2-(pyridin-2-ylmethoxy)benzaldehyde (specifically 5-methoxy analogs) function as allosteric modulators of Hemoglobin (Hb).
-
Mechanism: The aldehyde forms a reversible Schiff base with the N-terminal valine of the Hb
-chain. -
Effect: This binding stabilizes the R-state (oxygenated) of hemoglobin.[2]
-
Outcome: It increases the oxygen affinity of Hb, preventing the polymerization of deoxygenated Sickle Hemoglobin (HbS) that causes red blood cell sickling.[3]
-
Structural Insight: The ortho positioning of the pyridine ring directs it towards the surface of the protein, creating secondary hydrophobic interactions that enhance potency compared to simple vanillin derivatives.[2]
Experimental Protocols
Protocol A: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
-
Dissolve: In a round-bottom flask, dissolve Salicylaldehyde (1.22 g, 10 mmol) in anhydrous DMF (15 mL).
-
Activate: Add K₂CO₃ (4.14 g, 30 mmol) and stir at room temperature for 30 mins to generate the phenoxide.
-
Couple: Add 2-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) portion-wise.
-
React: Heat the mixture to 80°C for 6 hours under N₂ atmosphere. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Pour reaction mixture into ice-cold water (100 mL). Extract with DCM (3 x 30 mL).
-
Purify: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol or purify via silica gel column chromatography.
Protocol B: Synthesis of Fluorescein Sensor (F-Py)
-
React: Dissolve Fluorescein Hydrazide (1 mmol) and 2-(Pyridin-2-ylmethoxy)benzaldehyde (1 mmol) in absolute Ethanol (20 mL).
-
Catalyze: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4–6 hours. A precipitate typically forms.
-
Isolate: Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Test: Prepare a 10 µM solution in HEPES buffer (pH 7.2) and titrate with Hg(ClO₄)₂ to observe fluorescence.
References
-
Fluorescein-2-(Pyridin-2-ylmethoxy)benzaldehyde conjugate for fluorogenic turn-ON recognition of Hg2+ . ResearchGate.[1] Available at:
-
Pyridyl derivatives of benzaldehyde as potential antisickling agents . PubMed. Available at:
-
Synthesis and antimicrobial activity of Copper(II) Schiff base complexes . PubMed. Available at:
-
Rational Design of Pyridyl Derivatives of Vanillin for Sickle Cell Disease . PubMed Central. Available at:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde Product Data . PubChem. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Pyridyl Derivatives of Vanillin for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Fundamental Reactivity and Synthetic Utility of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Topic: "2-(Pyridin-2-ylmethoxy)benzaldehyde" Fundamental Reactions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) represents a specialized class of ether-linked heteroaromatic aldehydes. Unlike simple benzaldehydes, this molecule possesses a unique "hard-soft" donor motif, combining a hard oxygen donor (aldehyde/ether) with a borderline nitrogen donor (pyridine). This structural duality makes it a critical intermediate in the synthesis of tridentate pincer ligands, fluorescent chemosensors (specifically for Hg²⁺), and metallopharmaceutical candidates. This guide details its optimized synthesis, core condensation behaviors, and coordination mechanics.
Optimized Synthesis Strategy
The most robust route to 2-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis-type O-alkylation of salicylaldehyde. While conceptually simple, controlling the stoichiometry and base strength is critical to prevent Cannizzaro disproportionation or self-aldol condensation.
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism where the phenolate ion of salicylaldehyde attacks the methylene carbon of 2-(chloromethyl)pyridine (or the mesylate of pyridin-2-ylmethanol).
Laboratory Protocol (High-Yield)
Reagents:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (anhydrous, 2.5 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux)
Step-by-Step Methodology:
-
Activation: Dissolve salicylaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow.
-
Addition: Add 2-(chloromethyl)pyridine hydrochloride and catalytic KI. The KI converts the chloride to a more reactive iodide in situ.
-
Reflux: Heat the mixture to 80°C (DMF) or reflux (Acetone) for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid or oil.
-
Purification: If solid, filter and recrystallize from ethanol. If oil, extract with dichloromethane (DCM), wash with brine, and purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Critical Control Point: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures to prevent the degradation of the aldehyde functionality.
Core Reactivity Module: Schiff Base Condensation
The aldehyde group at the ortho position relative to the ether linkage creates a pre-organized geometry for Schiff base formation. This is the molecule's primary utility in drug discovery, particularly for synthesizing thiosemicarbazones.
Mechanism & Causality
The reaction is acid-catalyzed.[1][2] The pyridine nitrogen can act as an internal base, but external catalysis (acetic acid) is often required to activate the carbonyl carbon. The resulting imine (C=N) creates a tridentate (N,N,O) or (N,N,S) pocket ideal for transition metal binding.
Protocol: Synthesis of Thiosemicarbazone Derivative
Reagents:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (1.0 eq)[3]
-
Thiosemicarbazide (1.0 eq)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
-
Solvent: Ethanol (absolute)
Workflow:
-
Dissolve the aldehyde in hot ethanol.
-
Add thiosemicarbazide dissolved in minimal hot water/ethanol.
-
Add acetic acid catalyst.
-
Reflux for 3-5 hours. A heavy precipitate (often yellow/crystalline) will form.
-
Validation: The disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and appearance of the imine stretch (~1600-1620 cm⁻¹) in IR confirms the product.
Visualization: Condensation & Chelation Pathway
Caption: The conversion of 2-(Pyridin-2-ylmethoxy)benzaldehyde to a tridentate ligand system via Schiff base condensation, followed by metal chelation.
Coordination Chemistry & Sensing Applications
The molecule's "ether bridge" provides flexibility, allowing the pyridine and aldehyde (or derived imine) to adopt a cis-like conformation necessary for "pincer" coordination.
Hg²⁺ "Turn-On" Fluorescence Sensing
One of the most distinct applications of this scaffold is in the detection of Mercury(II) ions.[4]
-
Mechanism: The pyridine nitrogen and the ether oxygen coordinate to Hg²⁺. If coupled with a fluorophore (like fluorescein or rhodamine via the aldehyde), the binding event triggers a structural rearrangement (often spirolactam ring opening) or suppresses Photoinduced Electron Transfer (PET), resulting in a strong fluorescence signal.
-
Selectivity: The specific bite angle formed by the pyridyl-methoxy-benzaldehyde chain is highly selective for the ionic radius of Hg²⁺, often excluding Zn²⁺ or Cd²⁺.
Metallopharmaceutical Complexes
Derivatives (especially thiosemicarbazones) coordinate with Cu(II) and Pd(II) to form planar complexes.
-
Biological Impact: These complexes are potent DNA intercalators. The pyridine moiety enhances cellular uptake via protonation in the slightly acidic microenvironment of tumor cells, while the metal center catalyzes the generation of Reactive Oxygen Species (ROS).
Analytical Data Summary
Researchers should verify their synthesis using the following characteristic signals:
| Technique | Parameter | Characteristic Signal | Interpretation |
| ¹H NMR | Aldehyde (-CHO) | δ 10.0 - 10.5 ppm (s) | Diagnostic singlet confirming oxidation state. |
| ¹H NMR | Methylene (-OCH₂-) | δ 5.2 - 5.4 ppm (s) | Singlet confirming ether linkage integrity. |
| IR | Carbonyl (C=O) | 1680 - 1695 cm⁻¹ | Strong stretch; disappears upon Schiff base formation. |
| IR | Ether (C-O-C) | 1230 - 1260 cm⁻¹ | Confirms successful O-alkylation. |
| MS | Molecular Ion | [M+H]⁺ ≈ 214.08 | Positive mode ESI. |
Experimental Workflow Diagram
Caption: Optimized synthetic workflow for the high-yield production of 2-(Pyridin-2-ylmethoxy)benzaldehyde.
References
-
PubChem. 2-(Pyridin-2-ylmethoxy)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Schiff Bases derived from 2-Pyridinecarboxaldehyde. (Contextual reference for Schiff base mechanism). Available at: [Link]
-
MDPI. Synthesis and Characterization of Palladium(II) Complexes. (Reference for metal coordination geometry). Available at: [Link]
-
Royal Society of Chemistry. Intramolecular cyclizations of alkylpyridines. (Reference for potential cyclization pathways). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Hydroxy-6-((6-(hydroxymethyl)pyridin-2-yl)methoxy)benzaldehyde | C14H13NO4 | CID 155322813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
Technical Guide: Theoretical Characterization Framework for 2-(Pyridin-2-ylmethoxy)benzaldehyde
This technical guide details the theoretical framework for characterizing 2-(Pyridin-2-ylmethoxy)benzaldehyde , a critical bifunctional ligand precursor used in coordination chemistry and Schiff base synthesis.
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde (often abbreviated as PMB ) represents a class of flexible, ether-linked donor molecules. Structurally, it combines a hard oxygen donor (aldehyde carbonyl) and a borderline soft nitrogen donor (pyridine ring) connected by a flexible oxymethyl (-OCH₂-) spacer.
Theoretical studies of PMB are essential for predicting its reactivity in Schiff base condensation, its chelation modes with transition metals, and its solid-state packing behavior. This guide establishes a rigorous computational protocol for analyzing its electronic structure, vibrational modes, and non-covalent interactions (NCI).
Part 1: Computational Methodology & Protocol
To ensure high-fidelity results, the theoretical study must follow a validated Density Functional Theory (DFT) workflow. The following protocol balances computational cost with chemical accuracy for organic ether-aldehydes.
Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).
-
Rationale: B3LYP is the standard for organic geometry optimization; wB97X-D is superior if analyzing intermolecular stacking (pi-pi interactions) in the crystal lattice.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the ether oxygen and pyridine nitrogen.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Ethanol or Methanol (common solvents for Schiff base synthesis).
-
Computational Workflow Diagram
The following DOT diagram illustrates the logical flow for a complete theoretical characterization study.
Caption: Workflow for DFT-based theoretical characterization of 2-(Pyridin-2-ylmethoxy)benzaldehyde.
Part 2: Geometric & Structural Analysis
The flexibility of the -OCH₂- linker introduces conformational isomerism that significantly impacts reactivity.
Conformational Landscape
Theoretical studies must assess the rotational barriers around the ether linkage.
-
Torsion Angle 1 (Cph-O-C-Cpy): Determines the relative orientation of the benzene and pyridine rings.
-
Torsion Angle 2 (O-C-Cpy-N): Determines the position of the pyridine nitrogen relative to the ether oxygen.
Key Insight: The most stable conformer typically maximizes intramolecular C-H···O or C-H···N interactions while minimizing steric clash between the rings. In the crystal phase, PMB often adopts a gauche conformation to facilitate packing.
Optimized Geometric Parameters (Theoretical Predictions)
Comparison of calculated values (Gas Phase) vs. typical X-ray Diffraction (XRD) data.
| Parameter | Bond | Theoretical (B3LYP) | Experimental (XRD Analog) | Deviation |
| Bond Length (Å) | C=O (Aldehyde) | 1.215 | 1.198 - 1.210 | < 1.5% |
| C-O (Ether, Aryl) | 1.365 | 1.360 - 1.375 | < 1.0% | |
| C-O (Ether, Alkyl) | 1.430 | 1.425 - 1.440 | < 1.0% | |
| Bond Angle (°) | C-O-C (Ether) | 118.5 | 117.0 - 119.0 | < 1.5% |
| O-C-C (Aldehyde) | 124.2 | 123.5 - 125.0 | < 1.0% |
Note: Experimental values are derived from analogous salicylaldehyde ether derivatives [1].
Part 3: Electronic Structure & Reactivity
Understanding the electronic distribution is crucial for predicting the site of nucleophilic attack during Schiff base formation (condensation with amines).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine ring and the ether oxygen lone pairs . This indicates the site of initial electrophilic attack or metal coordination.
-
LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the carbonyl group (C=O) and the benzene ring .
-
Energy Gap (
): A measure of chemical stability. A lower gap implies higher reactivity (softer molecule).-
Calculation:
-
Typical Value: ~4.0 - 4.5 eV (indicating moderate stability).
-
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
-
Red Regions (Negative Potential): Localized over the carbonyl oxygen and pyridine nitrogen . These are the preferred sites for electrophilic attack (e.g., protonation or metal binding).
-
Blue Regions (Positive Potential): Localized over the aldehyde hydrogen and aromatic protons.
-
Reaction Mechanism: The carbon atom of the carbonyl group exhibits a region of lower electron density (neutral to slight positive), making it susceptible to nucleophilic attack by primary amines (
) to form the imine bond (-C=N-).
Global Reactivity Descriptors
Derived from Koopmans' theorem:
-
Chemical Hardness (
): -
Chemical Potential (
): -
Electrophilicity Index (
):
Where
Part 4: Spectroscopic Profiling
Theoretical frequencies must be scaled to account for anharmonicity and basis set approximations.
Vibrational Analysis (IR)
-
Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).
-
Key Modes:
- Stretching: The diagnostic peak. Theoretical: ~1720 cm⁻¹ (unscaled) → ~1680-1700 cm⁻¹ (scaled) .
- Stretching: Asymmetric ether stretch. ~1240-1260 cm⁻¹ .
- Aldehyde: Fermi resonance doublet often seen experimentally, calculated as a single mode around 2850 cm⁻¹ .
NMR Analysis (GIAO Method)
-
NMR: The aldehyde proton is the most deshielded.
-
Theoretical Shift:10.2 - 10.5 ppm .
-
Experimental: Typically 10.4 ppm (in
).
-
-
NMR: The carbonyl carbon is distinct.
-
Theoretical Shift:188 - 192 ppm .
-
Experimental: Typically 189 ppm .
-
Part 5: Non-Covalent Interactions (NCI)
In the solid state, PMB molecules interact via weak forces that stabilize the crystal lattice.
Hirshfeld Surface Analysis
If crystal data is available (or simulated), Hirshfeld surfaces mapped with
-
Red Spots: Strong interactions (Hydrogen bonds, e.g., C-H···N).
-
White Regions: Van der Waals contacts (H···H).
-
Fingerprint Plots: Provide a 2D summary of all intermolecular contacts. For PMB, H···H contacts typically contribute >40% of the surface, followed by C···H (
-interaction) and O···H contacts.
Reduced Density Gradient (RDG)
RDG analysis (using Multiwfn) visualizes weak interactions in real-space.
-
Green Isosurfaces: Indicate weak van der Waals attraction (dispersive forces between rings).
-
Blue Isosurfaces: Indicate stronger hydrogen bonding (if present, e.g., with solvent).
-
Red Isosurfaces: Steric repulsion (e.g., inside the aromatic rings).
Part 6: Experimental Validation (Synthesis Protocol)
Theoretical models must be grounded in experimental reality. The synthesis of PMB validates the stability predicted by DFT.
Synthesis Pathway Diagram
Caption: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde via Williamson ether synthesis.
Synthesis Protocol
-
Reagents: Dissolve Salicylaldehyde (1.0 eq) and 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) in anhydrous DMF or Acetone.
-
Base: Add Anhydrous Potassium Carbonate (
, 2.5 eq) to deprotonate the phenol and neutralize the HCl. -
Conditions: Reflux at 60-80°C for 6-12 hours under
atmosphere. -
Workup: Pour into ice water. The product usually precipitates as a solid or oil. Extract with DCM if necessary.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. Link
- Sutton, L. E. (1965). Tables of Interatomic Distances and Configuration in Molecules and Ions. Chemical Society Special Publication No. 18. (Standard reference for bond lengths).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Methodological & Application
Technical Application Note: Optimized Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Abstract & Strategic Overview
This application note details the optimized synthesis of 2-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the development of Schiff base ligands, pharmaceutical candidates (e.g., Voxelotor analogs), and coordination chemistry frameworks.
The synthesis employs a Williamson Ether Synthesis strategy, coupling 2-hydroxybenzaldehyde (Salicylaldehyde) with 2-(chloromethyl)pyridine hydrochloride . While conceptually simple, the protocol requires precise control over stoichiometry and basicity to accommodate the hydrochloride salt of the alkylating agent and prevent side reactions such as Cannizzaro disproportionation or aldol condensation.[1]
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Aromatic Substitution ( |
| Limiting Reagent | 2-Hydroxybenzaldehyde |
| Alkylating Agent | 2-(Chloromethyl)pyridine Hydrochloride |
| Base System | Potassium Carbonate ( |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile ( |
| Yield Potential | 75% - 90% |
Retrosynthetic Analysis & Mechanism
To ensure high purity, we approach the synthesis via the disconnection of the ether linkage.[1] The phenolic oxygen of salicylaldehyde acts as the nucleophile, displacing the chloride from the picolyl moiety.[1]
Retrosynthesis Diagram
The following diagram visualizes the strategic disconnection and the required synthetic precursors.
Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic nucleophile and the picolyl electrophile.
Mechanistic Insight
The reaction proceeds via a classic
-
Neutralization: Reacts with the HCl component of the picolyl chloride salt to liberate the free base amine.[1]
-
Activation: Deprotonates the phenolic hydroxyl group of salicylaldehyde to generate the highly nucleophilic phenoxide ion.[1]
Critical Consideration: The intramolecular hydrogen bond in salicylaldehyde (between the -OH and -CHO) stabilizes the phenol, slightly increasing its
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Hydroxybenzaldehyde | 122.12 | 1.0 | Substrate (Nucleophile) |
| 2-(Chloromethyl)pyridine HCl | 164.03 | 1.1 - 1.2 | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.0 - 4.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 (Cat.)[1] | Finkelstein Catalyst |
| DMF (Anhydrous) | - | - | Solvent (0.5 M conc.) |
Step-by-Step Procedure
Step 1: Activation of the Nucleophile
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (approx. 5 mL per gram of substrate).
-
Add anhydrous
(3.5 equiv).[1] -
Stir the mixture at Room Temperature (RT) for 15–30 minutes. The solution will turn bright yellow/orange, indicating phenoxide formation.[1]
Step 2: Addition of Electrophile
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 equiv) to the reaction mixture.
-
Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv).[1]
Step 3: Reaction
-
Heat the reaction mixture to
.-
Caution: Do not exceed
to avoid degradation of the aldehyde or Cannizzaro reactions.[1]
-
-
Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Salicylaldehyde) usually has a higher
than the product due to intramolecular H-bonding, but the product will spot distinctly under UV. -
Reaction is typically complete within 4–6 hours .[1]
Step 4: Workup
-
Cool the mixture to RT.
-
Pour the reaction mixture into ice-cold water (10x reaction volume). The product may precipitate as a solid.[1]
-
If solid forms: Filter, wash with water, and dry.[1]
-
If oil forms: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).[1]
-
Wash the organic layer with Brine (sat.[1] NaCl) to remove residual DMF.[1]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Water mixture.[1]
-
Column Chromatography: If necessary, purify on silica gel using a gradient of Hexane/Ethyl Acetate (9:1
7:3).[1]
Reaction Workflow Diagram
The following flowchart illustrates the operational logic, ensuring a self-validating workflow.
Figure 2: Operational workflow for the synthesis, including decision nodes for workup based on physical state.
Characterization & Validation
The following data should be used to validate the identity and purity of the synthesized compound.
| Property | Expected Value | Notes |
| Appearance | White to off-white crystalline solid | May appear as a yellow oil if solvent remains.[1] |
| Melting Point | Sharp range indicates high purity [1].[1] | |
| Distinctive aldehyde singlet.[1] | ||
| Benzylic methylene singlet.[1] | ||
| Overlapping aromatic signals. | ||
| IR Spectroscopy | Strong C=O stretch (Aldehyde). | |
| C-O-C asymmetric stretch (Ether).[1] |
Interpretation:
-
The presence of the singlet at ~5.3 ppm confirms the formation of the ether linkage.[1]
-
The retention of the signal at ~10.5 ppm confirms the aldehyde group remains intact and was not oxidized or reduced.[1]
Safety & Handling
-
2-(Chloromethyl)pyridine Hydrochloride: This compound is a potent vesicant and skin irritant. It can cause severe burns.[1] Handle strictly in a fume hood with gloves and eye protection.[1]
-
Salicylaldehyde: Irritating to eyes and skin.[1]
-
DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves if possible.[1]
References
-
BenchChem. 2-(Pyridin-2-ylmethoxy)benzaldehyde Product Information. Retrieved from
-
PubChem. 2-(Pyridin-2-ylmethoxy)benzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from
-
ChemicalBook. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde Properties. (Analogous reaction conditions). Retrieved from
-
BldPharm. 2-(Pyridin-2-ylmethoxy)benzaldehyde MSDS and Properties. Retrieved from
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0075015) [np-mrd.org]
- 2. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 3. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 4. allindianpatents.com [allindianpatents.com]
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde as a Scaffold for Fluorescent Chemosensors
[1]
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde is a privileged structural motif in the design of "Turn-On" fluorescent sensors.[1] Its value lies in its bifunctional nature: it possesses a benzaldehyde moiety reactive toward amines/hydrazides (for Schiff base formation) and a pyridin-2-ylmethoxy group that serves as a robust chelating arm.
When derivatized, this precursor forms ligands capable of coordinating metal ions (specifically
Part 1: Synthesis of the Precursor
Target Molecule: 2-(Pyridin-2-ylmethoxy)benzaldehyde Reaction Type: Williamson Ether Synthesis
Rationale
The synthesis involves the O-alkylation of salicylaldehyde with 2-(chloromethyl)pyridine. The use of a weak base (
Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (
) (anhydrous, 3.0 eq) -
Potassium Iodide (KI) (catalytic amount, 0.1 eq)
-
Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol, 1.22 g) in dry MeCN (50 mL). Add
(30 mmol, 4.14 g) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol, 1.80 g) and catalytic KI (1 mmol) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (
) under a nitrogen atmosphere for 12–15 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). -
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (
, excess ). -
Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (
mL) and brine ( mL). Dry the organic layer over anhydrous . -
Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.
Part 2: Sensor Fabrication (Derivatization)
Target Sensor: Schiff Base derivative (e.g., Pyridine-Acylhydrazone) Mechanism: Condensation Reaction[2]
Rationale
The aldehyde group of the precursor is condensed with Benzohydrazide to create a probe with an
Experimental Protocol
Materials:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (Precursor from Part 1)[1]
-
Benzohydrazide (1.0 eq)
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Mixing: Dissolve 2-(Pyridin-2-ylmethoxy)benzaldehyde (1 mmol) in absolute ethanol (10 mL).
-
Addition: Add Benzohydrazide (1 mmol, 0.136 g) to the solution.
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux for 4–6 hours. A precipitate often forms as the Schiff base product crystallizes.
-
Collection: Cool to room temperature. Filter the precipitate and wash with cold ethanol (
mL) to remove unreacted starting materials. -
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Part 3: Sensing Application & Validation
Target Analyte: Aluminum Ions (
Stock Solutions Preparation
-
Probe Stock: Prepare a
M solution of the sensor in DMSO. -
Metal Stock: Prepare
M solutions of metal nitrate/chloride salts ( , , , , etc.) in deionized water.
Spectral Measurements (Titration Protocol)
-
Blank Scan: Dilute the Probe Stock to
in a quartz cuvette using a DMSO/Water mixture (e.g., 9:1 v/v, buffered to pH 7.2 with HEPES). Record the emission spectrum ( nm). The blank should show weak fluorescence (OFF state). -
Titration: Add aliquots of the
stock solution (0–10 equivalents) to the cuvette. Mix for 1 minute after each addition. -
Observation: Record the emission spectrum after each addition. Expect a significant intensity increase (Turn-ON) around 430–450 nm.
-
Selectivity Check: Repeat the experiment with competing ions (
, , , , , ) to verify specificity.
Data Analysis: Limit of Detection (LOD)
Calculate LOD using the formula:
- : Standard deviation of the blank fluorescence intensity (measure 10 times).
-
: Slope of the linear regression line from the fluorescence intensity vs.
plot.
Part 4: Mechanism & Visualization
Synthesis and Sensing Pathway
The following diagram illustrates the chemical transformation from the precursor to the active sensor and the subsequent metal binding event.
Caption: Synthesis pathway from precursor to sensor, followed by the "Turn-On" fluorescence mechanism upon metal ion binding.
Binding Mode
The sensor binds the metal ion through the Pyridine Nitrogen , the Ether Oxygen , and the Imine Nitrogen . This tridentate coordination rigidifies the ligand, inhibiting bond rotation and enhancing fluorescence.
| Parameter | Value / Description |
| Excitation Wavelength | 330 – 380 nm (typical) |
| Emission Wavelength | 430 – 480 nm (Blue/Green) |
| Binding Stoichiometry | Typically 1:1 or 2:1 (Ligand:Metal) |
| Detection Limit | Typically in the nanomolar (nM) range |
| Response Time | < 1 minute (Instantaneous) |
References
-
BenchChem. "2-(Pyridin-2-ylmethoxy)benzaldehyde Product Description." BenchChem Chemical Database. Accessed Feb 2026.[4][5] Link
-
Ali, O. A. M., et al. (2014). "Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies." Journal of Molecular Structure, 1074, 713–722. Link
-
Mei, Y., et al. "Synthesis and characterization of an Al3+-selective fluorescent probe derived from benzoyl hydrazine."[6][7] International Journal of Current Research.[3][5] Link
-
Lv, Y. (2015).[8][9] "Fe3+-selective enhanced fluorescence probe based on a rhodamine derivative."[8] Química Nova, 38(10). Link
-
PubChem. "Compound Summary: 3-Fluoro-5-(pyridin-2-ylmethoxy)benzaldehyde."[10] National Center for Biotechnology Information. Link
Sources
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalcra.com [journalcra.com]
- 6. Synthesis and characterization of an al3+-selective fluorescent probe derived from benzoyl hydrazine | International Journal of Current Research [journalcra.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-6-((6-(hydroxymethyl)pyridin-2-yl)methoxy)benzaldehyde | C14H13NO4 | CID 155322813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoro-5-(pyridin-2-ylmethoxy)benzaldehyde | C13H10FNO2 | CID 116451951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde Schiff Bases
Executive Summary & Rationale
The condensation of 2-(pyridin-2-ylmethoxy)benzaldehyde (O-picolylsalicylaldehyde) with primary amines yields a versatile class of tridentate (N,O,N') or bidentate (N,O) ligands.[1][2] These Schiff bases are critical intermediates in the development of metallo-pharmaceuticals and biomimetic catalysts.[1][2]
Unlike simple salicylaldehyde imines, the ether linkage in the 2-position introduces specific stability challenges.[1][2] The steric bulk of the pyridylmethoxy group can retard nucleophilic attack at the carbonyl carbon, and the ether linkage is susceptible to acid-catalyzed cleavage under harsh conditions.[1][2] This protocol outlines a mild, equilibrium-driven workflow designed to maximize yield while preserving the ether moiety.[1][2]
Precursor Validation: The Aldehyde Check[1][2]
Before initiating Schiff base formation, the integrity of the aldehyde precursor must be verified.[1][2] Commercial supplies of 2-(pyridin-2-ylmethoxy)benzaldehyde often degrade into salicylaldehyde and picolyl alcohol if stored improperly.[1][2]
Synthesis of Precursor (If required): If the aldehyde is unavailable, synthesize via Williamson ether synthesis:
-
Reactants: Salicylaldehyde + 2-(chloromethyl)pyridine hydrochloride.[1][2]
-
Base: Anhydrous
(3.0 eq).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: DMF or Acetone (Reflux, 6–12 h).
-
Validation:
NMR must show a singlet atngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ppm (OCH ) and ppm (CHO).[1]
Core Protocol: Schiff Base Condensation[3][4]
Reaction Mechanism & Logic
The reaction follows a nucleophilic addition-elimination pathway.[1][2]
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[1][2]
-
Proton Transfer: Formation of the carbinolamine intermediate.[1][2]
-
Dehydration: Acid-catalyzed elimination of water to form the imine (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Critical Control Point: The reaction is reversible. To drive the equilibrium toward the product (Le Chatelier's principle), water must be removed, or the amine must be in slight excess.[1][2]
Experimental Workflow (Standard Scale: 5.0 mmol)
Reagents Table
| Component | Role | Eq. | Mass/Vol | Notes |
| 2-(Pyridin-2-ylmethoxy)benzaldehyde | Limiting Reagent | 1.0 | 1.06 g | MW: 213.23 g/mol |
| Primary Amine (R-NH | Nucleophile | 1.05 | Variable | Slight excess drives conversion.[1] |
| Ethanol (Absolute) | Solvent | N/A | 20–30 mL | Methanol is an alternative.[1] |
| Glacial Acetic Acid | Catalyst | 2-3 drops | cat.[1][2] | pH ~5–6 optimizes dehydration.[1][2] |
| Molecular Sieves (3Å) | Dehydrating Agent | N/A | 2.0 g | Optional but recommended.[1] |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.0 mmol of 2-(pyridin-2-ylmethoxy)benzaldehyde in 15 mL of absolute ethanol. Ensure complete solubilization (gentle warming to 40°C if necessary).[1][2]
-
Amine Addition: Add 5.25 mmol (1.05 eq) of the target primary amine dissolved in 5 mL ethanol dropwise to the aldehyde solution.
-
Observation: A color change (often yellow to orange) usually indicates immediate imine formation.[1]
-
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Why? Protonation of the carbinolamine hydroxyl group makes it a better leaving group (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (
) should disappear.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Isolation:
-
Method A (Precipitation): Cool the reaction mixture to 0°C (ice bath). The Schiff base often crystallizes out.[1][2] Filter and wash with cold ethanol.[1][2]
-
Method B (Oiling Out): If the product oils out, evaporate solvent to 50% volume, add cold diethyl ether or hexane to induce precipitation.[1][2]
-
-
Purification: Recrystallize from hot ethanol or an ethanol/acetonitrile mixture.
Visualization of Workflow
Figure 1: Optimized synthetic workflow for Schiff base condensation.
Quality Control & Characterization
Trustworthiness in synthesis is derived from rigorous structural validation.[1][2] The following spectroscopic signatures confirm the formation of the imine bond and the retention of the ether linkage.
NMR Spectroscopy (Critical Validation)
Run
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aldehyde (-CHO) | ~10.5 ppm | Singlet | MUST BE ABSENT in pure product.[1] |
| Imine (-CH=N-) | 8.5 – 9.0 ppm | Singlet | Definitive proof of Schiff base formation.[1][2] |
| Ether (-OCH | ~5.3 ppm | Singlet | Confirms the pyridine ring is still attached.[1] |
| Aromatic Protons | 6.8 – 8.6 ppm | Multiplet | Integration should match the sum of aldehyde + amine rings.[1][2] |
Infrared Spectroscopy (IR)[1][2][5][6]
-
Target Band: Look for the strong imine stretching vibration
at 1610–1630 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1] -
Absence: The carbonyl stretch
at ~1680–1700 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> should be absent or negligible.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in EtOH; Equilibrium not shifted. | Evaporate solvent to 1/3 volume.[1][2] Add hexane/ether to force precipitation.[1][2] Use molecular sieves during reflux.[1][2] |
| Oiling Out | Impurities or low melting point.[1][2] | Triturate the oil with cold diethyl ether.[1][2] Sonicate to induce crystallization.[1][2] |
| Hydrolysis on Column | Imine bond is acid-sensitive.[1][2] | Avoid silica columns if possible. If necessary, neutralize silica with 1% Triethylamine (TEA) before loading.[1] |
| Cleavage of Ether | Acid catalyst too strong/concentrated.[1][2] | Use weaker acid (e.g., p-TsOH in catalytic amounts) or reduce reflux time.[1][2] Ensure reagents are dry.[1][2][3] |
References
-
Aldehyde Precursor Synthesis
-
General Schiff Base Protocols (Salicylaldehyde Derivatives)
-
Alsaygh, A., et al. (2014).[1][4] "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines". International Journal of Organic Chemistry. Describes reflux conditions in methanol/ethanol for pyridine-derived Schiff bases.
-
Büyükkaya, F. & Kaban, Ş. (2013).[1] "Preparation of Some Pyridyl-Substituted Schiff Bases". NWSA-Physical Sciences.[1][2][5] Details the condensation of pyridine-2-aldehyde derivatives, applicable by analogy to the ether-derivative.
-
-
Crystallographic & Structural Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde in Live-Cell Hg²⁺ Imaging
This Application Note details the use of 2-(Pyridin-2-ylmethoxy)benzaldehyde as a critical recognition pharmacophore in the synthesis and application of fluorogenic chemosensors for Mercury (Hg²⁺) detection in live cells.
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde serves as a specialized "recognition unit" precursor in the development of "Turn-On" fluorescent probes. Unlike simple aldehydes, the ortho-substituted pyridinylmethoxy group provides a flexible, multidentate chelating arm (containing one pyridine nitrogen and one ether oxygen) capable of coordinating soft metal ions.
When condensed with a fluorophore backbone (specifically Fluorescein Hydrazide ), this molecule forms a non-fluorescent spirolactam probe. Upon exposure to Hg²⁺ , the metal coordinates with the pyridine-ether motif, triggering the opening of the spirolactam ring and restoring intense green fluorescence. This guide outlines the synthesis of the probe and its protocol for intracellular Hg²⁺ imaging.
Mechanism of Action
The application relies on the Spirolactam Ring-Opening Mechanism .
-
The Precursor (OFF State): The probe exists in a closed, non-fluorescent spirolactam form. The electron-rich hydrazine moiety quenches the fluorophore.
-
The Recognition Event: The 2-(Pyridin-2-ylmethoxy) arm creates a binding pocket. Hg²⁺, being a soft acid, shows high affinity for the Pyridine Nitrogen and the Ether Oxygen.
-
The Activation (ON State): Hg²⁺ coordination pulls electron density from the hydrazone linkage, forcing the spirolactam ring to open. This restores the conjugated π-system of the fluorescein, resulting in strong fluorescence emission at 525 nm .
Diagram 1: Synthesis and Sensing Mechanism
Caption: The aldehyde precursor condenses with fluorescein hydrazide to form the sensor. Hg²⁺ binding triggers the fluorescence "Turn-On" response.
Experimental Protocol
Phase A: Probe Synthesis (Pre-Imaging)
Note: This step converts the raw material 2-(Pyridin-2-ylmethoxy)benzaldehyde into the active sensor.
-
Reagents:
-
Fluorescein Hydrazide (1 mmol)
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (1.1 mmol)
-
Ethanol (Absolute, 20 mL)
-
Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Dissolve Fluorescein Hydrazide in ethanol.
-
Add 2-(Pyridin-2-ylmethoxy)benzaldehyde slowly with stirring.
-
Add catalytic acetic acid.
-
Reflux the mixture for 6–8 hours.
-
Cool to room temperature. A precipitate (usually yellow/orange) will form.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
-
Stock Solution: Dissolve the purified probe in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
Phase B: Live-Cell Imaging Protocol
Materials:
-
Cell Line: HeLa, MCF-7, or HEK293 cells.
-
Culture Media: DMEM supplemented with 10% FBS.
-
Imaging Buffer: PBS (pH 7.4) or HBSS.
-
Analyte Source: HgCl₂ (Caution: Highly Toxic).
Step-by-Step Workflow:
-
Seeding:
-
Seed cells on sterile glass-bottom confocal dishes (35 mm).
-
Incubate for 24 hours at 37°C / 5% CO₂ until 70-80% confluence is reached.
-
-
Probe Loading:
-
Dilute the 10 mM Probe Stock into warm culture media to a final concentration of 10 µM .
-
Remove old media from the cells and wash once with PBS.
-
Add the 10 µM probe-containing media to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe solution.
-
Wash cells 3 times with PBS to remove extracellular probe and prevent background noise.
-
Add 1 mL of fresh imaging buffer (PBS/HBSS).
-
-
Baseline Imaging (Control):
-
Place dish on the microscope stage.
-
Acquire images using the Green Channel (Ex: 488 nm / Em: 510–550 nm).
-
Result: Cells should appear dark or have very faint fluorescence (low background).
-
-
Hg²⁺ Stimulation:
-
Add HgCl₂ solution to the dish to reach a final concentration of 10–20 µM .
-
Incubate for 15–30 minutes at 37°C (or monitor in real-time).
-
-
Data Acquisition:
-
Acquire images with the same settings as the baseline.
-
Result: Significant increase in intracellular green fluorescence, localized primarily in the cytoplasm.
-
Diagram 2: Imaging Workflow
Caption: Step-by-step protocol for visualizing intracellular mercury using the derived probe.
Technical Data & Validation
Spectral Properties
| Parameter | Value | Notes |
| Excitation Max | 490–500 nm | Compatible with FITC/GFP filters |
| Emission Max | 520–530 nm | Intense Green Fluorescence |
| Stokes Shift | ~30 nm | Minimizes self-quenching |
| Solubility | High in DMSO | Use <1% DMSO in final cell media |
Selectivity Profile
The probe derived from 2-(Pyridin-2-ylmethoxy)benzaldehyde exhibits high selectivity for Hg²⁺ due to the specific coordination geometry of the pyridine-ether arm.
-
High Response: Hg²⁺
-
Low/No Response: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Fe³⁺ (Note: Fe³⁺ may show minor interference in some derivatives, utilize masking agents like F⁻ if necessary).
References
- BenchChem.2-(Pyridin-2-ylmethoxy)benzaldehyde Product Description & Applications. (Accessed 2023). Key Finding: Identifies the molecule as a crucial precursor for fluorescein-based chemosensors for the fluorogenic "turn-on" recognition of Hg²⁺ in living cells.
- ChemicalBook.2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde Properties and Uses. Key Finding: Confirms the utility of the pyridin-2-ylmethoxy motif in building bioactive molecules and pyridine-based blocks.
- General Protocol Reference:Design and Synthesis of Fluorescein-Based Chemosensors for Heavy Metal Ions. (Methodological Basis). Context: This protocol follows the standard "Spirolactam Ring-Opening" methodology established in the field of fluorescent probe design for Hg²⁺ and Cu²⁺ detection.
"2-(Pyridin-2-ylmethoxy)benzaldehyde" derivatives for enzyme inhibition
Application Note: Development of Novel Tyrosinase Inhibitors via 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives
Introduction & Scientific Rationale
The scaffold 2-(pyridin-2-ylmethoxy)benzaldehyde represents a "privileged structure" in medicinal chemistry, specifically designed for metalloenzyme inhibition. Its utility stems from its ability to serve as a tridentate ligand precursor when converted into Schiff bases (e.g., thiosemicarbazones or acylhydrazones).
Why this scaffold matters:
-
Chelation Potential: The pyridine nitrogen and the ether oxygen, combined with the imine nitrogen formed during derivatization, create a potent binding pocket for transition metals (Cu²⁺, Fe²⁺, Zn²⁺).
-
Target Specificity: This specific geometry is highly effective against Tyrosinase (a binuclear copper enzyme) and Methionine Aminopeptidase 2 (MetAP2) .
-
Versatility: The "pyridin-2-ylmethoxy" tail provides a hydrophobic anchor that mimics the side chains of natural substrates, enhancing affinity for the enzyme's secondary coordination sphere.
This guide details the protocol for synthesizing thiosemicarbazone derivatives of 2-(pyridin-2-ylmethoxy)benzaldehyde and evaluating their efficacy as Tyrosinase inhibitors. This workflow is critical for researchers developing anti-melanogenesis agents (cosmeceuticals) or anti-browning agents (food science).
Chemical Synthesis Protocol
Objective: Synthesize 2-(pyridin-2-ylmethoxy)benzaldehyde thiosemicarbazone (Target Ligand).
Reagents Required:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (Purity >98%)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-(pyridin-2-ylmethoxy)benzaldehyde in 10 mL of hot absolute ethanol (60°C).
-
Addition: In a separate flask, dissolve 1.0 mmol of thiosemicarbazide in 10 mL of ethanol with 2-3 drops of glacial acetic acid.
-
Condensation: Slowly add the thiosemicarbazide solution to the aldehyde solution under continuous stirring.
-
Reflux: Reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture to room temperature and then to 4°C overnight. The product will precipitate as a crystalline solid.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water to obtain the pure thiosemicarbazone.
Yield Expectation: 75–85% Characterization: Confirm structure via ¹H-NMR (look for the disappearance of the aldehyde -CHO peak at ~10 ppm and appearance of the -CH=N- imine proton at ~8.3 ppm).
Visual Workflow: Synthesis Pathway
Caption: Reaction scheme for the conversion of the aldehyde precursor into the active metalloenzyme inhibitor.
Enzyme Inhibition Assay Protocol (Tyrosinase)
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to DOPAquinone, which spontaneously converts to DOPAchrome (an orange pigment). The inhibitor's potency is measured by the reduction in DOPAchrome formation, monitored spectrophotometrically at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)[6]
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Buffer: 50 mM Phosphate Buffer (pH 6.8)
-
Solvent: DMSO (for inhibitor stock)
-
96-well microplate reader
Experimental Procedure:
-
Stock Preparation: Prepare a 10 mM stock solution of the synthesized thiosemicarbazone in DMSO. Dilute with buffer to create a concentration range (e.g., 1 µM to 100 µM). Note: Final DMSO concentration in the well must be <1% to avoid denaturing the enzyme.
-
Enzyme Incubation:
-
Add 140 µL of Phosphate Buffer (pH 6.8) to each well.
-
Add 20 µL of Enzyme Solution (40 units/mL).
-
Add 20 µL of Inhibitor Solution (various concentrations).
-
Control: Add 20 µL of Buffer/DMSO instead of inhibitor.
-
Incubate at 25°C for 10 minutes. This allows the inhibitor to bind (chelate) the copper active site.
-
-
Reaction Initiation: Add 20 µL of L-DOPA (0.5 mM) to start the reaction.
-
Measurement: Immediately monitor absorbance at 475 nm every 30 seconds for 10 minutes (Kinetic Mode).
-
Calculation: Determine the initial velocity (
) from the linear portion of the absorbance vs. time curve.
Data Analysis Formula:
Calculate the IC₅₀ using non-linear regression (Log-inhibitor vs. normalized response).
Visual Workflow: Assay Logic
Caption: Step-by-step flow for the spectrophotometric determination of tyrosinase inhibition.
Kinetic Analysis & Mechanism of Action
To validate the mechanism (Scientific Integrity), you must determine the Mode of Inhibition. Thiosemicarbazones typically exhibit Mixed-Type Inhibition because they can bind to both the free enzyme (via copper chelation) and the enzyme-substrate complex.
Protocol:
-
Repeat the assay using 4 fixed concentrations of L-DOPA (e.g., 0.1, 0.25, 0.5, 1.0 mM).
-
Run these substrate curves against 3 fixed concentrations of the inhibitor (e.g., 0, IC₅₀, 2xIC₅₀).
-
Lineweaver-Burk Plot: Plot
vs. .
Interpretation Table:
| Plot Characteristic | Competitive Inhibitor | Non-Competitive Inhibitor | Mixed-Type (Expected) |
| Vmax | Unchanged | Decreases | Decreases |
| Km | Increases | Unchanged | Changes (usually increases) |
| Intersection | On Y-axis | On X-axis | In Quadrant II or III |
Mechanism: The "pyridin-2-ylmethoxy" group acts as a secondary recognition element, anchoring the molecule near the active site, while the thiosemicarbazone moiety (
Troubleshooting & Optimization
-
Solubility Issues: If the derivative precipitates in the assay buffer, add Triton X-100 (0.01%) or increase DMSO to 5% (validate enzyme stability first).
-
False Positives: Thiosemicarbazones can sometimes reduce the quinone product back to L-DOPA chemically (redox cycling). Verify inhibition by adding the inhibitor after the reaction has reached a plateau; if absorbance decreases, it is a chemical reducer, not an enzyme inhibitor.
-
Metal Interference: Avoid buffers containing EDTA or high concentrations of competing metal ions, as these will strip the copper from the enzyme or chelate the inhibitor before it reaches the target.
References
-
Yi, W., et al. (2011). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Journal of Agricultural and Food Chemistry.
-
Fais, A., et al. (2009). Tyrosinase Inhibitor Activity of a New Series of Bis-salicylaldehydes.[6] ResearchGate.[7]
-
Goldfeder, M., et al. (2014). Tyrosinase, a Timeless Enzyme: Transition-State Analogues as Probes of Structure-Function Relationships and Inhibition. Scilight Press.
-
Sujapon, C., et al. (2015).[8] Synthesis of Triazole Schiff's Base Derivatives and Their Inhibitory Kinetics on Tyrosinase Activity. PMC (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Triazole Schiff’s Base Derivatives and Their Inhibitory Kinetics on Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Pyridin-2-ylmethoxy)benzaldehyde" as an intermediate in heterocyclic synthesis
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde as a Strategic Intermediate in Heterocyclic Synthesis
Executive Summary
2-(Pyridin-2-ylmethoxy)benzaldehyde (CAS: 1151539-21-7) is a bifunctional building block that bridges the gap between simple aromatic aldehydes and complex fused heterocycles. Its structure features a reactive formyl group ortho to a pyridine-ether arm. This unique geometry allows it to function as:
-
A Tridentate Ligand Precursor: Forming N,O,N-donor systems upon Schiff base condensation.
-
A Diversity Input for MCRs: Specifically in the Groebke-Blackburn-Bienaymé (GBB) reaction to generate pharmacologically active imidazo[1,2-a]pyridines.[1][2]
-
A "Turn-On" Sensing Moiety: Utilizing the pyridine nitrogen for cation recognition (specifically Hg²⁺).
This guide details the optimized synthesis of the scaffold and two high-value downstream applications: Multicomponent Heterocyclic Synthesis and Fluorescent Sensor Development.
Synthesis of the Scaffold
The most robust route to 2-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. While nucleophilic aromatic substitution on 2-fluorobenzaldehyde is possible, it requires harsh conditions (150°C). The alkylation of salicylaldehyde with 2-(chloromethyl)pyridine is milder, higher-yielding, and more scalable.
Protocol A: Optimized Williamson Ether Synthesis
Reaction Overview:
Salicylaldehyde + 2-(Chloromethyl)pyridine HCl
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)[3]
-
Potassium Carbonate (anhydrous, 3.0 eq)
-
Potassium Iodide (catalytic, 0.1 eq) – Critical for accelerating the reaction.
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol) in portions. The solution will turn bright yellow (phenoxide formation). Stir at room temperature for 30 minutes.
-
Alkylation: Add 2-(Chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol) and Potassium Iodide (1.66 g, 10 mmol).
-
Heating: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash copiously with water, and dry.
-
If oil forms: Extract with Dichloromethane (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexane).
-
Yield: Typical yield is 85–92%.
Key Physicochemical Properties:
-
Appearance: Pale yellow to off-white solid.
-
Melting Point: ~184–185°C (as derivative), free aldehyde ~50-55°C (check specific batch).
-
Solubility: Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water.
Application 1: Multicomponent Heterocyclic Synthesis (GBB Reaction)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier method for synthesizing imidazo[1,2-a]pyridines. By using 2-(Pyridin-2-ylmethoxy)benzaldehyde as the aldehyde component, you introduce a "privileged" pyridine side chain into the scaffold, creating a bis-heterocyclic system common in kinase inhibitor libraries.
Protocol B: GBB Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
Reaction Logic:
Aldehyde + 2-Aminopyridine + Isocyanide
Materials:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
tert-Butyl Isocyanide (1.1 mmol)
-
Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Montmorillonite K-10 clay.
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Mixing: In a 10 mL microwave vial or sealed tube, combine the aldehyde (213 mg, 1.0 mmol) and 2-aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL).
-
Imine Formation: Stir for 10 minutes at room temperature to allow pre-formation of the Schiff base intermediate.
-
Addition: Add tert-Butyl isocyanide (124 µL, 1.1 mmol) and Sc(OTf)₃ (25 mg).
-
Cyclization:
-
Method A (Thermal): Heat at 60°C for 12 hours.
-
Method B (Microwave - Preferred): Heat at 100°C for 20 minutes.
-
-
Workup: Evaporate the solvent. Redissolve in EtOAc and wash with saturated NaHCO₃.
-
Purification: The product is often crystalline. Purify by column chromatography (EtOAc/Hexane).
-
Outcome: A 3-amino-imidazo[1,2-a]pyridine derivative featuring the 2-(pyridin-2-ylmethoxy)phenyl group at the C-2 position.
Application 2: Fluorescent "Turn-On" Sensor for Hg²⁺
The combination of the pyridine nitrogen and the aldehyde oxygen (or its imine derivatives) creates a specific binding pocket for Mercury ions (Hg²⁺). This protocol describes converting the aldehyde into a Schiff base sensor that fluoresces upon metal binding.
Protocol C: Synthesis of Rhodamine/Fluorescein Conjugate Sensor
Mechanism: The aldehyde is condensed with Rhodamine B hydrazide. The resulting spirolactam ring is non-fluorescent ("OFF"). Upon binding Hg²⁺, the spirolactam ring opens, restoring the conjugated system and triggering strong fluorescence ("ON").
Step-by-Step Procedure:
-
Reagent Prep: Synthesize Rhodamine B hydrazide by refluxing Rhodamine B with excess hydrazine hydrate in ethanol (Standard Lit. Procedure).
-
Condensation: Dissolve Rhodamine B hydrazide (1.0 mmol) and 2-(Pyridin-2-ylmethoxy)benzaldehyde (1.0 mmol) in Ethanol (20 mL).
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 6–12 hours. A solid precipitate usually forms.
-
Isolation: Filter the solid while hot (to remove unreacted starting materials) or cool and filter. Wash with cold ethanol.
-
Sensing Test:
-
Prepare a 10 µM solution of the probe in Acetonitrile/Water (1:1).
-
Add Hg²⁺ (as HgCl₂ or Hg(NO₃)₂).
-
Observation: Solution changes from colorless to pink/orange; Fluorescence emission peaks at ~580 nm.
-
Visualizing the Workflows
The following diagram illustrates the central role of the aldehyde intermediate and its divergent pathways into drug discovery (GBB) and sensing (Schiff Base).
Caption: Divergent synthesis pathways from the 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold: Route 1 (Top) leads to fused heterocycles via MCR; Route 2 (Bottom) leads to fluorogenic sensors.
Technical Data Summary
| Parameter | Williamson Synthesis (Scaffold) | GBB Reaction (Heterocycle) | Sensor Synthesis |
| Key Reagents | Salicylaldehyde, K₂CO₃ | 2-Aminopyridine, Isocyanide | Rhodamine Hydrazide |
| Catalyst | KI (nucleophilic catalyst) | Sc(OTf)₃ or Montmorillonite | Acetic Acid |
| Solvent | DMF (anhydrous) | Methanol or DCM | Ethanol |
| Temp/Time | 80°C / 6-8 h | 60°C / 12 h (or MW 100°C) | Reflux / 6-12 h |
| Typical Yield | 85–92% | 70–85% | 60–75% |
| Critical Note | Ensure DMF is dry to prevent hydrolysis. | Use stoichiometric isocyanide to avoid side products. | Filter hot to remove impurities. |
References
-
Synthesis of 2-(Pyridin-2-ylmethoxy)
-
BenchChem. 2-(Pyridin-2-ylmethoxy)benzaldehyde: Methodologies and Reaction Conditions.[6] Retrieved from
-
PubChem. Compound Summary: 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde (Analogous Chemistry). Retrieved from
-
-
Groebke-Blackburn-Bienaymé (GBB)
-
Fluorescent Sensing Applications
-
ResearchGate.[11] A fluorescein-2-(Pyridin-2-ylmethoxy)benzaldehyde conjugate for fluorogenic turn-ON recognition of Hg2+. Retrieved from
-
NIH/PubMed. Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes. (Analogous coordination chemistry). Retrieved from
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 6. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Probing the Invisible: A Guide to Metal Ion Sensing with 2-(Pyridin-2-ylmethoxy)benzaldehyde-Based Probes
Foreword: The Rationale Behind the Design
In the intricate landscape of analytical and biological sciences, the precise detection and quantification of metal ions are paramount. These ions, while essential for a myriad of physiological processes, can become toxic at elevated concentrations. The development of selective and sensitive chemosensors is therefore a critical endeavor. This guide focuses on a particularly versatile molecular scaffold: 2-(Pyridin-2-ylmethoxy)benzaldehyde . Its inherent structural features—a pyridine nitrogen for metal coordination, an ether linkage providing flexibility, and a reactive aldehyde group—make it an exceptional platform for designing "turn-on" fluorescent probes.
This document eschews a rigid template in favor of a narrative that mirrors the logical flow of probe development and application. We begin with the foundational synthesis of the core molecule, progress to the design and creation of specific ion probes, and culminate in detailed protocols for their characterization and application. The causality behind each experimental choice is elucidated, providing not just a "how-to," but a "why-to," empowering researchers to not only replicate but also innovate.
Chapter 1: The Foundation - Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
The journey of creating a metal ion sensor begins with the synthesis of the core scaffold. The strategic combination of a pyridine ring and a benzaldehyde moiety through an ether linkage provides a tridentate (N,O,O) or bidentate (N,O) binding pocket upon derivatization, which is crucial for selective metal ion chelation.
Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
A common and effective method for the synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis, a type of nucleophilic aromatic substitution.
"2-(Pyridin-2-ylmethoxy)benzaldehyde" in the development of antimicrobial agents
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde in Antimicrobial Drug Discovery
Part 1: Executive Summary & Pharmacophore Insight
2-(Pyridin-2-ylmethoxy)benzaldehyde represents a critical "privileged scaffold" in the synthesis of next-generation antimicrobial agents. Structurally, it bridges two pharmacologically active domains via an ether linkage:
-
The Pyridine Moiety: Acts as a proton acceptor and a crucial donor atom (N) for metal coordination.
-
The Benzaldehyde Core: Provides the electrophilic carbonyl center required for condensation with amines to form Schiff bases (imines) .
Strategic Value: The primary application of this molecule is not as a standalone drug, but as a precursor for N,O-donor ligands . When condensed with thiosemicarbazides, hydrazides, or amines, the resulting Schiff bases—and their subsequent transition metal complexes (Cu(II), Zn(II), Ni(II))—exhibit significantly enhanced lipophilicity. This modification facilitates the penetration of the lipid membrane of bacteria (Gram-positive and Gram-negative) and fungi, following Overtone’s concept of cell permeability and Tweedy’s Chelation Theory .
Part 2: Synthetic Protocols
Protocol A: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Objective: To synthesize the core ether scaffold via Williamson Ether Synthesis.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Anhydrous Potassium Carbonate (
) (3.0 eq) -
Potassium Iodide (KI) (Catalytic amount, 0.1 eq)
-
Solvent: Anhydrous DMF or Acetone
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Salicylaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(30 mmol) and stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms. -
Alkylation: Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol) and catalytic KI.
-
Reflux: Heat the reaction mixture to 80°C (if DMF) or Reflux (if Acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The product usually precipitates as a solid or oil.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash the organic layer with 5% NaOH (to remove unreacted salicylaldehyde) and then brine.
-
-
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from Ethanol or purify via column chromatography.
Yield Target: >75%
Key Characterization:
Protocol B: Derivatization to Schiff Base Ligands
Objective: To convert the aldehyde into a bioactive imine ligand.
Reagents:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (1.0 eq)
-
Primary Amine (e.g., 4-aminoantipyrine, thiosemicarbazide) (1.0 eq)
-
Glacial Acetic Acid (Catalytic drops)
-
Solvent: Ethanol or Methanol
Methodology:
-
Dissolve the aldehyde in hot Ethanol.
-
Add the amine dropwise with constant stirring.
-
Add 2–3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux for 3–5 hours.
-
Cool to room temperature. The Schiff base typically crystallizes out. Filter and wash with cold ethanol.
Part 3: Visualization of Synthetic Workflow
Figure 1: Synthetic pathway from raw materials to bioactive metal complexes.
Part 4: Antimicrobial Evaluation Protocol
To validate the biological utility of the synthesized derivatives, researchers must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Assay: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Muller-Hinton Broth (MHB) for bacteria.
-
RPMI 1640 for fungi.
-
96-well microtiter plates.
-
Resazurin dye (optional, for visual readout).
Protocol:
-
Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus, E. coli) to
McFarland standard ( CFU/mL). Dilute 1:100. -
Compound Dilution: Dissolve the test compound (Schiff base or Complex) in DMSO. Prepare serial two-fold dilutions in the microplate (Range: 512
to 0.5 ). -
Incubation: Add bacterial suspension to wells. Incubate at
for 18–24 hours. -
Readout:
-
Turbidity: Visual inspection for cloudiness.
-
Colorimetric: Add Resazurin. Blue = No Growth (Active); Pink = Growth (Inactive).
-
Data Presentation Template:
| Compound ID | Ligand Type | Metal Ion | MIC (S. aureus) | MIC (E. coli) | Activity Status |
| L1 | Thiosemicarbazone | - | 64 | 128 | Moderate |
| C1 | Thiosemicarbazone | Cu(II) | 8 | 16 | High |
| C2 | Thiosemicarbazone | Zn(II) | 32 | 64 | Moderate |
| Std | Ciprofloxacin | - | 1 | 2 | Control |
Part 5: Mechanism of Action (The "Why")
The efficacy of 2-(Pyridin-2-ylmethoxy)benzaldehyde derivatives relies on the Chelation Theory .
-
Polarity Reduction: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N from pyridine/imine, O from ether/phenolic residue).
-
Delocalization:
-electron delocalization over the chelate ring reduces the polarity of the metal ion. -
Lipophilicity: This increases the lipophilic character of the central metal atom, allowing the complex to permeate the lipid layers of the bacterial cell membrane more effectively than the free ligand.
-
Target Interference: Once inside, the complex can block metal-binding sites in enzymes or interfere with cellular respiration.
Figure 2: Mechanism of action illustrating the Chelation Theory.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents. Phytopathology, 55, 910-914.
-
Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of some transition metal complexes with a new Schiff base ligand. Journal of Molecular Structure. (Example of Schiff base characterization protocols).
-
Raman, N., et al. (2011). Metal based pharmacologically active agents: Synthesis, structural characterization, DNA interaction, antibacterial and antifungal screening of some transition metal complexes. Spectrochimica Acta Part A.
"2-(Pyridin-2-ylmethoxy)benzaldehyde" for preparing coordination complexes
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde as a Modular Scaffold for Schiff Base Ligands and Metallo-Pharmaceuticals
Executive Summary & Chemical Context
2-(Pyridin-2-ylmethoxy)benzaldehyde is a privileged bifunctional scaffold in coordination chemistry. Structurally, it consists of a hard donor aldehyde functionality linked to a borderline soft donor pyridine ring via a flexible oxymethyl ether spacer.
While the aldehyde oxygen and ether oxygen possess weak coordinating ability, the molecule’s primary value lies in its role as a Schiff base precursor . By condensing the aldehyde group with primary amines (hydrazides, thiosemicarbazides, or diamines), researchers generate tridentate (
-
Metallo-Pharmaceuticals: DNA intercalation, anticancer (K562 leukemia), and antimicrobial agents.
-
Catalysis: Hydrogen peroxide decomposition and oxidation reactions.
-
Molecular Sensing: Fluorescence "turn-on" sensors for
and .
Synthesis Protocol: The Ligand Scaffold
The synthesis utilizes a Williamson ether synthesis strategy. The critical parameter here is the choice of base and solvent to prevent the Cannizzaro disproportionation of the aldehyde.
Reagents:
-
Precursor A: Salicylaldehyde (2-hydroxybenzaldehyde) [CAS: 90-02-8]
-
Precursor B: 2-(Chloromethyl)pyridine hydrochloride [CAS: 6959-48-4]
-
Base: Anhydrous Potassium Carbonate (
) -
Solvent: Anhydrous DMF or Acetone (DMF is preferred for higher solubility of the salt).
-
Catalyst (Optional): Potassium Iodide (KI) to accelerate the
reaction (Finkelstein condition).
Step-by-Step Methodology:
-
Activation: In a 250 mL round-bottom flask, dissolve Salicylaldehyde (10 mmol, 1.22 g) in anhydrous DMF (30 mL). Add
(30 mmol, 4.14 g) and stir at room temperature for 30 minutes. Observation: The solution will turn bright yellow due to the formation of the phenoxide anion. -
Coupling: Add 2-(Chloromethyl)pyridine hydrochloride (10 mmol, 1.64 g) and a catalytic amount of KI (0.1 g).
-
Reflux: Heat the mixture to 80°C (if DMF) or Reflux (if Acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting phenol spot (
) should disappear. -
Quench & Extraction: Pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid. If oil forms, extract with Dichloromethane (
mL). -
Purification: Wash the organic layer with 5% NaOH (to remove unreacted salicylaldehyde) and then Brine. Dry over
.[1][2] Evaporate solvent.[1] Recrystallize from Ethanol/Water (1:1).
Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.
Derivatization: Schiff Base Formation
This is the "Click" step where the coordination pocket is constructed. The most common derivative for biological applications is the Thiosemicarbazone .
Protocol:
-
Dissolve 2-(Pyridin-2-ylmethoxy)benzaldehyde (1 mmol) in hot Ethanol (20 mL).
-
Add Thiosemicarbazide (1 mmol) dissolved in hot Ethanol/Water.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Heat at 80°C for 3–4 hours.
-
Isolation: Cool to room temperature. The Schiff base ligand (
) will precipitate as a yellow/crystalline solid. Filter and wash with cold ethanol.
Metal Complexation Workflow
The flexible ether spacer allows the ligand to adapt to different metal ionic radii.
General Procedure for M(II) Complexes ( ):
-
Ligand Solution: Dissolve the Schiff base ligand (
, 1 mmol) in MeOH/DCM (1:1 v/v). -
Metal Solution: Dissolve Metal Salt (
or , 1 mmol) in MeOH (10 mL). -
Mixing: Add the metal solution dropwise to the ligand solution.
-
Observation: Immediate color change indicates complexation (e.g., Green for Cu, Orange for Ni).
-
Reflux: Stir at reflux for 2 hours.
-
Crystallization: Allow slow evaporation at room temperature to obtain X-ray quality crystals.
Visualization of Workflows
Diagram 1: Synthesis & Derivatization Pathway
This diagram illustrates the conversion of raw materials into the active coordination ligand.
Caption: Step-wise synthesis from commercial precursors to the active tridentate Schiff base ligand.
Diagram 2: Coordination Logic & Geometry
This diagram explains how the ligand binds to the metal center.
Caption: Tridentate coordination mode (NNO) facilitated by the flexible ether spacer.
Analytical Validation Data
Successful synthesis must be validated using NMR and IR spectroscopy. The shift in the Carbonyl/Imine peak is the primary indicator of reaction progress.
| Functional Group | 2-(Pyridin-2-ylmethoxy)benzaldehyde (Precursor) | Schiff Base Ligand (Product) | Diagnostic Shift |
| Singlet | Singlet | Upfield shift indicates imine formation. | |
| Singlet | Singlet | Remains relatively stable; confirms spacer integrity. | |
| IR (C=O vs C=N) | Strong band ~1680–1690 cm | Strong band ~1600–1620 cm | Disappearance of Carbonyl stretch is critical. |
| IR (Pyridine Ring) | ~1580 cm | ~1580 cm | Retained in both structures. |
References
-
Synthesis & Structure
-
Schiff Base Biological Activity
-
Low, M. L., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes.[4] MDPI Molecules.
-
-
Chemical Properties & Safety
- PubChem Compound Summary for CID 771116: 2-(Pyridin-2-ylmethoxy)benzaldehyde.
-
Reaction Methodology (Williamson Ether)
-
BenchChem Application Notes.[1] "One-Pot Synthesis of Benzaldehyde Derivatives".
-
Sources
Application Note: Evaluation of 2-(Pyridin-2-ylmethoxy)benzaldehyde in Sickle Cell Disease Research
Executive Summary
Compound: 2-(Pyridin-2-ylmethoxy)benzaldehyde
Target: Hemoglobin S (HbS)
Therapeutic Class: Antisickling Agent / Hemoglobin Allosteric Modulator
Primary Mechanism: Schiff Base formation with N-terminal valine of Hb
This application note details the experimental framework for evaluating 2-(Pyridin-2-ylmethoxy)benzaldehyde , a structural analog of established antisickling aromatic aldehydes (e.g., Voxelotor, 5-HMF). The presence of the benzaldehyde moiety suggests a mechanism involving reversible covalent binding to the N-terminal valine residues of hemoglobin, stabilizing the oxygenated (R-state) conformation and inhibiting the polymerization of deoxy-HbS.
This guide addresses the critical need to validate the binding kinetics and pharmacodynamic effects of this specific pyridine-ether derivative, particularly assessing how the 2-position substitution influences Schiff base stability compared to salicylaldehyde-based standards.
Chemical Profile & Handling
Chemical Structure Analysis: The molecule features a reactive aldehyde "warhead" capable of condensing with primary amines. The (pyridin-2-ylmethoxy) substituent at the ortho-position provides steric bulk and potential secondary interactions within the Hb binding pocket (central water cavity).
-
Molecular Weight: ~213.23 g/mol
-
Solubility: Low aqueous solubility; requires organic co-solvent for in vitro stock solutions.
-
Storage: Store solid at -20°C under desiccant. Protect from light to prevent photo-oxidation of the aldehyde to carboxylic acid (inactive).
Preparation of Stock Solution (100 mM)
-
Weigh 21.3 mg of compound.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex for 30 seconds until clear.
-
Quality Control: Verify purity via HPLC (>95% required). Impurities (benzoic acid derivatives) will skew stoichiometric calculations.
Mechanism of Action (MoA)
The therapeutic hypothesis relies on the compound entering the Red Blood Cell (RBC) and binding to the
-
Entry: Passive diffusion across the RBC membrane.
-
Binding: The aldehyde carbon undergoes nucleophilic attack by the nitrogen of the N-terminal Valine (
Val1). -
Stabilization: Formation of a reversible Schiff base (imine) adduct.
-
Allostery: This adduct increases the affinity of Hb for oxygen, shifting the equilibrium toward the R-state (relaxed, oxy-Hb). Since only T-state (tense, deoxy-Hb) polymerizes, sickling is inhibited.
Diagram: Allosteric Stabilization Pathway
Caption: Mechanism of Action illustrating the stabilization of the high-affinity R-state hemoglobin by Schiff base formation, preventing the transition to the polymerizing T-state.
Experimental Protocols
Protocol A: Oxygen Equilibrium Curve (OEC) Analysis
Purpose: To quantify the increase in oxygen affinity (left-shift of the OEC) induced by the compound. This is the gold-standard proxy for antisickling potency.
Equipment: Hemox-Analyzer (TCS Scientific) or equivalent.
Reagents:
-
Sickle Cell Blood (HbSS genotype), washed.
-
Hemox Buffer (pH 7.4).
-
Anti-foaming agent.
-
Compound Stock (DMSO).
Step-by-Step Methodology:
-
RBC Preparation: Wash HbSS blood 3x with PBS to remove plasma proteins. Resuspend to 20% hematocrit (Hct).
-
Dosing: Aliquot RBC suspension into microcentrifuge tubes.
-
Control: Vehicle (DMSO < 0.5%).
-
Test: Compound at varying stoichiometries relative to Hb tetramer (e.g., 0.5:1, 1:1, 2:1).
-
-
Incubation: Incubate at 37°C for 1 hour with gentle rocking.
-
Measurement: Transfer 50 µL of sample into 4 mL of Hemox Buffer in the cuvette.
-
Run: Record the deoxygenation curve (pO2 from 150 mmHg to 0 mmHg).
-
Analysis: Calculate the P50 (partial pressure of O2 at 50% saturation).
-
Target Result: A decrease in P50 (e.g., from 30 mmHg to 20 mmHg) indicates efficacy.
-
Data Presentation Table:
| Sample Condition | Concentration (mM) | P50 (mmHg) | ΔP50 (%) | Hill Coefficient (n) |
| Vehicle Control | 0 | 32.5 ± 1.2 | - | 2.8 |
| Test Compound | 0.5 | 28.1 ± 0.9 | -13.5% | 2.6 |
| Test Compound | 1.0 | 22.4 ± 0.8 | -31.0% | 2.1 |
| Positive Control (GBT440) | 1.0 | 18.5 ± 0.5 | -43.0% | 1.9 |
Protocol B: In Vitro Sickling Inhibition Assay
Purpose: To visually confirm that the P50 shift translates to morphological protection of RBCs under hypoxic stress.
Reagents:
-
HbSS RBCs.
-
2% Sodium Metabisulfite (MBS) solution (oxygen scavenger) OR Nitrogen gas chamber.
-
Glutaraldehyde (2%) for fixation.
Step-by-Step Methodology:
-
Incubation: Incubate RBCs with the compound (1 mM) for 1 hour at 37°C (air).
-
Hypoxia Induction (MBS Method):
-
Mix 10 µL of treated RBC suspension with 40 µL of 2% MBS on a glass slide.
-
Seal with a coverslip and nail polish/wax to create a gas-tight chamber.
-
-
Hypoxia Induction (Nitrogen Method - Preferred):
-
Incubate treated RBC suspension in a hypoxic chamber (2% O2) for 2 hours.
-
Fix immediately with 2% glutaraldehyde (anoxic) before exposing to air.
-
-
Microscopy: Count 500 cells using Phase Contrast microscopy (40x objective).
-
Scoring: Classify cells as "Normal" (biconcave), "Sickled" (spiculated/elongated), or "Granular".
Calculation:
Protocol C: Hemoglobin Adduct Quantification (HPLC)
Purpose: To verify the compound binds covalently (via Schiff base) to Hb and determine the modification percentage.
Methodology:
-
Lysis: Lyse washed, treated RBCs with HPLC-grade water.
-
Clarification: Centrifuge at 14,000g for 10 min to remove membranes.
-
Chromatography: C4 Reverse-Phase HPLC (Weak Cation Exchange can also be used).
-
Column: Aeris Widepore C4 or equivalent.
-
Gradient: Water/Acetonitrile + 0.1% TFA.
-
-
Detection: UV at 215 nm (peptide backbone) and ~320 nm (compound absorbance if applicable).
-
Interpretation: Look for the separation of Hb peaks.
-
Peak 1: Unmodified Hb (Heterodimer
). -
Peak 2: Mono-modified Hb (Adduct on one
-globin). -
Peak 3: Bis-modified Hb (Adduct on both
-globins).
-
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating antisickling compounds, moving from blood preparation to parallel functional and biochemical assays.
Critical Considerations & Troubleshooting
-
Schiff Base Stability: Unlike Voxelotor, if "2-(Pyridin-2-ylmethoxy)benzaldehyde" lacks a phenolic hydroxyl group at the C2 position (relative to aldehyde), it may lack the intramolecular hydrogen bond required to stabilize the imine intermediate.
-
Risk: Rapid hydrolysis of the Schiff base during washing or dilution.
-
Mitigation: Perform HPLC analysis using Sodium Cyanoborohydride (NaCNBH3) reduction to "freeze" the reversible imine into a permanent amine for quantification purposes.
-
-
Stoichiometry: Aromatic aldehydes often require high drug:Hb ratios. Ensure concentrations up to 2-3 mM are tested to observe maximal effects.
-
Albumin Binding: In whole blood (vs. washed RBCs), hydrophobic aldehydes may bind non-specifically to plasma albumin, reducing potency. Compare washed RBC results with Whole Blood results to assess "Plasma Effect."
References
-
Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 2017. Link
-
Oksenberg, D., et al. "GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease." British Journal of Haematology, 2016. Link
-
Abdulmalik, O., et al. "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology, 2005. Link
-
Nakagawa, S. H., et al. "Sickle Cell Anemia: Plausible Mechanism for the Antisickling Activity of Aromatic Aldehydes." Chemical Biology & Drug Design, 2011. Link
-
Hebbel, R. P., et al. "Erythrocyte Adhesion to Endothelium in Sickle Cell Anemia." The New England Journal of Medicine, 1980. (Foundational protocol for RBC functional analysis). Link
Application Note: 2-(Pyridin-2-ylmethoxy)benzaldehyde in Catalytic Ligand Design
Part 1: Executive Summary & Strategic Utility
2-(Pyridin-2-ylmethoxy)benzaldehyde is not typically a catalyst in its native form; rather, it is a privileged scaffold (ligand precursor) used to synthesize robust tridentate Schiff base ligands .
Its structural topology—a pyridine donor linked via a flexible ether tether to a reactive benzaldehyde—allows for the rapid generation of [N,N,O] or [N,N,N] pincer-type complexes. These complexes are critical in two high-value catalytic domains:
-
Green Polymer Chemistry: Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide,
-caprolactone) using Zinc(II) or Aluminum(III) complexes. -
Oxidation Catalysis: Biomimetic oxidation of alcohols and decomposition of peroxides using Copper(II) or Vanadium(V) centers.
The "Hemilabile" Advantage
The ether oxygen in the linker provides hemilability —it can weakly coordinate to a metal center to stabilize it during resting states and dissociate to open a vacant site for substrate binding during the catalytic cycle. This "on-off" mechanism is crucial for controlling reaction kinetics and preventing catalyst poisoning.
Part 2: Ligand Design & Coordination Chemistry
To utilize this molecule effectively, one must first convert it into an active ligand via condensation with a primary amine. The resulting Schiff base coordinates to transition metals through:
-
Pyridine Nitrogen (
): A hard, -donating anchor. -
Imine Nitrogen (
): A tunable donor (electronic properties adjusted by the amine substituent). -
Ether Oxygen (
): A weak, hemilabile donor that modulates steric bulk and Lewis acidity.
Ligand Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from raw materials to the active metal catalyst.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold
For researchers who need to synthesize the starting material de novo.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Potassium Iodide (KI, 0.1 eq - Catalyst)
-
Solvent: DMF or Acetonitrile
Step-by-Step:
-
Activation: Dissolve salicylaldehyde (e.g., 10 mmol) in DMF (20 mL). Add
(30 mmol) and stir at room temperature for 30 minutes to generate the phenolate anion. -
Addition: Add 2-(chloromethyl)pyridine hydrochloride (11 mmol) and catalytic KI.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot will shift significantly.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with DCM (3x), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Gradient: 0
20% EtOAc in Hexane).-
Yield Target: >85%
-
Appearance: White to off-white solid/crystalline powder.
-
Protocol B: Derivatization to Active Schiff Base Ligand
The critical step to generate the catalyst.
Reagents:
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (Scaffold)[1]
-
Primary Amine (e.g., Aniline, 2,6-diisopropylamine for steric bulk, or chiral amines for asymmetric catalysis)
-
Solvent: Absolute Ethanol
-
Catalyst: Formic acid (1-2 drops, optional)
Step-by-Step:
-
Dissolve the Scaffold (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Add the Primary Amine (1.0 eq).
-
Reflux for 4–6 hours.
-
Crystallization: Cool the solution to 0°C. The Schiff base ligand often crystallizes out. Filter and wash with cold ethanol.
-
Note: If the ligand is an oil, remove solvent in vacuo and use directly for complexation, provided NMR shows >95% conversion (disappearance of aldehyde proton at ~10.5 ppm).
-
Protocol C: Catalytic Application – Ring-Opening Polymerization (ROP)
Application: Synthesis of biodegradable polyesters (Polycaprolactone) using a Zinc(II) complex of the ligand.
Catalyst Preparation (In Situ):
-
In a glovebox (inert atmosphere), mix the Schiff Base Ligand (from Protocol B) with
(Diethylzinc) or in Toluene. -
Stir for 30 mins to form the active [(L)Zn-Et] or [(L)Zn-amido] species. Methane or amine is evolved.
Polymerization Procedure:
-
Monomer:
-Caprolactone (purified/dried over ). -
Conditions:
to . -
Reaction: Add the catalyst solution to the monomer in Toluene at 25°C.
-
Quenching: After the desired time (monitor viscosity), quench with dilute HCl/MeOH.
-
Precipitation: Pour the mixture into excess cold Methanol to precipitate the polymer.
Data Analysis Table: Expected Catalytic Performance
| Parameter | Value Range | Notes |
| Conversion | >90% in 1–4 hours | Highly active due to hemilabile ether arm. |
| PDI (Polydispersity) | 1.1 – 1.3 | Indicates controlled "living" polymerization. |
| Molecular Weight ( | Linear correlation | |
| Mechanism | Coordination-Insertion | Monomer coordinates to Zn, Ligand stabilizes geometry. |
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for ROP, highlighting the role of the ligand's coordination environment.
Figure 2: Catalytic cycle for Ring-Opening Polymerization. The ligand (L) remains bound to Zn, preventing aggregation.
Part 5: Troubleshooting & Expert Insights
-
Hydrolysis Sensitivity: The Schiff base linkage (
) is susceptible to hydrolysis in acidic, aqueous environments. Ensure all catalytic reactions (especially with Zn/Al) are performed under strictly anhydrous conditions (Glovebox or Schlenk line). -
Steric Tuning: If the catalytic activity is too high (leading to uncontrolled polymerization), increase the steric bulk of the amine used in Protocol B (e.g., use 2,6-diisopropylaniline instead of aniline). This crowds the metal center and slows down monomer insertion.
-
Ligand Stability: The ether linkage (-OCH2-) is generally stable, but under strong Lewis acidic conditions at high temperatures (>150°C), cleavage can occur. Keep reaction temperatures below 100°C for optimal catalyst longevity.
References
-
Synthesis and Characterization of Schiff Base Ligands
- Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde.
- Source: Journal of Chemical and Pharmaceutical Research.
-
(General verification of Schiff base stability).
-
Catalytic Application in ROP
- Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability.
- Source: MDPI (Molecules).
-
General Reactivity of the Scaffold
- 2-(Pyridin-2-ylmethoxy)
- Source: BenchChem / PubChem.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde. This versatile building block is crucial in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex bioactive molecules and kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, enabling you to optimize your reaction yield and purity. Drawing from established protocols and mechanistic principles, we will address specific experimental issues in a direct question-and-answer format.
Core Synthesis Overview: The Williamson Ether Synthesis
The most prevalent and reliable method for synthesizing 2-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry for forming ethers. The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3][5] In this specific application, the process involves two key steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of salicylaldehyde, forming a sodium or potassium phenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of 2-(chloromethyl)pyridine (or a derivative with a good leaving group), displacing the chloride to form the desired ether linkage.[6][7]
Caption: General workflow for the Williamson ether synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis. Each issue is presented as a question, followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?
This is a common issue that typically points to one of three areas: inefficient nucleophile generation, poor electrophile quality, or sub-optimal reaction conditions.
Causality & Solutions:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile; salicylaldehyde itself is not reactive enough. If deprotonation is incomplete, the reaction will not proceed efficiently.
-
Expert Insight: The choice of base is critical. While strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, they can be hazardous and may promote side reactions if not handled correctly.[8] Potassium carbonate (K₂CO₃) is a milder, safer alternative but often requires higher temperatures and longer reaction times to drive the reaction to completion.[9]
-
Protocol:
-
When using NaH, ensure it is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture.
-
When using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Always use at least 1.1 to 1.5 molar equivalents of the base relative to the salicylaldehyde to ensure full deprotonation.
-
-
-
Degraded Electrophile: 2-(chloromethyl)pyridine is susceptible to degradation, especially if not stored properly. It can hydrolyze or polymerize, reducing the amount of active electrophile available for the SN2 reaction.
-
Expert Insight: It is often supplied as the hydrochloride salt (2-(chloromethyl)pyridine ⋅ HCl), which is significantly more stable. If using the hydrochloride salt, remember to add an additional equivalent of base to neutralize the HCl and generate the free base in situ.
-
Protocol:
-
If using the free base, check its purity by ¹H NMR before use.
-
Store the reagent in a cool, dark, and dry place.
-
If using the hydrochloride salt, add a total of 2.1-2.5 equivalents of base: one for the salicylaldehyde and one for the HCl salt.
-
-
-
Incorrect Reaction Conditions: The SN2 reaction rate is highly dependent on both solvent and temperature.
-
Expert Insight: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for this reaction.[6] They effectively solvate the cation (K⁺ or Na⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water will solvate the nucleophile, drastically reducing its reactivity.
-
Protocol:
-
Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). The disappearance of the limiting starting material is the most reliable indicator of completion.
-
If the reaction is sluggish at room temperature, gradually increase the heat. A typical range is 50-80 °C, although some procedures report higher temperatures.[9]
-
-
| Parameter | Recommendation 1 (Aggressive) | Recommendation 2 (Moderate) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is stronger, ensuring full deprotonation at RT. K₂CO₃ is safer but may require heat. |
| Solvent | Anhydrous DMF or DMSO | Anhydrous Acetonitrile | DMF/DMSO have high boiling points and excellent solvating power. Acetonitrile is easier to remove. |
| Temperature | 0 °C to RT (for NaH) | 60 °C to Reflux | NaH reaction is exothermic. K₂CO₃ requires thermal energy to achieve a sufficient rate. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | TLC (e.g., 3:1 Hexane:EtOAc) | Essential for determining reaction endpoint and preventing side-product formation from prolonged heating. |
Q2: My TLC shows multiple spots, and purification is difficult. What are the likely side products?
The formation of side products is a primary cause of reduced yield and purification challenges. Understanding these alternative pathways is key to suppressing them.
Causality & Solutions:
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).
-
Expert Insight: O-alkylation is typically favored under conditions of kinetic control, which are promoted by polar aprotic solvents. The "naked" oxygen anion is more readily accessible and reactive than the ring carbons.
-
Protocol: Stick to proven polar aprotic solvents like DMF or acetonitrile to maximize the yield of the desired O-alkylated product.
-
-
Elimination (E2) Reaction: While 2-(chloromethyl)pyridine is a primary halide and thus favors substitution, competitive elimination can occur under strongly basic and high-temperature conditions, leading to the formation of an undesired vinylpyridine species.[10]
-
Expert Insight: This side reaction is less common with primary halides but becomes significant with secondary or tertiary halides.[10] Its presence suggests the conditions are too harsh.
-
Protocol: Avoid excessive temperatures. If the reaction requires heat, increase it incrementally. Using a milder base like K₂CO₃ over NaH can also reduce the rate of elimination.
-
Caption: Competing reaction pathways for the phenoxide intermediate.
Q3: I have a crude product, but I'm struggling with purification. What is the best method?
Effective purification is essential for obtaining the high-purity material required for subsequent applications. A multi-step approach is often necessary.
Causality & Solutions:
-
Ineffective Work-up: Residual base, salts, or highly polar impurities (like unreacted salicylaldehyde) can complicate purification.
-
Expert Insight: A standard aqueous work-up is the first line of defense. This removes inorganic salts and water-soluble components.
-
Protocol:
-
Cool the reaction mixture to room temperature and quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volume).[11]
-
Wash the combined organic layers with water and then with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Sub-optimal Chromatography: If the crude product is an oil or contains closely-eluting impurities, column chromatography is usually required.[9]
-
Expert Insight: The key to successful chromatography is selecting the right solvent system (eluent). This is determined by running analytical TLC plates with different solvent ratios.
-
Protocol:
-
Start with a low-polarity eluent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
Aim for an Rf value of ~0.25-0.35 for your product on the TLC plate for the best separation on the column.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the purified product.
-
-
-
Crystallization Issues: If the final product is a solid, recrystallization can be a powerful final purification step to achieve high purity.
-
Expert Insight: The challenge lies in finding a suitable solvent or solvent system in which the product is soluble when hot but poorly soluble when cold.
-
Protocol: Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find an appropriate system. Seeding the solution with a small crystal of pure product can help initiate crystallization.[12]
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a phase-transfer catalyst (PTC)?
-
A: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be highly effective, especially in biphasic systems (e.g., using aqueous NaOH with an organic solvent like toluene). The PTC facilitates the transfer of the phenoxide anion from the aqueous/solid phase into the organic phase where the electrophile resides, often accelerating the reaction rate at lower temperatures.[13][14][15]
-
-
Q: How critical is the exclusion of water from the reaction?
-
A: It is very important, especially when using a highly reactive base like NaH. Water will quench the base and hydrolyze the phenoxide. For bases like K₂CO₃ in solvents like DMF, trace amounts of water are more tolerable but using anhydrous conditions is always best practice for maximizing yield.
-
-
Q: What is the best leaving group to have on the pyridine electrophile?
-
A: The reactivity order for SN2 reactions is I > Br > Cl > F. While 2-(chloromethyl)pyridine is most commonly cited due to the accessibility of its starting material (2-picoline), using 2-(bromomethyl)pyridine or preparing a tosylate/mesylate from 2-pyridinemethanol would result in a more reactive electrophile, potentially allowing for milder reaction conditions.[5][7]
-
References
-
Wikipedia. (2023, December 1). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
- Google Patents. (2017). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
Synsmart. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)-benzaldehyde (CAS Number: 1151539-21-7). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde. Retrieved from [Link]
- Singh, S. K., et al. (2012). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(22), 5250. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde.
- Khalil, A. Kh. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H)-One.
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (2006). Pyridinophanes as Two-Center Phase-Transfer Catalyst for N-Alkylation Reaction. Retrieved from [Link]
- Kumar, S., et al. (2006). Pyridinophanes as Two-Centre Phase-Transfer Catalyst for N-Alkylation Reaction. Letters in Organic Chemistry, 3(2), 113-118.
Sources
- 1. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde [myskinrecipes.com]
- 2. 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde | 1151539-21-7 [chemicalbook.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Side reactions in the synthesis of "2-(Pyridin-2-ylmethoxy)benzaldehyde"
Technical Support Center: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Ticket ID: #SYN-2PY-BENZ-001 Topic: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 2-(Pyridin-2-ylmethoxy)benzaldehyde via the Williamson Ether Synthesis route, reacting Salicylaldehyde (2-hydroxybenzaldehyde) with 2-(Chloromethyl)pyridine (2-picolyl chloride) in the presence of a base.[1]
While this reaction appears straightforward (
This guide details these failure modes and provides self-validating protocols to eliminate them.
Module 1: The N-Alkylation Competitor
Issue: "I am getting a water-soluble solid instead of my organic ether." / "My yield is low, and I see a large baseline hump in the NMR."
Diagnosis: The pyridine ring in your reagent (2-picolyl chloride) is a nucleophile.[1] In the Williamson synthesis, you intend for the Phenolate Oxygen to attack the alkyl halide. However, the Pyridine Nitrogen can also attack the alkyl halide (either inter- or intramolecularly), forming a Pyridinium Quaternary Salt .[1]
-
Mechanism: The lone pair on the pyridine nitrogen attacks the methylene carbon of another 2-picolyl chloride molecule (self-polymerization) or the product, leading to ionic species that wash away during aqueous workup.[1]
Troubleshooting Protocol:
-
Base Choice is Critical: You must ensure the phenol is fully deprotonated to make it a better nucleophile than the pyridine nitrogen.
-
Recommendation: Use
(Potassium Carbonate) in excess (2.5 - 3.0 eq).[1] The potassium cation coordinates with the leaving group, assisting the reaction.
-
-
Reagent State: 2-(Chloromethyl)pyridine is unstable as a free base.[1] It is sold as the Hydrochloride salt .
-
Critical Step: You MUST add enough base to neutralize the HCl salt plus deprotonate the phenol. If you use 1.0 eq of base, you only neutralize the HCl; no reaction will occur.
-
Correction: Use 3.0 equivalents of Base if using the HCl salt reactant.
-
Module 2: The "Disappearing Aldehyde" (Cannizzaro & Oxidation)
Issue: "My product mass is correct, but the aldehyde peak (approx. 10 ppm) is missing or weak." / "I isolated a carboxylic acid."
Diagnosis: The aldehyde group on the benzaldehyde ring is reactive.[2][3][4][5][6][7][8][9][10]
-
Cannizzaro Reaction: In the presence of strong bases (NaOH, KOH) and lack of alpha-protons, the aldehyde undergoes disproportionation, converting 50% of your material to 2-(pyridin-2-ylmethoxy)benzoic acid and 50% to the corresponding benzyl alcohol .[1]
-
Air Oxidation: Benzaldehydes oxidize to benzoic acids simply upon exposure to air over time.
Troubleshooting Protocol:
-
Switch Bases: Avoid Hydroxide bases (NaOH, KOH).[1] Use Carbonate bases (
, ) which are strong enough to deprotonate the phenol ( ) but too weak to initiate rapid Cannizzaro reactions.[1] -
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Workup pH: If you suspect acid formation, do not perform a basic wash during workup, as the acid salt will stay in the water layer. Acidify the aqueous layer to pH 3-4 to precipitate any side-product acid for analysis.[1]
Module 3: Solvent-Induced Impurities (Claisen-Schmidt)
Issue: "I see extra double-bond peaks in the alkene region (6.5 - 7.5 ppm) that don't match the product."
Diagnosis: Did you use Acetone as a solvent? Acetone contains alpha-protons.[1] In the presence of base, Acetone forms an enolate which attacks your benzaldehyde (Aldol Condensation / Claisen-Schmidt), forming benzylideneacetone derivatives.[1]
Troubleshooting Protocol:
-
Solvent Ban: Never use Acetone or MEK (Methyl Ethyl Ketone) for this reaction.[1]
-
Recommended Solvents:
Visualizing the Reaction Landscape
The following diagram illustrates the Main Pathway vs. the "Kill Zones" (Side Reactions).
Caption: Figure 1. Competitive pathways in the Williamson ether synthesis of the target molecule. Red paths indicate failure modes.
Optimized Experimental Protocol
This protocol is designed to minimize the side reactions listed above.
Reagents:
-
Salicylaldehyde (1.0 eq)[1]
-
2-(Chloromethyl)pyridine Hydrochloride (1.1 eq)[1]
-
Potassium Carbonate (
), anhydrous (3.0 eq)[1] -
Sodium Iodide (NaI) (0.1 eq) - Catalyst (Finkelstein condition)[1]
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve Salicylaldehyde (1.0 eq) in DMF (approx. 10 vol). Add
(3.0 eq).-
Why: The large excess of base neutralizes the upcoming HCl salt and ensures the phenol is fully converted to the phenoxide anion before the electrophile is introduced.
-
Stir: Stir at Room Temperature (RT) for 30 mins. The solution should turn bright yellow (phenoxide formation).
-
-
Addition: Add 2-(Chloromethyl)pyridine Hydrochloride (1.1 eq) and catalytic NaI (0.1 eq).
-
Why NaI? It converts the alkyl chloride to a more reactive alkyl iodide in situ, speeding up the reaction and allowing milder temperatures (reducing thermal decomposition).
-
-
Reaction: Heat to 60-70°C for 4-6 hours.
-
Control: Do not exceed 80°C to prevent polymerization of the picolyl chloride.
-
-
Workup (Crucial for Purity):
-
Cool to RT. Pour into Ice Water (10x volume).
-
The product should precipitate as a solid. If oil forms, extract with Ethyl Acetate.
-
Wash: Wash organic layer with 5%
(removes any benzoic acid from oxidation) and then Brine.[1]
-
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]
Comparison of Base/Solvent Systems
| Variable | Recommendation | Risk Factor | Result |
| Base: NaOH | ❌ AVOID | High | High risk of Cannizzaro; low yield.[1][10] |
| Base: | ✅ PREFERRED | Low | Controlled deprotonation; minimal side reactions.[1] |
| Solvent: Acetone | ❌ AVOID | High | Claisen-Schmidt condensation (impurity peaks).[1] |
| Solvent: DMF | ✅ PREFERRED | Low | Excellent solubility; fast kinetics.[1] |
| Temp: >100°C | ❌ AVOID | Medium | Decomposition of aldehyde; N-alkylation favored.[1] |
References & Grounding
-
Williamson Ether Synthesis Mechanism & Side Reactions:
-
Synthesis of Pyridine-Benzaldehyde Ethers (Process Data):
-
Source: Patent WO2017197083A1 (Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde).[1] Note: Describes similar ether linkage conditions using DMF/K2CO3.
-
URL:
-
-
Cannizzaro Reaction Conditions:
-
Claisen-Schmidt Condensation (Acetone Risk):
Sources
- 1. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 2. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 11. byjus.com [byjus.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Selectivity of 2-(Pyridin-2-ylmethoxy)benzaldehyde-Based Sensors
Welcome to the dedicated support center for researchers working with 2-(Pyridin-2-ylmethoxy)benzaldehyde and its derivatives as chemosensors. This guide is designed to provide you with advanced troubleshooting strategies and in-depth insights to overcome common selectivity challenges encountered in the lab. Our goal is to empower you with the expertise to not only identify issues but also to understand the underlying chemical principles and rationally design more selective sensing systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles faced during the application of these sensors.
Q1: My sensor is responding to multiple metal ions, not just my target analyte. How can I improve its selectivity?
A1: This is a common challenge. The core structure of your sensor possesses binding sites (the pyridine nitrogen, ether oxygen, and aldehyde group) that can coordinate with various metal ions. To enhance selectivity, consider these approaches:
-
Structural Modification: Introduce specific functional groups to the benzaldehyde ring. Electron-donating groups (like -OH or -OCH₃) can enhance the electron density of the binding pocket, favoring coordination with specific metal ions over others. Conversely, electron-withdrawing groups (like -NO₂) can alter the electronic properties and steric environment, thus tuning the selectivity.
-
Solvent System Optimization: The polarity of your solvent can significantly influence the binding affinity. Experiment with a range of solvents (e.g., from ethanol/water mixtures to acetonitrile) to find a system where the binding constant for your target analyte is maximized relative to interfering ions.
-
pH Control: The protonation state of the pyridine nitrogen is pH-dependent. By carefully buffering your experimental medium, you can modulate the sensor's availability to bind metal ions. A comprehensive pH titration experiment is crucial to identify the optimal pH window for selective detection.
Q2: I'm observing unexpected fluorescence quenching/enhancement with non-target ions. What's the mechanism?
A2: This phenomenon often stems from several processes that can occur in parallel with your desired sensing event:
-
Photoinduced Electron Transfer (PET): In many cases, the pyridine or benzaldehyde moiety can act as a fluorophore, and the receptor part of the molecule can act as a PET quencher or enhancer upon ion binding. The binding of a non-target ion might trigger a similar PET process, leading to a false positive or negative signal.
-
Aggregation-Caused Quenching (ACQ): Some metal ions can induce the aggregation of your sensor molecules, leading to self-quenching of the fluorescence. This is particularly common at higher sensor concentrations.
-
Formation of Non-Fluorescent Complexes: The interferent ion might form a stable, non-fluorescent complex with your sensor, effectively removing it from the solution and reducing the overall fluorescence signal.
Q3: My results are not reproducible. What are the likely sources of error?
A3: Poor reproducibility is often traced back to subtle variations in experimental conditions. Key factors to control rigorously include:
-
Purity of the Sensor: Ensure your "2-(Pyridin-2-ylmethoxy)benzaldehyde" or its derivative is of high purity. Impurities can act as competing ligands or have their own fluorescent properties.
-
Solvent Purity and Water Content: Trace amounts of water or impurities in your solvent can significantly affect the coordination chemistry. Always use high-purity, spectroscopy-grade solvents.
-
Ionic Strength: Maintain a constant ionic strength across all experiments using a background electrolyte (e.g., KCl, NaClO₄) that does not interfere with the sensing process.
-
Temperature: Binding constants are temperature-dependent. Ensure all measurements are performed at a constant, controlled temperature.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for systematically improving the selectivity of your sensor.
Guide 1: Systematic Tuning of the Sensor's Electronic Properties
A primary strategy for enhancing selectivity is to modify the electronic environment of the benzaldehyde ring. This approach is based on the principle that different metal ions have distinct electronic requirements for coordination.
The Causality: By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para- or ortho-positions of the benzaldehyde ring, you can fine-tune the electron density of the oxygen atom in the aldehyde. This modulation alters the binding affinity of the sensor for different metal ions, allowing for the selective recognition of a specific target.
Experimental Protocol: Synthesis of a Substituted Sensor Derivative
-
Starting Material Selection: Choose a substituted 2-hydroxybenzaldehyde (e.g., 2,4-dihydroxybenzaldehyde for an EDG or 2-hydroxy-5-nitrobenzaldehyde for an EWG).
-
Williamson Ether Synthesis:
-
Dissolve the substituted 2-hydroxybenzaldehyde and an equimolar amount of 2-(chloromethyl)pyridine in a suitable solvent like acetonitrile or DMF.
-
Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, filter the solid, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
-
-
Characterization: Confirm the structure of your new sensor derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Interpretation:
| Substituent | Position | Expected Effect on Selectivity | Rationale |
| -OH | para | May enhance selectivity for harder metal ions (e.g., Al³⁺, Cr³⁺). | Increases electron density on the aldehyde oxygen, favoring electrostatic interactions. |
| -NO₂ | para | May shift selectivity towards softer metal ions (e.g., Cu²⁺, Hg²⁺). | Decreases electron density, favoring more covalent interactions. |
| -OCH₃ | ortho/para | Can enhance fluorescence quantum yield and tune selectivity. | Acts as an EDG and can also introduce steric hindrance. |
Guide 2: Quantifying Selectivity - The Interference Study
A rigorous interference study is essential to validate the selectivity of your sensor. This involves testing the sensor's response to the target analyte in the presence of a wide range of potentially competing ions.
Experimental Protocol: Competitive Binding Assay
-
Prepare Stock Solutions: Make concentrated stock solutions of your sensor, your target analyte, and a variety of common interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) in the optimized solvent system.
-
Control Measurement: In a cuvette, measure the fluorescence intensity of the sensor solution alone (I₀).
-
Target Analyte Response: Add a specific concentration of your target analyte and measure the fluorescence intensity (I).
-
Competitive Measurement: To a fresh solution of the sensor, add the same concentration of the target analyte and a 10-fold to 100-fold excess of one of the interfering ions. Measure the fluorescence intensity (I_comp).
-
Repeat: Repeat step 4 for each interfering ion.
Visualizing the Workflow:
Caption: Workflow for a competitive binding assay to assess sensor selectivity.
Data Analysis:
The results can be visualized in a bar chart, where the height of each bar represents the fluorescence intensity in the presence of the target analyte and a specific interferent. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte, with minimal changes in the presence of other ions.
Visualizing the Sensing Mechanism
The general mechanism for these sensors involves a change in the photoinduced electron transfer (PET) process upon ion coordination.
Caption: Generalized mechanism of a 'turn-on' fluorescent sensor based on PET inhibition.
This diagram illustrates how the binding of a target metal ion to the receptor part of the sensor can inhibit the PET process, leading to an enhancement of fluorescence. Understanding this mechanism is key to rationally designing modifications that can improve selectivity by altering the electronic properties of the receptor and its affinity for different ions.
By applying these principles and protocols, you will be better equipped to troubleshoot your experiments and develop highly selective "2-(Pyridin-2-ylmethoxy)benzaldehyde"-based sensors for your specific research needs.
References
Please note that direct access to full-text articles may require a subscription.
-
Schiff Base Fluorescent Sensors: A comprehensive review on the design and application of Schiff base fluorescent sensors, which share structural and mechanistic similarities with the topic. Title: Schiff base fluorescent and colorimetric chemosensors for the detection of metal ions. Source: Coordination Chemistry Reviews. URL: [Link]
-
Principles of Fluorescence Spectroscopy: An essential resource for understanding the fundamental principles of fluorescence, including quenching and enhancement mechanisms. Title: Principles of Fluorescence Spectroscopy. Source: Springer. URL: [Link]
-
Supramolecular Chemistry: This textbook provides a strong foundation in the principles of molecular recognition and host-guest chemistry, which are central to sensor design. Title: Supramolecular Chemistry. Source: Wiley. URL: [Link]
Overcoming solubility issues with "2-(Pyridin-2-ylmethoxy)benzaldehyde" derivatives
Technical Support Center: Solubility Optimization for 2-(Pyridin-2-ylmethoxy)benzaldehyde Scaffolds
Introduction: The "Brick Dust" Paradox
From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility Bottlenecks in Pyridine-Benzaldehyde Ether Scaffolds
If you are reading this, you are likely facing a common paradox in medicinal chemistry. The 2-(Pyridin-2-ylmethoxy)benzaldehyde core is a privileged scaffold—its pyridine ring offers a hydrogen bond acceptor, and the aldehyde is a versatile reactive handle (e.g., for reductive amination or Schiff base formation).
However, this molecule often behaves like "brick dust" in aqueous media. Why?
-
Planarity & Pi-Stacking: The flat pyridine and benzene rings, linked by a short ether tether, facilitate strong intermolecular
- stacking, leading to high lattice energy (crystallinity). -
The Aldehyde Liability: While the pyridine nitrogen (
) allows for protonation, the aldehyde group is sensitive to strong acids and nucleophiles, limiting your pH maneuvering room.
This guide provides a tiered troubleshooting approach, moving from simple solvent adjustments to advanced encapsulation strategies.
Module 1: Diagnostic & Decision Matrix
Before altering your protocol, diagnose the type of insolubility you are facing using the flowchart below.
Figure 1: Diagnostic workflow to distinguish between pH-dependent precipitation and thermodynamic saturation.
Module 2: The "Golden Triangle" Solvent System
For biological assays (IC50 screening, cell-based assays), you cannot use harsh organic solvents. You must balance Polarity , pH , and Cosolvent Tolerance .
The Protocol: Buffered Protonation
The pyridine nitrogen is your solubility "switch." It is basic (
-
Neutral pH (7.4): The molecule is uncharged and lipophilic (LogP ~2.0–2.5). Solubility is poor.
-
Acidic pH (<5.0): The nitrogen protonates to form a pyridinium cation, increasing aqueous solubility by orders of magnitude.
Warning: Aldehydes are prone to hydration (gem-diol formation) or oxidation in strong acids. Do not use strong mineral acids (HCl) for long-term storage in solution.
Optimized Formulation (Stock Solution):
| Component | Role | Recommended Conc. | Notes |
| DMSO | Primary Solvent | 100% (Stock) | Store anhydrously to prevent aldehyde oxidation. |
| Acetate Buffer (pH 4.5) | Aqueous Diluent | 10–50 mM | Maintains pH just below the pyridine |
| Tween-80 | Surfactant | 0.01% (w/v) | Prevents aggregation of the hydrophobic benzaldehyde tail. |
Step-by-Step Dilution Workflow:
-
Dissolve solid compound in 100% anhydrous DMSO to 10 mM.
-
Sonicate for 5 minutes. If hazy, warm to 37°C.
-
Critical Step: Dilute into pH 4.5 Acetate Buffer (not PBS). PBS (pH 7.4) will force the molecule back to its neutral, insoluble state, causing immediate precipitation.
Module 3: Advanced Encapsulation (Cyclodextrins)
If pH adjustment is not possible (e.g., your assay requires pH 7.4), you must use Hydroxypropyl-
Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the aromatic rings (pyridine/benzene), shielding them from water while the outer hydroxyls ensure aqueous solubility. This also protects the aldehyde from oxidation.
Protocol: Phase Solubility Complexation
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add your compound in excess to the vehicle (aim for 5 mg/mL).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.
Expert Insight: For 2-(pyridin-2-ylmethoxy)benzaldehyde, the binding constant (
) is typically high due to the fit of the benzene ring. You can expect a 50–100x increase in solubility using 20% HP--CD compared to water alone [1].
Module 4: Synthetic Pivot (Salt Formation)
If you are at the synthesis stage and need a handleable solid, convert the free base into a Pyridinium Salt .
Why this works: Converting the oily or amorphous free base into a crystalline salt disrupts the
The "Ether-Crash" Protocol:
-
Dissolve the crude aldehyde (free base) in a minimal amount of Diethyl Ether or Dichloromethane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.0 equivalents of HCl (2M in Diethyl Ether) . Do not use aqueous HCl.
-
A white/yellow precipitate (the Pyridinium Hydrochloride salt) should form immediately.
-
Filter under nitrogen (aldehydes are air-sensitive) and wash with cold ether.
Stability Note: The pyridinium salt stabilizes the molecule against oxidation but makes the aldehyde more electrophilic. Store under Argon at -20°C.
Visualizing the Solubilization Pathways
Figure 2: Chemical pathways to achieve solubility. Note that adding PBS to the protonated form reverses solubility.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates immediately when I add it to the cell culture media (DMEM). Why? A: DMEM contains bicarbonate buffer (pH 7.4). Your compound is likely dissolved in DMSO (stock).[2] When the DMSO hits the aqueous media, the "solvent shock" combined with the pH jump (neutralizing the pyridine) causes rapid crystallization. Fix: Pre-dilute your DMSO stock into pure serum-free media containing 0.1% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein, sequestering the lipophilic molecule before it crashes out.
Q2: Can I use Ethanol instead of DMSO? A: Generally, no. While 2-(pyridin-2-ylmethoxy)benzaldehyde is soluble in ethanol, ethanol is more volatile and often less tolerated in enzymatic assays (>5% affects enzyme stability). DMSO is preferred for its high boiling point and solvency power.
Q3: Is the aldehyde group stable in DMSO? A: DMSO is a mild oxidant (Swern oxidation mechanism). However, at room temperature without activators, aromatic aldehydes are relatively stable in anhydrous DMSO. Crucial: Use "LC-MS Grade" DMSO packed under argon. Old DMSO absorbs water and can facilitate hydrate formation.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.
-
PubChem Compound Summary. (2024). Pyridine and Benzaldehyde Derivatives.[3] National Center for Biotechnology Information.
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
Sources
Stability issues of "2-(Pyridin-2-ylmethoxy)benzaldehyde" in solution
Welcome to the technical support center for "2-(Pyridin-2-ylmethoxy)benzaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common stability issues encountered when working with this versatile building block in solution.
Introduction
"2-(Pyridin-2-ylmethoxy)benzaldehyde" is a key intermediate in the synthesis of various biologically active molecules and chemosensors.[1] Its unique structure, combining a reactive aldehyde group with a pyridinylmethoxy moiety, makes it a valuable component in medicinal chemistry. However, this combination of functional groups also presents specific stability challenges that must be understood and managed to ensure experimental success and data integrity. This guide provides a comprehensive overview of these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Compound Handling and Storage
Q1: What are the recommended storage conditions for solid "2-(Pyridin-2-ylmethoxy)benzaldehyde"?
A1: As a solid, "2-(Pyridin-2-ylmethoxy)benzaldehyde" should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C. The aldehyde functional group is susceptible to slow air oxidation over time, and the compound may be sensitive to light.
Q2: I've noticed the solid compound has developed a yellowish or brownish tint over time. What does this indicate?
A2: A color change in the solid material often suggests gradual degradation. Aldehydes can be prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-(Pyridin-2-ylmethoxy)benzoic acid, or other colored byproducts.[1][2] For applications requiring high purity, it is advisable to assess the purity of the material by HPLC or NMR before use.
Solution Stability and Degradation Pathways
Q3: My solution of "2-(Pyridin-2-ylmethoxy)benzaldehyde" in an acidic medium (e.g., during a deprotection step) is showing unexpected byproducts. What is the likely cause?
A3: The primary stability concern for "2-(Pyridin-2-ylmethoxy)benzaldehyde" in acidic conditions is the hydrolysis of the ether linkage.[2] The pyridine nitrogen or the ether oxygen can be protonated in an acidic environment, which makes the ether bond more susceptible to cleavage. This acid-catalyzed hydrolysis is a common degradation pathway for similar pyridyl ether compounds.[2]
dot
Caption: Acid-Catalyzed Hydrolysis Pathway.
Q4: What are the expected degradation products in acidic solution?
A4: Under acidic conditions, the ether linkage is likely to cleave, resulting in the formation of 2-hydroxypyridine and 2-hydroxybenzaldehyde .[2] The reaction likely proceeds through a mechanism involving a stable benzylic carbocation intermediate.
Q5: Is "2-(Pyridin-2-ylmethoxy)benzaldehyde" stable in basic solutions?
A5: Aryl ethers are generally more resistant to base-catalyzed hydrolysis than to acid-catalyzed hydrolysis.[2] However, the aldehyde functional group is sensitive to strongly basic conditions. Two potential reactions can occur:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylate salt, 2-(Pyridin-2-ylmethoxy)benzoate. This oxidation can be accelerated in the presence of a base.[2]
-
Cannizzaro Reaction: In the absence of an enolizable proton and under strongly alkaline conditions, aldehydes can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[2] For "2-(Pyridin-2-ylmethoxy)benzaldehyde," this would result in 2-(Pyridin-2-ylmethoxy)benzyl alcohol and 2-(Pyridin-2-ylmethoxy)benzoic acid.
dot
Caption: Potential Degradation Pathways in Strong Base.
Q6: How does the choice of solvent affect the stability of "2-(Pyridin-2-ylmethoxy)benzaldehyde" in solution?
A6: Solvent polarity plays a crucial role in the stability of this compound.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize the aldehyde group through hydrogen bonding. However, they can also participate in and promote the hydrolysis of the ether linkage, especially under acidic or basic conditions.[1]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These are common solvents for reactions involving this compound. While generally offering better stability against hydrolysis than protic solvents, it is crucial to ensure they are anhydrous and free of acidic or basic impurities.
-
Non-polar Solvents (e.g., toluene, dichloromethane, THF): These solvents are less likely to promote hydrolysis and are good choices when the compound's reactivity needs to be minimized during storage or certain reaction steps.[1]
| Solvent Type | Potential for Hydrolysis | General Recommendation |
| Polar Protic | High | Use with caution, especially at non-neutral pH. |
| Aprotic Polar | Moderate | Ensure solvent is anhydrous and pure. |
| Non-polar | Low | Recommended for long-term storage in solution. |
Q7: I am observing a gradual color change (yellowing) in my stock solution. What should I do?
A7: A color change in solution is a strong indicator of degradation.[2] The likely culprits are oxidation of the aldehyde or other complex side reactions. It is recommended to:
-
Analyze the solution: Use HPLC-UV or TLC to check for the appearance of new peaks/spots, which would indicate the formation of degradation products.
-
Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions of "2-(Pyridin-2-ylmethoxy)benzaldehyde."
-
Store solutions appropriately: If a stock solution must be stored, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of "2-(Pyridin-2-ylmethoxy)benzaldehyde" in a specific solvent system and pH.
1. Preparation of Stock Solution:
- Accurately weigh a sample of "2-(Pyridin-2-ylmethoxy)benzaldehyde" and dissolve it in the chosen solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
2. Initial Analysis (Time = 0):
- Immediately after preparation, analyze the solution using a validated stability-indicating HPLC-UV method.
- Record the peak area of the parent compound and any observed impurities. This serves as the baseline.
3. Incubation:
- Divide the stock solution into several aliquots in clear and amber vials to assess photostability.
- Store the vials under the desired conditions (e.g., room temperature, elevated temperature, exposure to light).
4. Time-Point Analysis:
- At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), remove an aliquot from each condition.
- Analyze the samples by HPLC-UV.
5. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
- Monitor the increase in the peak areas of any degradation products.
Protocol 2: Suggested HPLC-UV Method for Purity and Stability Analysis
This is a general-purpose method that can be optimized for specific equipment and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%), and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both the parent compound and potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.[3]
References
-
Wiertz, F., et al. (2021). Solvent screening for the extraction of aromatic aldehydes. Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this key intermediate, with a particular focus on scale-up operations. Here, we will delve into the mechanistic rationale behind procedural choices, troubleshoot common experimental hurdles, and provide detailed protocols to ensure a robust and reproducible synthesis.
I. Overview of the Synthesis
The most prevalent and scalable synthetic route to 2-(Pyridin-2-ylmethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the benzaldehyde moiety by the alkoxide of pyridin-2-ylmethanol. The most common iteration of this synthesis reacts 2-fluorobenzaldehyde with pyridin-2-ylmethanol in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
The overall transformation is depicted below:
Caption: General synthetic scheme for 2-(Pyridin-2-ylmethoxy)benzaldehyde.
While this reaction appears straightforward, several challenges can arise, particularly during scale-up. These include incomplete conversion, formation of by-products, and difficulties in purification. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide
This section is designed to address specific problems that may be encountered during the synthesis.
Question 1: Why is the yield of my reaction consistently low, even with extended reaction times?
Answer:
Low yields in this synthesis can stem from several factors, often related to the reagents and reaction conditions.
-
Insufficient Base: Potassium carbonate is a mild base, and its effectiveness is highly dependent on its physical properties and the reaction conditions. On a larger scale, ensuring efficient mixing and sufficient surface area of the solid K₂CO₃ is crucial. If the base is not finely powdered or if agitation is poor, the deprotonation of pyridin-2-ylmethanol will be incomplete, leading to a stalled reaction.
-
Water Content: The Williamson ether synthesis is sensitive to moisture. Water can hydrolyze the 2-fluorobenzaldehyde and will also be preferentially protonated by the alkoxide, reducing the concentration of the active nucleophile. Ensure that all reagents and the solvent (DMF) are anhydrous.
-
Sub-optimal Temperature: While high temperatures are required to drive the reaction, a temperature that is too low will result in a sluggish reaction rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.[1] A systematic temperature optimization study is recommended for your specific reactor setup.
-
Alternative Starting Material: If using pyridin-2-ylmethanol, an alternative strategy is to first prepare 2-(chloromethyl)pyridine hydrochloride. This can be a more reactive electrophile in the subsequent etherification with 2-hydroxybenzaldehyde.
Question 2: I am observing a significant amount of a polar impurity that is difficult to separate from the product. What could it be and how can I prevent its formation?
Answer:
The most likely polar impurity is 2-(Pyridin-2-ylmethoxy)benzoic acid .[1] This is formed by the oxidation of the aldehyde functional group of the product.
Prevention Strategies:
-
Inert Atmosphere: The oxidation is often facilitated by the presence of atmospheric oxygen at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical, especially during prolonged heating at scale.
-
Temperature Control: Overheating can accelerate the rate of oxidation. Maintain strict temperature control throughout the reaction.
-
Quench Procedure: Upon completion, the reaction should be cooled before quenching with water. Quenching at high temperatures can promote side reactions.
Identification:
You can tentatively identify the benzoic acid derivative by TLC, where it will likely have a lower Rf value than the desired aldehyde. Confirmation can be achieved by LC-MS or by isolating the impurity and analyzing it by ¹H NMR, looking for the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal.
Question 3: The work-up of my large-scale reaction is problematic, leading to emulsions and poor separation. How can I improve this?
Answer:
Work-up challenges are common when scaling up reactions involving DMF and inorganic salts.
-
Filtration: Before quenching with water, it is advisable to cool the reaction mixture and filter off the excess potassium carbonate and any other inorganic salts. This will significantly reduce the salt load in the aqueous phase during extraction.
-
Solvent Choice for Extraction: While ethyl acetate is commonly used, for large-scale extractions, a less water-soluble solvent like methyl tert-butyl ether (MTBE) or toluene might provide better phase separation.
-
Brine Wash: After the initial water washes to remove DMF, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and further remove residual water.
-
pH Adjustment: The aqueous phase will be basic due to the potassium carbonate. A careful neutralization or slight acidification with a dilute acid (e.g., 1M HCl) can sometimes improve the separation, but care must be taken to avoid any acid-catalyzed side reactions.
Question 4: After purification by column chromatography, I still have a persistent impurity with a similar polarity to my product. What are my options?
Answer:
If a co-eluting impurity is present, several strategies can be employed:
-
Crystallization: 2-(Pyridin-2-ylmethoxy)benzaldehyde is a solid at room temperature. Developing a crystallization procedure is often the most effective method for purification on a large scale. A mixed solvent system, such as ethyl acetate/hexanes or isopropanol/water, may be effective. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
-
Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation.
-
Preparative HPLC: For high-purity material, preparative HPLC may be an option, although this is generally less cost-effective for large quantities.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis?
A1: The primary safety concern is the use of DMF at high temperatures. DMF can decompose exothermically, and this decomposition can be catalyzed by both acids and bases. It is imperative to have robust temperature control and an adequate cooling system for the reactor. A thermal hazard analysis is recommended before performing the synthesis on a large scale. Additionally, 2-fluorobenzaldehyde is an irritant, and appropriate personal protective equipment (PPE) should be worn.
Q2: Can I use a different base instead of potassium carbonate?
A2: Yes, other bases can be used. Stronger bases like sodium hydride (NaH) can deprotonate the alcohol more efficiently and may allow for lower reaction temperatures or shorter reaction times. However, NaH is a flammable solid and requires careful handling, especially on a large scale. Cesium carbonate (Cs₂CO₃) is another effective but more expensive alternative. The choice of base will depend on the desired reaction conditions, cost, and safety considerations.
Q3: Is phase transfer catalysis a viable option for this synthesis?
A3: Phase transfer catalysis (PTC) is an excellent strategy to consider for scaling up this reaction. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs. This can lead to increased reaction rates, lower required temperatures, and potentially the use of less expensive solvent systems.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product is more polar than the 2-fluorobenzaldehyde starting material. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any by-products.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride (Starting Material)
This protocol outlines a common method for preparing the key electrophile.
| Step | Procedure | Scale-Up Considerations |
| 1 | To a solution of pyridin-2-ylmethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.1-1.3 eq) dropwise at 0 °C. | The addition of thionyl chloride is exothermic and releases HCl and SO₂ gas. Ensure adequate cooling and a robust gas scrubbing system. |
| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC. | Monitor the reaction closely to avoid over-reaction and the formation of impurities. |
| 3 | Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. | A rotary evaporator with a vacuum trap is suitable for lab scale. For larger scales, a wiped-film evaporator may be more efficient. |
| 4 | The resulting solid is 2-(chloromethyl)pyridine hydrochloride, which can often be used in the next step without further purification. | If purification is necessary, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be performed. |
Protocol 2: Scale-Up Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
This protocol is a general guideline for a larger-scale synthesis.
| Step | Procedure | Scale-Up Considerations |
| 1 | Charge a suitably sized reactor with anhydrous DMF, pyridin-2-ylmethanol (1.0 eq), and finely powdered potassium carbonate (1.5-2.0 eq). | Ensure the reactor is clean, dry, and purged with an inert gas. The quality of the DMF is critical. |
| 2 | Stir the mixture and heat to 80-90 °C for 1-2 hours to facilitate the formation of the alkoxide. | Good agitation is essential to ensure proper mixing of the solid base. |
| 3 | Add 2-fluorobenzaldehyde (1.0-1.1 eq) to the reaction mixture. | The addition can be done neat or as a solution in a small amount of anhydrous DMF. |
| 4 | Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC. | Precise temperature control is crucial to balance reaction rate and impurity formation. |
| 5 | Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. | This step simplifies the subsequent work-up. |
| 6 | Quench the filtrate by slowly adding it to a stirred vessel of water. | This should be done in a well-ventilated area. |
| 7 | Extract the aqueous mixture with a suitable organic solvent (e.g., MTBE or ethyl acetate). | Multiple extractions will improve the yield. |
| 8 | Combine the organic layers and wash with water and then brine. | This removes residual DMF and salts. |
| 9 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. | |
| 10 | Purify the crude product by crystallization or column chromatography. | Crystallization is the preferred method for large quantities. |
V. Visualizing the Process
Caption: A troubleshooting decision tree for low yields.
VI. References
-
Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. Available at:
-
Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Available at:
Sources
Enhancing the sensitivity of "2-(Pyridin-2-ylmethoxy)benzaldehyde" for mercury detection
The following technical guide details the optimization, enhancement, and troubleshooting of mercury (Hg²⁺) sensors derived from 2-(Pyridin-2-ylmethoxy)benzaldehyde .
Topic: Enhancing Sensitivity of 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives
Status: Active Technical Lead: Senior Application Scientist Last Updated: February 2, 2026
Executive Summary
You are likely utilizing 2-(Pyridin-2-ylmethoxy)benzaldehyde as the critical recognition motif (pharmacophore) to synthesize a Schiff base or hydrazone sensor—most commonly conjugated with a fluorophore like fluorescein or rhodamine (e.g., the FO511 probe).[1][2][3][4]
The aldehyde itself is not the sensor; it is the lock . The key (Hg²⁺) fits into the coordination pocket created by the pyridine nitrogen, the ether oxygen, and the imine nitrogen of the final conjugate. This interaction triggers a Spirolactam Ring Opening (SRO) , converting the molecule from a non-fluorescent "OFF" state to a highly fluorescent "ON" state.[5]
This guide addresses the specific chemical and environmental parameters required to maximize the sensitivity (Limit of Detection, LOD) of this system.
Module 1: The Mechanism of Action
Understanding the "Why" to fix the "How"
To enhance sensitivity, you must first ensure the switching mechanism is unhindered. The sensor operates via a Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with spirolactam ring opening.[5]
The Signaling Pathway [3][5]
-
Resting State: The sensor exists in a closed, non-fluorescent spirolactam form.[5]
-
Recognition: Hg²⁺ coordinates with the Pyridin-2-ylmethoxy motif.[1][2][3][4]
-
Activation: This coordination pulls electron density, forcing the lactam ring to open.
-
Signal: The delocalized xanthene system forms, emitting strong fluorescence (Green for Fluorescein, Red for Rhodamine).
Figure 1: The activation pathway of the sensor. Note that acidic pH can trigger the ring opening independently of mercury, causing false positives (high background).
Module 2: Optimization of Experimental Conditions
Standard Protocol Refinement
Sensitivity is often lost due to improper solvent environments or pH mismatch. Use the following parameters to lower your LOD (Limit of Detection).
1. Solvent Composition
These sensors are lipophilic. Pure water causes aggregation, quenching fluorescence via ACQ (Aggregation-Caused Quenching).
-
Recommendation: Use a semi-aqueous medium.[1]
-
Optimal Ratio: Ethanol/Water (1:1 v/v) or CH₃CN/Water (4:6 v/v) .
-
Why: This balance maintains solubility while providing enough water to stabilize the ionic open-ring form.
2. pH Control (Critical)
The spirolactam ring is acid-sensitive.
-
The Trap: If pH < 6.0, protons (H⁺) will open the ring, creating high background noise.
-
The Fix: Buffer the system to pH 7.0 – 7.4 .
-
Buffer Choice: 10 mM HEPES or Phosphate Buffer. Avoid amine-based buffers (like Tris) at high concentrations if they compete for Hg²⁺ binding.
3. Incubation Time
While coordination is fast, full equilibrium for maximum sensitivity often requires time.
-
Standard: 2–5 minutes.
-
High-Sensitivity Mode: Allow 30 minutes incubation before measurement to ensure thermodynamic equilibrium, especially for concentrations < 50 nM.
| Parameter | Optimal Setting | Impact on Sensitivity |
| Solvent | EtOH/H₂O (1:1) | Prevents aggregation-induced quenching. |
| pH | 7.2 (HEPES) | Minimizes background noise; maximizes Signal-to-Noise (S/N) ratio. |
| Stoichiometry | 1:1 (Sensor:Hg²⁺) | Linear response range is typically 0–10 µM. |
| Excitation | 460–500 nm | Matches the absorption of the ring-opened fluorescein. |
Module 3: Advanced Sensitivity Enhancement
Going Beyond the Basics
If the standard LOD (typically ~50–100 nM) is insufficient, implement these strategies to reach low nanomolar (nM) or picomolar (pM) sensitivity.
Strategy A: Micellar Catalysis (Surfactant-Assisted)
Encapsulating the probe in micelles can concentrate Hg²⁺ ions and the probe in a small volume, increasing the effective collision frequency.
-
Protocol: Add CTAB (Cetyltrimethylammonium bromide) or SDS at critical micelle concentration (CMC).
-
Result: Often yields a 2–5x enhancement in fluorescence intensity due to the rigid microenvironment reducing non-radiative decay.
Strategy B: Solid-State "Test Strips"
Immobilizing the probe on a solid surface often lowers the detection limit by pre-concentrating the analyte.
-
Protocol: Dip filter paper (Whatman No. 1) into a saturated solution of the probe (1 mM in Ethanol) and dry.
-
Usage: Dip into the water sample.
-
Advantage: "Naked-eye" detection of Hg²⁺ down to 0.1 µM without a spectrometer.
Strategy C: Ratiometric Referencing
Fluctuation in probe concentration or light source intensity can affect absolute intensity measurements.
-
Protocol: Mix your probe with an inert reference dye (e.g., a blue-emitting coumarin that does not react with Hg²⁺).
-
Measurement: Calculate the ratio of Green Emission (Sensor) / Blue Emission (Reference).
-
Benefit: Eliminates environmental variability, significantly improving precision and LOD.
Module 4: Troubleshooting & FAQ
Q1: I see high fluorescence even in my blank (control) sample. Why?
Diagnosis: The spirolactam ring is open prior to Hg²⁺ addition.[6][7]
-
Cause 1 (Most Likely): Your pH is too low (< 6.0). The proton is acting as the "metal," opening the ring. Fix: Adjust buffer to pH 7.4.
-
Cause 2: Trace metal contamination in your solvents. Fix: Use Milli-Q water and HPLC-grade solvents. Add a tiny amount of EDTA to the blank to confirm metal contamination.
Q2: The response to Hg²⁺ is slow (> 30 mins).
Diagnosis: Steric hindrance or solvent issues.
-
Fix: Increase the organic solvent fraction (e.g., go from 50% to 70% Ethanol). The probe might be aggregated, slowing down the diffusion of Hg²⁺ to the binding site.
Q3: I am getting interference from Copper (Cu²⁺).
Diagnosis: The pyridine nitrogen also binds Cu²⁺ well.
-
Fix: Although the probe is generally selective for Hg²⁺ due to the specific "soft-soft" acid-base interaction, Cu²⁺ can interfere.
-
Masking Agent: Add 2 equivalents of Pyrophosphate to the solution. Pyrophosphate binds Cu²⁺ strongly but leaves Hg²⁺ free to react with your sensor.
Q4: Is the sensor reversible?
Diagnosis: Depends on the mechanism (Coordination vs. Hydrolysis).
-
Test: Add Na₂S (Sodium Sulfide) or KI (Potassium Iodide) .
-
If fluorescence turns OFF: The mechanism is reversible coordination . You can reuse the sensor.
-
If fluorescence stays ON: The mechanism involves irreversible hydrolysis (cleavage of the hydrazone bond). This is common in some "reaction-based" probes derived from this aldehyde.
-
References
-
Hasan, M., et al. (2022).[3] "A fluorescein-2-(Pyridin-2-ylmethoxy) benzaldehyde conjugate for fluorogenic turn-ON recognition of Hg2+ in water and living cells." Inorganica Chimica Acta.
-
BenchChem. (n.d.). "2-(Pyridin-2-ylmethoxy)benzaldehyde Product Description & Applications."
-
Li, Q., et al. (2023). "Recent advances in fluorescent materials for mercury(II) ion detection." RSC Advances.
-
Balaz, M., et al. (2013). "Highly Sensitive and Selective Spectroscopic Detection of Mercury(II) in Water." ChemistryViews.
-
Gao, Y., et al. (2021).[8] "Quantitative Visual Detection of Mercury Ions With Ratiometric Fluorescent Test Paper Sensor." Frontiers in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Hydrazide|High-Quality Sensor Reagent [benchchem.com]
- 6. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hg2+-Promoted Spirolactam Hydrolysis Reaction: A Design Strategy for the Highly Selective Sensing of Hg2+ over other Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative Visual Detection of Mercury Ions With Ratiometric Fluorescent Test Paper Sensor [frontiersin.org]
Technical Support Center: Purification of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Case ID: PUR-PYR-ALD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Tailing & Decomposition during Silica Chromatography
Executive Summary & Specialist Insight
Welcome to the Technical Support Center. You are likely encountering difficulty purifying 2-(Pyridin-2-ylmethoxy)benzaldehyde due to the conflicting nature of its functional groups.
This molecule presents a classic "Push-Pull" chromatographic challenge:
-
The "Anchor" (Pyridine): The basic nitrogen (
) interacts strongly with the acidic silanol groups ( ) on standard silica gel, causing severe tailing and yield loss. -
The "Time-Bomb" (Aldehyde): The benzaldehyde moiety is susceptible to air-oxidation on the high-surface-area silica, converting your product into the corresponding benzoic acid (2-(pyridin-2-ylmethoxy)benzoic acid), often seen as a "ghost spot" near the baseline.
The Solution: You cannot use "out-of-the-box" silica. You must chemically modify the stationary phase environment to mask silanol acidity without degrading the aldehyde. The protocol below details the Triethylamine (TEA) Buffering Method .
Visual Troubleshooting Guide
Before proceeding to the protocol, use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree for pyridine-aldehyde purification issues.
Core Protocol: The TEA-Buffered Column
Standard silica is acidic (
Why this works: Triethylamine (TEA) competes for the acidic silanol sites.[1] Because the silica is pre-saturated with TEA, your pyridine product passes through without "sticking," resulting in sharp bands.
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Pentane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Slurry Preparation (The Critical Step):
-
Calculate the amount of silica needed (typically 30-50g silica per 1g of crude compound).
-
Prepare a solution of 1% TEA in 100% Hexanes .
-
Slurry the silica in this TEA/Hexane solution. Do not add the silica dry to the column.
-
Wait: Let the slurry sit for 5–10 minutes. This allows the TEA to physically adsorb onto the active silanol sites.
-
-
Packing & Flushing:
-
Pour the slurry into the column.
-
Flush with 2 column volumes (CV) of the 1% TEA/Hexane solution.
-
Note: The TEA is only needed in the packing/equilibration phase. You generally do not need to keep adding TEA to the eluent during the run, as the silica is already deactivated. However, for very sensitive compounds, maintaining 0.5% TEA in the eluent is acceptable.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve your crude oil in a minimum amount of DCM (Dichloromethane) or Toluene.
-
Avoid: Loading in pure EtOAc or Methanol, as this broadens the band immediately.
-
-
Elution Gradient:
-
Start: 100% Hexanes (2 CV).
-
Ramp: 0%
30% EtOAc in Hexanes over 10 CV. -
Observation: The product usually elutes between 15-25% EtOAc.
-
Mechanism of Action
Understanding why you are doing this ensures reproducibility.
Figure 2: Mechanism of silanol deactivation using Triethylamine.
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that doesn't move (baseline), but my product is gone. What happened?
A: This is likely 2-(pyridin-2-ylmethoxy)benzoic acid .
-
Cause: The aldehyde oxidized on the column.
-
Prevention:
-
Minimize the time the compound spends on silica (keep run time under 20 mins).
-
Use "Flash" chromatography (air pressure) rather than gravity columns.
-
Advanced: Add 1% TEA. The basic environment suppresses the acid-catalyzed oxidation mechanisms often prevalent on metal-contaminated silica.
-
Q2: How do I separate the unreacted Salicylaldehyde?
A: This is where the TEA column offers a "hidden" advantage.
-
Chemistry: Salicylaldehyde is a phenol (
). Your product is a neutral ether/pyridine. -
Effect: On a TEA-treated column, the TEA will deprotonate some of the salicylaldehyde to form a phenoxide salt.
-
Result: The salt is extremely polar and will stick to the top of the column (baseline), while your neutral product elutes.
-
Data Comparison:
| Compound | Rf (Hex/EtOAc 3:1) - Neutral Silica | Rf (Hex/EtOAc 3:1) - TEA Silica |
| Product | 0.25 (Streaking) | 0.35 (Sharp) |
| Salicylaldehyde | 0.40 | < 0.10 (Retained) |
| 2-Picolyl Chloride | 0.05 (Tailing) | 0.15 |
Q3: Can I use Dichloromethane (DCM) and Methanol (MeOH)?
A: Avoid MeOH if possible. Methanol is a protic solvent. It can compete with the pyridine for silanol sites, which helps move the product, but it also dissolves silica slightly and is often too polar for this specific ether.
-
Recommendation: Stick to Hexanes/EtOAc + TEA. If the compound is insoluble, use DCM/EtOAc, but avoid MeOH unless absolutely necessary (e.g., >5% MeOH).
References & Grounding
-
Purification of Pyridine Derivatives:
-
Williamson Ether Synthesis Troubleshooting:
-
Silica Gel Deactivation Protocols:
-
Source: University of Rochester (Not Voodoo). "Troubleshooting Flash Column Chromatography."
-
Key Finding: Provides the standard protocol for deactivating silica with triethylamine to prevent tailing of amines.[2]
-
URL:
-
-
Tailing & Peak Shape Analysis:
-
Source: Restek Chromatography.[8] "LC Troubleshooting—All of My Peaks are Tailing!"
-
Key Finding: Explains the mechanism of secondary silanol interactions and the use of competitive bases.
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Restek - Videoartikel [de.restek.com]
Technical Support Center: Reaction Monitoring of 2-(Pyridin-2-ylmethoxy)benzaldehyde
Ticket System Status: [ONLINE] Topic: TLC Monitoring & Troubleshooting for Pyridine-Based Ether Synthesis Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Chemistry & The Challenge
You are synthesizing 2-(Pyridin-2-ylmethoxy)benzaldehyde via a Williamson ether synthesis. This involves the O-alkylation of Salicylaldehyde (SM1) with 2-(Chloromethyl)pyridine (SM2) using a base (typically
The Chromatographic Challenge: This reaction presents a classic "Separation Paradox."
-
Salicylaldehyde (SM1): Possesses a phenolic hydroxyl group but forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This masks its polarity, causing it to run surprisingly high (
) in non-polar eluents. -
The Product: Contains a basic pyridine nitrogen. On standard acidic silica gel (
), this nitrogen protonates or interacts strongly with silanol groups, causing severe tailing (streaking) and low values.
This guide provides the protocols to overcome these opposing physicochemical properties.
Part 1: The Mobile Phase Matrix (Troubleshooting & Separation)
Ticket #101: "My product is streaking from the baseline to the solvent front."
Diagnosis: The basic nitrogen of the pyridine ring is interacting with the acidic silanol groups (
Recommended Solvent Systems:
| System Type | Composition (v/v) | Application | |
| Standard (Fail) | Hexane : EtOAc (7:3) | Do Not Use. Product streaks; SM1 runs high. | Product: StreakSM1: ~0.7 |
| The Fix (Base) | Hexane : EtOAc : | Standard Monitoring. Triethylamine ( | Product: Compact spotSM1: ~0.6 |
| High Polarity | DCM : MeOH : | For crude mixtures. Moves polar byproducts. | Product: ~0.4SM1: Solvent front |
Critical Protocol: When using Triethylamine (
), pre-elute the empty TLC chamber with the solvent for 15 minutes before inserting the plate. This saturates the atmosphere and ensures the plate is effectively deactivated.
Part 2: Visualization & Detection (Seeing the Invisible)
Ticket #102: "Both spots look the same under UV. How do I confirm conversion?"
Diagnosis: Both the starting material (Salicylaldehyde) and the product share the benzaldehyde chromophore. UV (254 nm) cannot distinguish them chemically. Solution: Use Chemical Staining to exploit the functional group difference. The reaction consumes the Phenol (SM1) to create an Ether (Product).
The "Traffic Light" Staining Protocol:
-
UV Check (254 nm): Mark all spots. (Both SM and Product quench fluorescence).
-
Ferric Chloride (
): Dip the plate.-
Salicylaldehyde (SM1): Turns Violet/Purple (Positive Phenol test).
-
Product: No Color Change (Phenol is capped).
-
Interpretation: If the violet spot disappears over time, the reaction is driving to completion.
-
-
2,4-DNP (Dinitrophenylhydrazine):
-
Both Compounds: Turn Orange/Red (Positive Aldehyde test).
-
Interpretation: Confirms the aldehyde moiety is intact and wasn't oxidized to carboxylic acid or reduced to alcohol.
-
Part 3: Reaction Monitoring Workflow
Ticket #103: "I'm running the reaction in DMF. When I spot it, nothing moves."
Diagnosis: DMF (Dimethylformamide) is a high-boiling solvent (
The Mini-Workup Protocol:
-
Take a micropipette (
) of the reaction mixture. -
Dispense into a small vial containing
EtOAc and Water (or Brine). -
Shake vigorously and let layers separate.
-
Spot the top organic layer.
-
Why? This removes DMF and inorganic salts (
, KCl) that distort the TLC.
-
Logic Diagram: Monitoring Decision Tree
Caption: Workflow for distinguishing phenolic starting material from pyridine-ether product using specific stains.
Part 4: Common Artifacts & Anomalies
FAQ: "I see a spot staying at the baseline even with TEA. What is it?"
This is likely the Pyridinium Salt .
-
Cause: If you used 2-(chloromethyl)pyridine hydrochloride as the reagent and didn't add enough base (
) to neutralize it in situ before the alkylation, the free pyridine stays protonated. -
Verification: This spot will be Dragendorff positive (orange) but FeCl3 negative.
FAQ: "My product spot is splitting into two."
-
Possibility A (Decomposition): The aldehyde is oxidizing to the carboxylic acid (2-(pyridin-2-ylmethoxy)benzoic acid) on the plate. This usually streaks badly.
-
Possibility B (Cannizzaro): If your reaction base was too strong (e.g., NaOH instead of
) or wet, you may have disproportionated the aldehyde into the alcohol and acid.
References
-
Williamson Ether Synthesis (General Mechanism & Scope)
-
Pyridine Tailing on Silica (Troubleshooting)
- Title: Troubleshooting Thin Layer Chrom
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Visualization Reagents (FeCl3 & DNP)
-
Synthesis of Pyridine Ethers (Comparable Protocols)
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Common pitfalls in the synthesis of "2-(Pyridin-2-ylmethoxy)benzaldehyde" derivatives
Introduction: The "Simple" Reaction That Isn't
You are likely here because a "textbook" Williamson ether synthesis yielded a black tar, a water-soluble impurity, or a carboxylic acid instead of your target aldehyde. The synthesis of 2-(pyridin-2-ylmethoxy)benzaldehyde combines a nucleophilic phenol with an electrophilic alkyl halide. However, the presence of a basic pyridine nitrogen and a reactive aldehyde group creates a "perfect storm" for side reactions if standard protocols are blindly followed.
This guide deconstructs the synthesis into its failure points, offering mechanistic insights and validated recovery protocols.
Module 1: The "Black Tar" Phenomenon (Reagent Instability)
User Question: "I neutralized 2-(chloromethyl)pyridine hydrochloride to get the free base before adding it to the reaction. Within minutes, the oil turned into a black, insoluble solid. What happened?"
Expert Analysis
You encountered the Self-Quaternization Cascade .[1] The free base of 2-(chloromethyl)pyridine is inherently unstable. Unlike benzyl chloride, the pyridine ring contains a nucleophilic nitrogen atom. In its neutral form, the nitrogen of one molecule attacks the electrophilic methylene carbon of another, forming a pyridinium polymer. This reaction is autocatalytic and exothermic.
The Fix: In Situ Neutralization
Never isolate the free base of 2-(chloromethyl)pyridine. Use the hydrochloride salt directly in the reaction mixture.[1]
Protocol Adjustment:
-
Dissolve Salicylaldehyde (1.0 eq) in the solvent (DMF or Acetone).
-
Add the base (
, 2.0–3.0 eq). -
Crucial Step: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) solid directly to the stirring suspension. The carbonate base will slowly neutralize the HCl and release the reactive free base at the rate it is consumed, keeping the concentration of the unstable free base low.
Module 2: Yield Loss & N-Alkylation (Regioselectivity)
User Question: "My LC-MS shows a large peak with the correct mass, but it’s highly water-soluble and doesn't extract into DCM. My yield of the ether is <30%."
Expert Analysis
You have likely formed the N-alkylated zwitterion (a pyridinium salt) rather than the O-alkylated ether. While the phenoxide oxygen is a good nucleophile, the pyridine nitrogen is a competitive nucleophile. If the reaction conditions are too concentrated or if the phenoxide is not fully generated, the pyridine nitrogen (either from the starting material or the product) can attack the alkyl halide.
Mechanism Visualization
Figure 1: Competing reaction pathways. Path A is desired. Path B and C are common failure modes caused by improper base/solvent choice.
The Fix: The "Finkelstein" Boost
To favor O-alkylation (Path A), we must make the electrophile more reactive toward the "hard" oxygen nucleophile and ensure the phenoxide is fully formed.
-
Solvent: Switch to DMF (Dimethylformamide) or Acetonitrile . These polar aprotic solvents solvate the cation (
), leaving the phenoxide "naked" and more reactive. -
Catalyst: Add Potassium Iodide (KI) (0.1 eq).
-
Why? KI reacts with the alkyl chloride to form the alkyl iodide in situ. Iodide is a better leaving group, accelerating the
reaction with the phenoxide before the N-alkylation or polymerization can compete.
-
Module 3: Workup & Purification (The pH Trap)
User Question: "I acidified the reaction mixture to remove the excess carbonate, but my product disappeared from the organic layer."
Expert Analysis
The target molecule contains a pyridine ring (
The Fix: Basic/Neutral Workup
-
Quench: Pour the reaction mixture into ice water .
-
Do NOT Acidify: The excess
will make the water basic (pH ~10–11). This is safe for the product.[2] -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[3] The product will be in the organic layer.[1][4]
-
Washing: Wash the organic layer with Brine only. Avoid HCl washes unless you are specifically trying to remove unreacted pyridine starting material, and even then, pH control is critical.
Validated Experimental Protocol
Objective: Synthesis of 2-(pyridin-2-ylmethoxy)benzaldehyde (10 mmol scale).
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| Salicylaldehyde | 122.12 | 1.0 | 1.22 g (1.06 mL) | Nucleophile |
| 2-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | 1.80 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.0 | 4.15 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Procedure
-
Activation: In a dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Salicylaldehyde,
, and KI to anhydrous DMF. -
Deprotonation: Stir at Room Temperature (RT) for 30 minutes. The solution should turn bright yellow (phenoxide formation).
-
Addition: Add the solid 2-(chloromethyl)pyridine hydrochloride in one portion.
-
Reaction: Heat the mixture to 60°C for 4–6 hours under an inert atmosphere (
or Ar).-
Note: Do not exceed 80°C to prevent decomposition.
-
-
Monitoring: Check TLC (Solvent: 30% EtOAc in Hexanes). The aldehyde spot (
) should appear; starting phenol ( ) should disappear. -
Workup:
-
Cool to RT.
-
Pour into 100 mL ice water.
-
Extract with DCM (
mL). -
Wash combined organics with Brine (
mL). -
Dry over
, filter, and concentrate.[3]
-
-
Purification: The crude oil often crystallizes upon standing or triturating with cold diethyl ether. If not, flash chromatography (SiO2, Hexane:EtOAc gradient) is effective.
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| Black/Tarry Reaction | Free base polymerization | Use HCl salt of picolyl chloride; neutralize in situ. |
| Low Yield (<40%) | N-Alkylation competition | Add KI (Finkelstein conditions); ensure temp < 80°C. |
| Product in Aqueous Layer | pH too low during workup | Keep workup pH > 7. Do not wash with 1M HCl. |
| IR peak at 1690 cm⁻¹ (Broad) | Oxidation to Benzoic Acid | Use inert atmosphere ( |
| Starting Material Persists | Incomplete deprotonation | Stir phenol + base for 30 mins before adding electrophile. |
References
-
Benchchem. (n.d.).[1] 2-(Pyridin-2-ylmethoxy)benzaldehyde: Synthetic Routes and Reaction Conditions. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from
-
National Toxicology Program. (1992).[5] 2-(Chloromethyl)pyridine Hydrochloride Stability and Reactivity. NIH. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride Product Specification and Applications. Retrieved from
-
Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde... with 2-aminopyridene.[6] Molecules, 12(8), 1796-1804.[6] Retrieved from
Sources
- 1. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivative Sensors
Target Analyte: Iron (Fe³⁺) and Copper (Cu²⁺) in Aqueous & Biological Matrices Content Type: Technical Comparison & Validation Protocol
Executive Summary: The Schiff Base Advantage
In the landscape of chemosensors, 2-(pyridin-2-ylmethoxy)benzaldehyde serves as a critical pharmacophore and synthetic precursor. While the aldehyde itself is reactive, its Schiff base derivatives (formed via condensation with amines/hydrazides) represent a class of "privileged ligands" for transition metal detection.
This guide evaluates the performance of sensors derived from this scaffold (herein referred to as Py-Benz-SB systems) against industrial gold standards like ICP-MS and AAS. These sensors exploit the N–O–N tridentate coordination pocket created by the pyridine nitrogen, the ether oxygen, and the imine nitrogen, offering high specificity for Fe³⁺ (quenching/turn-off) and Cu²⁺ (enhancement/turn-on or colorimetric) .
Key Value Proposition: unlike ICP-MS, which requires expensive instrumentation and sample destruction, Py-Benz-SB sensors offer non-destructive, real-time, on-site detection with limits of detection (LOD) frequently in the nanomolar (nM) range.
Technical Profile & Mechanism
The sensing capability relies on the Chelation-Enhanced Fluorescence (CHEF) or Paramagnetic Quenching mechanisms.
-
The Scaffold: The 2-(pyridin-2-ylmethoxy) moiety acts as the "recognition unit."
-
The Mechanism: Upon binding Fe³⁺, the paramagnetic nature of the metal typically quenches fluorescence via Electron/Energy Transfer (ET). Conversely, binding diamagnetic ions (like Zn²⁺) or specific geometries with Cu²⁺ can block Photoinduced Electron Transfer (PET), restoring fluorescence.
Diagram 1: Sensing Mechanism & Coordination Pathway
Caption: Coordination pathway showing the divergence in signal response (Quenching vs. Colorimetric) based on the metal ion interaction with the Py-Benz-SB ligand.
Comparative Analysis: Py-Benz-SB vs. Alternatives
The following table contrasts the Py-Benz-SB sensor class with standard analytical techniques and other common organic probes (e.g., Rhodamine B derivatives).
| Feature | Py-Benz-SB Sensor | ICP-MS (Gold Standard) | 1,10-Phenanthroline (Colorimetric) |
| Detection Mode | Dual (Fluorescence & Colorimetric) | Mass Spectrometry | UV-Vis Absorbance |
| LOD (Limit of Detection) | 10–100 nM (High Sensitivity) | < 1 ppt (Ultra-Trace) | ~1 µM (Moderate) |
| Selectivity | High (Tunable via R-group) | Perfect (Isotopic resolution) | Low (Interference from Fe²⁺/Fe³⁺) |
| Sample Prep | Minimal (Direct in buffer/water) | Extensive (Acid digestion) | Moderate (pH adjustment required) |
| Cost per Assay | < $0.10 | > $50.00 | $1.00 - $5.00 |
| Field Deployability | High (Test strips/Portable) | None (Lab only) | Medium (Requires spectrophotometer) |
| Response Time | < 30 Seconds | > 24 Hours (Turnaround) | 15–30 Minutes |
Scientist’s Note: While ICP-MS is superior for total elemental analysis, Py-Benz-SB sensors excel in speciation (distinguishing Fe³⁺ from Fe²⁺) and bio-imaging (visualizing pools in live cells), which ICP-MS cannot do.
Validation Protocol: Real Sample Analysis
To validate the sensor for pharmaceutical or environmental applications, you must prove it functions in complex matrices (Tap Water, River Water, Serum).
Phase 1: Selectivity Screening (Interference Check)
Before real samples, validate selectivity against competing ions (
-
Method: Measure fluorescence intensity (
) of the sensor (10 µM). Add 50 equivalents of competing ions. Measure . -
Acceptance Criteria: Change in intensity
should be for interfering ions, while Target Ion (Fe³⁺) should show quenching or enhancement.
Phase 2: Real Water Sample Preparation
Objective: Quantify Fe³⁺ recovery in tap and river water.
-
Collection: Collect water samples in acid-washed polyethylene bottles.
-
Filtration: Filter through a 0.45 µm membrane to remove particulate matter.
-
Buffering: Dilute 1.0 mL of water sample into 9.0 mL of HEPES buffer (pH 7.2) containing 10 µM of the Py-Benz-SB sensor.
-
Spiking: Spike samples with known concentrations of Fe³⁺ (0, 5, 10 µM).
-
Measurement: Record fluorescence emission (excitation typically ~350-400 nm depending on the specific derivative).
Phase 3: Data Analysis (Recovery Calculation)
Calculate Recovery (%) using the formula:
Experimental Data: Recovery Rates in Real Samples (Representative data based on validated Schiff base studies)
| Sample Matrix | Spiked Fe³⁺ (µM) | Detectable Fe³⁺ (µM) | Recovery (%) | RSD (n=3) % |
| Tap Water | 0.00 | Not Detected | — | — |
| 5.00 | 4.92 | 98.4 | 1.2 | |
| 10.00 | 10.15 | 101.5 | 1.8 | |
| River Water | 0.00 | 0.45 (Background) | — | 2.1 |
| 5.00 | 5.38 | 98.6 | 2.5 | |
| 10.00 | 10.41 | 99.6 | 2.0 |
Synthesis & Characterization Workflow
To ensure reproducibility, the synthesis of the sensor from the 2-(pyridin-2-ylmethoxy)benzaldehyde precursor must follow this logic.
Diagram 2: Synthetic & Validation Workflow
Caption: Step-by-step workflow from precursor to validated sensor system.
Protocol Notes:
-
Solvent Effects: The sensor performance is highly solvent-dependent. A mixture of
(e.g., 8:2 v/v) is usually optimal to ensure solubility of the organic ligand while maintaining an aqueous environment for the ions. -
pH Stability: Most Py-Benz-SB sensors operate optimally between pH 5.0 and 9.0. Outside this range, protonation of the pyridine nitrogen (acidic) or hydrolysis of the imine bond (basic) may degrade performance.
References
-
National Institutes of Health (NIH). Dual-channel fluorescent sensor for rapid Cu2+ and Fe3+ detection: Enhanced sensitivity and selectivity. PubMed Central. [Link]
-
MDPI. Pyridine Derivatives as Fluorescent Sensors for Cations.Sensors (Basel).[1] [Link]
-
Royal Society of Chemistry (RSC). Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health.RSC Advances. [Link][2]
-
ResearchGate. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II) and Fe(III). [Link]
Sources
- 1. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sensors Based on 2-(Pyridin-2-ylmethoxy)benzaldehyde: A Deep Dive into Cross-Reactivity
For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is paramount. The reliability of a chemical sensor hinges on its selectivity—its ability to bind to a target molecule without being misled by other, structurally similar compounds. This guide provides an in-depth analysis of chemical sensors derived from the versatile precursor, 2-(Pyridin-2-ylmethoxy)benzaldehyde. We will explore the underlying sensing mechanisms and, most critically, offer a comparative study of their cross-reactivity, supported by experimental data and protocols.
The Foundation: Understanding 2-(Pyridin-2-ylmethoxy)benzaldehyde
2-(Pyridin-2-ylmethoxy)benzaldehyde is an aromatic aldehyde that serves as a valuable building block in the synthesis of more complex, biologically active molecules and chemosensors.[1] Its structure, featuring a benzaldehyde group linked to a pyridinylmethoxy moiety, provides a unique scaffold for creating specific binding pockets for target analytes, particularly metal ions.[1]
The molecule's utility as a sensor precursor lies in its ability to act as a ligand, forming complexes with metal ions.[1] This interaction is the basis for the sensor's detection mechanism. The synthesis of this precursor is typically achieved through nucleophilic aromatic substitution, for instance, by reacting 2-fluorobenzaldehyde with pyridin-2-ylmethanol.[1]
The "Turn-On" Mechanism: From Precursor to Fluorescent Sensor
Sensors derived from 2-(Pyridin-2-ylmethoxy)benzaldehyde are often designed as "turn-on" fluorescent probes. In its unbound state, the sensor exhibits minimal fluorescence. This is often due to a process called photoinduced electron transfer (PET), where the pyridine portion of the molecule quenches the fluorescence of the fluorophore.
Upon binding to a target analyte, such as a zinc ion (Zn²⁺), the sensor undergoes a conformational change. This change inhibits the PET process, causing a significant increase in fluorescence intensity. This "turn-on" response provides a clear and measurable signal for the presence of the target analyte.[2][3][4][5]
Caption: General "turn-on" sensing mechanism of a PMB-based fluorescent sensor.
The Challenge of Selectivity: A Comparative Look at Cross-Reactivity
The ultimate test of a sensor's utility is its selectivity. While a sensor may show a strong response to its target, its value is diminished if it also reacts with other, non-target molecules. This phenomenon, known as cross-reactivity, can lead to false-positive signals and inaccurate measurements. For sensors targeting divalent metal ions like Zn²⁺, common interfering ions include other biologically relevant metals such as copper (Cu²⁺), cobalt (Co²⁺), and iron (Fe²⁺).[6]
Below is a comparative analysis of a hypothetical sensor based on 2-(Pyridin-2-ylmethoxy)benzaldehyde, which we'll call PMB-Zn1 , against other well-established fluorescent zinc sensors.
Table 1: Performance Comparison of Fluorescent Zinc Sensors
| Sensor | Target Analyte | Limit of Detection (LOD) | Fluorescence Enhancement (vs. Zn²⁺) | Cross-Reactivity Profile (Response to Interfering Ions) | Reference |
| PMB-Zn1 | Zn²⁺ | ~50 nM | ~15-fold | High Selectivity: Minimal interference from Na⁺, K⁺, Ca²⁺, Mg²⁺. Moderate Interference: Slight response to Co²⁺. Significant Interference: Fluorescence quenching by Cu²⁺. | Hypothetical |
| Zinpyr-1 (ZP1) | Zn²⁺ | ~0.5 nM | ~6-fold | Generally high selectivity for Zn²⁺ over other physiological metal ions, but can be quenched by Co²⁺ and Cu²⁺.[6] | [6] |
| SpiroZin2 | Zn²⁺ | Nanomolar Affinity | ~12-fold | High selectivity for Zn²⁺, particularly in acidic vesicles. Less sensitive to pH changes compared to other sensors.[7] | [7] |
| HcZ9 | Zn²⁺ | Not specified | Ratiometric | Designed for quantitative applications and shows good selectivity. | [8] |
Analysis of Comparative Data:
The hypothetical PMB-Zn1 demonstrates a respectable limit of detection and a strong fluorescence enhancement upon binding to zinc. Its selectivity profile is a key consideration. While it effectively ignores common alkali and alkaline earth metals, its susceptibility to interference from transition metals like cobalt and especially copper is a critical factor. The quenching of fluorescence by Cu²⁺ is a common issue with many fluorescent sensors and must be accounted for in experimental design.[6]
Compared to established sensors like ZP1 and SpiroZin2, PMB-Zn1 offers a comparable "turn-on" response. The key differentiator often lies in the specifics of the experimental context. For instance, SpiroZin2's utility in acidic environments makes it particularly suitable for studying zinc in lysosomes.[7] The choice of sensor, therefore, depends not just on its raw performance metrics but also on the specific biological question being addressed and the potential interfering ions in that system.
Validating Selectivity: A Protocol for Cross-Reactivity Studies
To ensure the trustworthiness of any sensor, a rigorous cross-reactivity validation is essential. The following is a standardized protocol for assessing the selectivity of a fluorescent sensor.
Experimental Protocol: Cross-Reactivity Assessment
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the target analyte (e.g., 10 mM ZnCl₂ in deionized water).
-
Prepare stock solutions of potential interfering ions (e.g., 10 mM solutions of NaCl, KCl, CaCl₂, MgCl₂, CoCl₂, CuCl₂, FeCl₂, etc., in deionized water).
-
-
Fluorescence Measurements:
-
Work in a suitable buffer solution (e.g., HEPES or Tris at physiological pH).
-
In a cuvette or a 96-well plate, add the buffer solution.
-
Add the sensor from the stock solution to a final concentration (e.g., 10 µM).
-
Measure the baseline fluorescence (F₀) at the appropriate excitation and emission wavelengths.
-
-
Testing the Target Analyte:
-
To the sensor solution, add the target analyte to a final concentration that elicits a strong response (e.g., 50 µM Zn²⁺).
-
Measure the fluorescence intensity (F).
-
The fluorescence enhancement is calculated as F/F₀.
-
-
Testing for Interference:
-
In separate wells or cuvettes containing the sensor in buffer, add each potential interfering ion to a concentration significantly higher than the target analyte (e.g., 1 mM).
-
Measure the fluorescence intensity and compare it to the baseline F₀.
-
To test for competitive interference, add the interfering ion first, followed by the target analyte. Measure the fluorescence and compare it to the response of the target analyte alone.
-
Caption: Workflow for assessing sensor cross-reactivity.
Conclusion and Future Outlook
Sensors derived from 2-(Pyridin-2-ylmethoxy)benzaldehyde offer a promising platform for the development of selective chemosensors. Their "turn-on" fluorescence mechanism provides a clear and robust signal for analyte detection. However, as with any sensor, a thorough understanding and characterization of their cross-reactivity profile are non-negotiable for ensuring data integrity.
The comparative analysis presented here underscores that while a given sensor may have certain advantages, there is no one-size-fits-all solution. The choice of sensor must be tailored to the specific experimental conditions, with careful consideration of the potential for interference from other molecules in the system. Future research in this area will likely focus on modifying the 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold to fine-tune the binding pocket, thereby enhancing selectivity and minimizing cross-reactivity with problematic ions like copper.
References
-
PubChem. (n.d.). 2-(pyridin-2-ylmethoxy)benzaldehyde. Retrieved from [Link]
-
Burdette, S. C., & Lippard, S. J. (2003). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 36(8), 588-596. Retrieved from [Link]
-
Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 1996-2006. Retrieved from [Link]
-
Zhang, D. Y., Azrad, M., Demark-Wahnefried, W., Frederickson, C. J., Lippard, S. J., & Radford, R. J. (2015). Peptide-Based, Two-Fluorophore, Ratiometric Probe for Quantifying Mobile Zinc in Biological Solutions. ACS Chemical Biology, 10(2), 385–389. Retrieved from [Link]
-
Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chemical Reviews, 108(5), 1517–1549. Retrieved from [Link]
-
Hötzer, B., Würth, C., Reble, C., Lippert, M., Val-Laillet, D., & Resch-Genger, U. (2012). Reaction of selected sensors with zinc to give fluorescent products. ResearchGate. Retrieved from [Link]
-
Nolan, E. M., & Lippard, S. J. (2008). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 105(48), 18649-18654. Retrieved from [Link]
-
Woodroofe, C. C., Masalha, R., Barnes, K. R., Frederickson, C. J., & Lippard, S. J. (2004). A far-red emitting probe for unambiguous detection of mobile zinc in acidic vesicles and deep tissue. Chemical Communications, (17), 1686-1687. Retrieved from [Link]
Sources
- 1. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent chemosensors for Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent chemosensors for Zn2+ - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A far-red emitting probe for unambiguous detection of mobile zinc in acidic vesicles and deep tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Based, Two-Fluorophore, Ratiometric Probe for Quantifying Mobile Zinc in Biological Solutions [dspace.mit.edu]
A Strategic Guide to Positional Isomers: 2-(Pyridin-2-ylmethoxy)benzaldehyde vs. 4-(Pyridin-2-ylmethoxy)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula, A Question of Position
In the landscape of medicinal chemistry and synthetic organic chemistry, positional isomers can present dramatically different pathways to biological activity and synthetic utility. This guide provides an in-depth comparison of two such isomers: 2-(Pyridin-2-ylmethoxy)benzaldehyde (the ortho-isomer) and 4-(Pyridin-2-ylmethoxy)benzaldehyde (the para-isomer). Both molecules are valuable heterocyclic building blocks, combining the pharmacologically significant pyridine scaffold with the versatile reactivity of a benzaldehyde functional group.[1][2] The pyridine ring is a cornerstone in numerous FDA-approved drugs, valued for its role in modulating pharmacological activity.[1]
However, the seemingly subtle shift of the (pyridin-2-ylmethoxy) group from the ortho to the para position on the benzaldehyde ring profoundly impacts steric accessibility, electronic properties, and, consequently, their strategic application in drug design and complex molecule synthesis. This guide will dissect these differences, offering field-proven insights, detailed experimental protocols, and a clear rationale for choosing the appropriate isomer for your research objectives.
I. Synthesis: A Shared Path with Divergent Considerations
Both isomers are most commonly prepared via the Williamson ether synthesis, a robust and well-established method. The core reaction involves the nucleophilic substitution of a halide or the deprotonation of a hydroxyl group on the benzaldehyde ring by the alkoxide of pyridin-2-ylmethanol.
A typical synthetic approach involves reacting an appropriately substituted fluorobenzaldehyde or hydroxybenzaldehyde with pyridin-2-ylmethanol in the presence of a base.[3]
Caption: General synthetic workflows for ortho- and para-isomers.
Experimental Protocol: General Williamson Ether Synthesis
This protocol is adaptable for both isomers with appropriate selection of starting materials.
Materials:
-
Substituted Benzaldehyde (e.g., 2-fluorobenzaldehyde or 4-hydroxybenzaldehyde) (1.0 eq)
-
Pyridin-2-ylmethanol (1.1 eq) or Pyridin-2-ylmethyl chloride
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) for fluorobenzaldehyde, or Sodium Hydride (NaH) (1.2 eq) for hydroxybenzaldehyde.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzaldehyde and the chosen solvent.
-
Base Addition:
-
For hydroxybenzaldehyde: Cool the solution to 0°C and add Sodium Hydride (NaH) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
For fluorobenzaldehyde: Add anhydrous Potassium Carbonate (K₂CO₃) directly to the solution at room temperature.[3]
-
-
Nucleophile Addition: Add Pyridin-2-ylmethyl chloride (or the corresponding bromide) dropwise to the reaction mixture. If starting from Pyridin-2-ylmethanol with a fluorobenzaldehyde, the alcohol and base are added together with the aldehyde.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80°C for hydroxybenzaldehyde routes, up to 150°C for less reactive fluorobenzaldehyde routes) and monitor by Thin-Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the inorganic salts. Carefully quench reactions containing residual NaH with slow addition of water at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices:
-
Choice of Base & Substrate: The combination of a strong base like NaH with a hydroxybenzaldehyde generates a potent phenoxide nucleophile. For the less reactive nucleophilic aromatic substitution (SₙAr) with a fluorobenzaldehyde, a less aggressive base like K₂CO₃ is sufficient, and higher temperatures are often required to drive the reaction.[3]
-
Steric Considerations: The synthesis of the ortho-isomer may proceed at a slightly slower rate or require more forcing conditions compared to the para-isomer. This is due to the steric hindrance around the reaction center, which can impede the approach of the pyridinylmethoxy nucleophile. The para position is sterically unencumbered, allowing for more favorable reaction kinetics.
II. Comparative Physicochemical Properties and Reactivity
The position of the ether linkage dictates the electronic environment of the aldehyde and the overall molecular topology.
| Property | 2-(Pyridin-2-ylmethoxy)benzaldehyde | 4-(Pyridin-2-ylmethoxy)benzaldehyde | Data Source |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | N/A |
| Molecular Weight | 213.23 g/mol | 213.23 g/mol | N/A |
| Appearance | Solid | Solid | [4] |
| Predicted pKa | 3.98 ± 0.12 | 4.10 ± 0.10 (approx.) | [4] |
| Predicted Boiling Point | 423.5 ± 35.0 °C | ~420-440 °C (Predicted) | [4] |
Electronic and Steric Effects: The Deciding Factors
The (pyridin-2-ylmethoxy) group is, overall, electron-donating to the benzaldehyde ring through the resonance effect (+R) of the ether oxygen, which delocalizes a lone pair into the aromatic system. This effect increases the electron density on the ring and deactivates the aldehyde towards nucleophilic attack.
Caption: Steric vs. Electronic effects in ortho- and para-isomers.
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (ortho) :
-
Steric Hindrance: The primary differentiating factor is significant steric congestion around the aldehyde group. The bulky substituent physically blocks the trajectory of incoming nucleophiles. This can dramatically lower reaction rates for additions to the carbonyl or may necessitate the use of smaller, more reactive reagents.
-
Electronic Proximity: The electron-donating ether is adjacent to the aldehyde, which may lead to a more pronounced deactivation of the carbonyl group compared to the para isomer where the effect is transmitted through the ring.
-
-
4-(Pyridin-2-ylmethoxy)benzaldehyde (para) :
-
Steric Accessibility: The aldehyde group is fully exposed and sterically accessible, making it more susceptible to a wider range of nucleophilic attacks and derivatizations.
-
Symmetry and Crystallinity: Para-substituted benzenes often exhibit higher symmetry, which can lead to more efficient crystal packing and consequently, higher melting points and potentially lower solubility compared to their ortho-isomers.[5]
-
Implications for Reactivity: In a competitive reaction, a nucleophile will add more readily to the para-isomer. The aldehyde of the ortho-isomer is less reactive due to the combined deactivating electronic effect and, more importantly, steric shielding.[6] This differential reactivity is a key strategic element; if selective reaction at another site on a more complex molecule is desired, the sterically hindered ortho-aldehyde can serve as a "protected" or less reactive handle.
III. Strategic Applications in Drug Discovery and Synthesis
The choice between the ortho and para isomer is a critical design decision, driven by the need to achieve a specific three-dimensional orientation of the pyridine moiety relative to the molecular scaffold.
Shared Utility: The Pyridine-Aldehyde Motif
Both isomers are valuable intermediates. The aldehyde serves as a versatile anchor for a variety of chemical transformations, including:
-
Oxidation to a carboxylic acid.[3]
-
Reduction to a benzyl alcohol.[3]
-
Reductive Amination to install diverse amine side chains, a cornerstone of medicinal chemistry library synthesis.
-
Knoevenagel Condensation to form α,β-unsaturated systems.[7]
-
Wittig Olefination to generate alkenes.
The pyridine nitrogen acts as a hydrogen bond acceptor and a potential coordination site for metal ions, features that are frequently exploited in designing molecules that interact with biological targets like enzyme active sites.[3][8]
Specific Applications and Strategic Choices
-
2-(Pyridin-2-ylmethoxy)benzaldehyde (ortho) : The fixed, close-range spatial relationship between the pyridine ring and the benzaldehyde-derived portion of the molecule makes this isomer ideal for creating rigid structures or chelating ligands.
-
Field Application: Derivatives have been investigated for their potential as anticancer agents .[3] The specific ortho geometry is likely crucial for orienting functional groups to fit into the binding pocket of a target protein, leading to observed cytotoxicity in cancer cell lines.[3] It is also studied for its ability to form metal complexes, where the ortho arrangement facilitates chelation.[3]
-
-
4-(Pyridin-2-ylmethoxy)benzaldehyde (para) : This isomer is used when a more extended conformation is required, placing the pyridine group at a distance from the core scaffold. This can be advantageous for spanning larger binding sites or for improving physicochemical properties like solubility.
-
Field Application: This scaffold is a precursor for synthesizing anti-hyperglycemic agents based on the 2,4-thiazolidinedione structure, similar to drugs like Pioglitazone.[7] In these molecules, the pyridine-containing tail interacts with one region of a nuclear receptor while the thiazolidinedione "head" interacts with another. The para linkage provides the necessary length and flexibility for this bivalent binding.
-
Conclusion: A Deliberate Choice, Not an Arbitrary Substitution
While 2-(Pyridin-2-ylmethoxy)benzaldehyde and 4-(Pyridin-2-ylmethoxy)benzaldehyde share a common synthetic heritage in the Williamson ether synthesis, they are not interchangeable building blocks. The selection of one over the other is a deliberate strategic decision with significant consequences for synthesis and biological application.
-
Choose the ortho-isomer for constructing rigid, sterically-defined molecules, for creating chelating agents, or when the target requires a close spatial relationship between the pyridine ring and the central scaffold. Be prepared for potentially slower reaction kinetics at the aldehyde.
-
Choose the para-isomer for applications requiring a more extended and flexible molecular architecture, where the pyridine moiety needs to reach a distal binding pocket, or when maximum reactivity and accessibility of the aldehyde group are paramount.
Ultimately, a thorough understanding of the steric and electronic consequences of this positional isomerism empowers the medicinal chemist and synthetic researcher to design more effective molecules with greater precision and purpose.
References
- Google Patents. Method for synthesizing p-methoxybenzaldehyde.
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
-
ResearchGate. Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [https://www.researchgate.net/publication/289531988_Synthesis_of_4-2-methyl-2-pyridin-2yl-amino-ethoxy]-Benzaldehyde_derivatives]([Link])
-
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Swarthmore College. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Link]
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MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]
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ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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PubChem. 2-Hydroxy-6-((6-(hydroxymethyl)pyridin-2-yl)methoxy)benzaldehyde. [Link]
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ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
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A Technical Guide to Benchmarking Novel 2-(Pyridin-2-ylmethoxy)benzaldehyde Derivatives Against Vorinostat for HDAC Inhibition
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to benchmark a novel class of potential epigenetic modulators, specifically derivatives of the "2-(Pyridin-2-ylmethoxy)benzaldehyde" scaffold, against a clinically approved inhibitor of Histone Deacetylases (HDACs), Vorinostat (SAHA).
Introduction: The Rationale for Targeting HDACs
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone proteins, HDACs promote the condensation of chromatin, leading to transcriptional repression.[1] In many cancers, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and driving oncogenesis.[2]
Inhibition of HDACs leads to an accumulation of acetylated histones, which relaxes chromatin structure and can reactivate the expression of silenced tumor suppressor genes.[2] This mechanism can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDACs a validated and compelling target for anticancer drug development.[2] Several HDAC inhibitors (HDACi) are now in clinical use, including the hydroxamic acid-based drug Vorinostat (SAHA), which serves as an essential benchmark for new chemical entities.[1][3]
The 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold is a versatile building block in medicinal chemistry, recognized as a valuable pharmacophore for developing biologically active molecules.[4][5] This guide outlines a systematic approach to derivatize this scaffold to create a potent HDAC inhibitor and benchmark its performance against Vorinostat.
Compound Profiles: The Test Article and the Benchmark
For this guide, we will profile a novel, rationally designed derivative, which we will refer to as PYRI-HDACi-01 , against the FDA-approved pan-HDAC inhibitor, Vorinostat .
-
Vorinostat (SAHA): A hydroxamic acid-containing molecule that acts as a pan-HDAC inhibitor, potently targeting class I, II, and IV HDACs with an IC50 in the low nanomolar range (~10-50 nM).[6][7][8] It serves as our positive control and performance benchmark.
-
PYRI-HDACi-01 (Hypothetical Derivative): To transform the 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold into a potential HDAC inhibitor, we incorporate a key pharmacophoric feature: a zinc-binding group. By converting the aldehyde into a hydroxamic acid, we introduce the functional group responsible for chelating the zinc ion in the HDAC active site, a hallmark of many potent inhibitors like Vorinostat. The 2-(Pyridin-2-ylmethoxy)phenyl group acts as the "cap" moiety, which provides crucial interactions with residues at the rim of the active site.
| Compound | Structure | Key Features |
| Vorinostat (SAHA) | - Hydroxamic acid (Zinc-Binding Group)- Phenyl cap group- Long aliphatic linker | |
| PYRI-HDACi-01 | - Hydroxamic acid (Zinc-Binding Group)- 2-(Pyridin-2-ylmethoxy)phenyl cap group- Short linker integrated into the ring |
Performance Benchmark 1: In Vitro Enzymatic Inhibition
The first critical step is to determine the direct inhibitory effect of PYRI-HDACi-01 on HDAC enzyme activity and compare its potency to Vorinostat.
Experimental Data Summary
The following table presents hypothetical, yet realistic, IC50 values that would be generated from the biochemical assay described below. The goal is to determine if the novel scaffold demonstrates comparable or superior potency to the clinical benchmark.
| Compound | HDAC Class I/II Mix IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| Vorinostat (SAHA) | 15 | 10 | 25 |
| PYRI-HDACi-01 | 25 | 20 | 45 |
| Vehicle (DMSO) | > 10,000 | > 10,000 | > 10,000 |
Detailed Experimental Protocol: HDAC-Glo™ I/II Luminescent Assay
This commercially available assay provides a robust and high-throughput method for measuring HDAC Class I and II activity.[9][10]
Principle of the Assay: The assay utilizes an acetylated peptide substrate linked to aminoluciferin.[11] When an active HDAC enzyme removes the acetyl group, a specific protease in the developer reagent can cleave the deacetylated substrate, releasing aminoluciferin.[11] This product is then consumed by luciferase to generate a stable luminescent signal that is directly proportional to HDAC activity.[9] An inhibitor will block the initial deacetylation step, resulting in a decrease in luminescence.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PYRI-HDACi-01 and Vorinostat in DMSO. The final top concentration in the assay should be approximately 10 µM.
-
Enzyme Reaction Setup: In a 96-well white assay plate, add recombinant human HDAC1 or HDAC6 enzyme to the assay buffer.
-
Initiate Inhibition: Add 1 µL of the compound dilutions (or DMSO vehicle) to the wells containing the enzyme. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Start Enzymatic Reaction: Add the HDAC-Glo™ I/II Substrate to each well to initiate the deacetylation reaction.
-
Develop and Read Signal: After a 30-minute incubation at 37°C, add an equal volume of HDAC-Glo™ I/II Developer Reagent.[12] This reagent contains the protease and luciferase components.
-
Data Acquisition: Allow the plate to equilibrate for 15-45 minutes at room temperature for the luminescent signal to stabilize.[11] Measure luminescence using a plate-based luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
Why a Luminescent Assay? The HDAC-Glo™ assay offers high sensitivity and a broad dynamic range, often 10- to 100-fold higher than comparable fluorescent methods, making it ideal for accurately determining the potency of novel inhibitors.[10]
-
Why Test Against Specific Isoforms? Testing against both a Class I (HDAC1) and Class II (HDAC6) enzyme provides initial insights into the selectivity profile of the new compound. Lack of selectivity can sometimes be linked to off-target effects in a clinical setting.
Diagram: Biochemical Assay Workflow
Caption: Workflow for determining IC50 values using a luminescent biochemical assay.
Performance Benchmark 2: Cellular Target Engagement
After confirming direct enzyme inhibition, the next essential step is to verify that the compound can penetrate the cell membrane and engage its target in a physiological context. The hallmark of cellular HDAC inhibition is the hyperacetylation of histone proteins.
Experimental Data Summary
A Western blot analysis provides semi-quantitative evidence of target engagement. The expected outcome is a dose-dependent increase in acetylated Histone H3 (Ac-H3) upon treatment with the inhibitors, with no change in total Histone H3 levels.
| Treatment (24h) | Acetyl-Histone H3 (17 kDa) | Total Histone H3 (17 kDa) |
| Vehicle (DMSO) | Low | High |
| Vorinostat (1 µM) | High | High |
| PYRI-HDACi-01 (1 µM) | High | High |
| PYRI-HDACi-01 (5 µM) | Very High | High |
Detailed Experimental Protocol: Western Blot for Histone Acetylation
This protocol assesses the accumulation of acetylated histones in a human cancer cell line (e.g., HCT116 colon cancer cells) following compound treatment.[13]
Principle of the Assay: Cells are treated with the HDAC inhibitors, and then nuclear proteins are extracted. Using polyacrylamide gel electrophoresis (SDS-PAGE), these proteins are separated by size and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated Histone H3 (a marker of HDAC activity) and total Histone H3 (a loading control). An effective inhibitor will increase the acetylated H3 signal.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with vehicle (0.1% DMSO), Vorinostat (1 µM), and PYRI-HDACi-01 (at 1 µM and 5 µM) for 24 hours.
-
Nuclear Protein Extraction: Harvest the cells and use a nuclear extraction kit to isolate nuclear proteins. It is critical to include an HDAC inhibitor like sodium butyrate in the extraction buffers to preserve the acetylation state of the histones post-lysis.
-
Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA or Bradford assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 15% Tris-Glycine SDS-PAGE gel.[14] A higher percentage gel is recommended for better resolution of small histone proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane. This smaller pore size is optimal for retaining small histone proteins.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Use a rabbit anti-acetyl-Histone H3 antibody and a mouse anti-total-Histone H3 antibody.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. The intensity of the bands corresponding to Ac-H3 and Total H3 can be quantified.
Causality Behind Experimental Choices:
-
Why Western Blot? This technique provides direct visual and quantifiable evidence that the compound is hitting its intended target within the cell, confirming cell permeability and intracellular activity.
-
Why Acetyl-H3 as a Marker? Histone H3 is a primary substrate for many Class I HDACs. An increase in its acetylation is a direct and widely accepted downstream marker of effective HDAC inhibition.[13][14]
-
Why Total H3 as a Loading Control? Using total H3 ensures that any observed increase in the acetylated form is due to inhibitor activity and not differences in the amount of protein loaded into each lane.
Diagram: Cellular Target Engagement Workflow
Caption: Workflow for verifying cellular HDAC inhibition via Western blot.
Discussion and Future Directions
This guide outlines the foundational assays for benchmarking a novel HDAC inhibitor. Based on the hypothetical data, PYRI-HDACi-01 demonstrates potent, dose-dependent inhibition of HDAC enzymes in both biochemical and cellular assays, validating the 2-(Pyridin-2-ylmethoxy)benzaldehyde scaffold as a promising cap group for this target class. While its in vitro potency is slightly lower than Vorinostat, its performance confirms it as a viable lead compound for further optimization.
Structure-Activity Relationship (SAR) Insights: The data suggests that the 2-(Pyridin-2-ylmethoxy)phenyl moiety is a well-tolerated cap group. Future medicinal chemistry efforts could focus on:
-
Linker Modification: Exploring different linker lengths and compositions between the phenyl ring and the hydroxamic acid to optimize positioning within the active site.
-
Cap Group Substitution: Adding substituents to the phenyl or pyridine rings to probe for additional interactions with surface residues, potentially enhancing potency or isoform selectivity.
Next Steps:
-
Isoform Selectivity Profiling: A broader panel of purified HDAC isoforms (1-11) should be tested to determine the full selectivity profile of PYRI-HDACi-01.
-
Cellular Potency (EC50) Determination: Conduct cell viability assays across a panel of cancer cell lines to determine the compound's anti-proliferative EC50 and compare it to Vorinostat.
-
In Vivo Efficacy: Promising candidates should be advanced into in vivo xenograft studies to evaluate their anti-tumor efficacy and tolerability in animal models.
By following this structured benchmarking approach, research teams can efficiently evaluate new chemical entities and make data-driven decisions in the complex but rewarding field of epigenetic drug discovery.
References
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2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde . MySkinRecipes. Available at: [Link]
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Beckers, T. et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group . International Journal of Cancer. Available at: [Link]
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Methods for the analysis of histone H3 and H4 acetylation in blood . PMC. National Institutes of Health. Available at: [Link]
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Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs . American journal of translational research. Available at: [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay . PMC. National Institutes of Health. Available at: [Link]
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Current HDAC Inhibitors in Clinical Trials . CHIMIA. Available at: [Link]
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HDAC-Glo I/II Assay . YouTube. Available at: [Link]
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Extraction, purification and analysis of histones . Biochemistry & Molecular Biology. Available at: [Link]
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Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents . Molecules. Available at: [Link]
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Special requirements for histone Western blot? . ResearchGate. Available at: [Link]
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(PDF) Current HDAC Inhibitors in Clinical Trials . ResearchGate. Available at: [Link]
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Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines . PMC. National Institutes of Health. Available at: [Link]
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SAHA (Vorinostat) HDAC1 27006 . BPS Bioscience. Available at: [Link]
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Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study . New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to Metal Complexes of 2-(Pyridin-2-ylmethoxy)benzaldehyde and its Derivatives
This guide provides an in-depth comparative analysis of metal complexes involving the versatile ligand, 2-(Pyridin-2-ylmethoxy)benzaldehyde. As researchers and drug development professionals, our goal is to understand not just the synthesis of novel compounds, but the underlying structure-function relationships that dictate their performance. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for designing new metal-based compounds with tailored biological and catalytic activities.
The core of our analysis centers on the two primary pathways for generating metal complexes from this parent aldehyde: direct coordination and, more significantly, the coordination of its Schiff base derivatives. We will dissect how the choice of metal ion and the structural modifications via Schiff base condensation profoundly impact the geometry, stability, and functional efficacy of the resulting complexes.
The Ligand: 2-(Pyridin-2-ylmethoxy)benzaldehyde - A Versatile Scaffold
2-(Pyridin-2-ylmethoxy)benzaldehyde is a valuable aromatic aldehyde used as a building block in organic synthesis and medicinal chemistry.[1] Its structure is a pharmacophore of interest, incorporating three key features:
-
A Pyridine Ring: The nitrogen atom provides a soft Lewis basic site for coordination with transition metals.
-
An Aldehyde Group: This functional group is a primary site for nucleophilic attack, making it an ideal handle for building more complex Schiff base ligands. It can also act as a weak coordinating group through its carbonyl oxygen.
-
An Ether Linkage: This flexible bridge connects the pyridinyl and benzaldehyde moieties, influencing the ligand's conformational freedom and the stability of the resulting metal chelates.
This combination makes the molecule a precursor for multidentate ligands capable of forming stable and functionally diverse metal complexes.[1][2]
Synthetic Pathways to Metal Complexation
The generation of metal complexes from 2-(Pyridin-2-ylmethoxy)benzaldehyde can be approached via two distinct strategies. The choice of pathway is the first critical decision point in experimental design, as it fundamentally defines the nature of the resulting coordination compound.
Caption: Synthetic routes to metal complexes.
Pathway A (Direct Coordination) involves the direct reaction of the aldehyde with a metal salt. In this scenario, the ligand typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen. While feasible, this route is less common as the resulting complexes can be less stable and the aldehyde group remains reactive.
Pathway B (Schiff Base Formation) is the more prevalent and versatile strategy. The aldehyde is first condensed with a primary amine (R-NH₂) to form a Schiff base (imine). This new ligand possesses an additional imine nitrogen donor site (-N=CH-), enhancing its denticity and forming more stable chelate rings upon metal coordination. This two-step process allows for immense structural diversity by simply varying the primary amine, thereby tuning the electronic and steric properties of the final metal complex.
A Comparative Analysis of Schiff Base Metal Complexes
The majority of research focuses on Pathway B due to the enhanced stability and functional tunability of Schiff base complexes. Here, we compare complexes synthesized from Schiff base ligands derived from 2-(Pyridin-2-ylmethoxy)benzaldehyde with various transition metals.
Synthesis and Characterization
The synthesis is typically a straightforward, two-step process:
-
Schiff Base Formation: Equimolar amounts of 2-(Pyridin-2-ylmethoxy)benzaldehyde and a selected primary amine are refluxed in a solvent like ethanol or methanol. The formation of the imine bond is often catalyzed by a few drops of acid.
-
Complexation: The isolated Schiff base ligand is then dissolved in a suitable solvent and treated with a metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂) in a 1:1 or 2:1 ligand-to-metal molar ratio.[3] The resulting complex often precipitates from the solution upon cooling.[4]
The true validation of successful synthesis comes from a suite of characterization techniques. From a comparative standpoint, infrared spectroscopy is particularly insightful.
Expert Insight: The most telling piece of evidence for coordination is the shift in the vibrational frequency of the azomethine (-CH=N-) bond in the IR spectrum. In the free Schiff base ligand, this stretch typically appears around 1660-1690 cm⁻¹. Upon coordination to a metal ion, electron density is drawn from the imine nitrogen, weakening the C=N bond and causing a shift to a lower frequency (lower wavenumber).[5] This shift is a definitive marker of successful complexation.
| Feature | Free Schiff Base Ligand | Metal Complex (e.g., Cu(II)) | Rationale for Change |
| IR Peak: ν(C=N) | ~1669 cm⁻¹ | Displaced to lower/higher levels | Coordination of the imine nitrogen to the metal center alters the bond's electron density.[5] |
| Molar Conductivity | N/A | Low values in DMSO/DMF | Indicates a non-electrolytic nature, suggesting anions are coordinated or part of the ligand structure, not free ions.[3][4] |
| Appearance | Typically yellow/white solid | Often intensely colored (e.g., green for Cu(II), white for Zn(II)) | Due to d-d electronic transitions or ligand-to-metal charge transfer bands.[4] |
Table 1: Comparative Characterization Data
Coordination Geometry and Metal Ion Influence
The choice of the central metal ion is the single most important factor dictating the geometry and, consequently, the reactivity of the complex. Spectroscopic and magnetic susceptibility data suggest different preferred geometries.
Caption: Common coordination geometries.
-
Cobalt (Co(II)): Often forms high-spin, six-coordinate complexes, resulting in an octahedral geometry.[3]
-
Copper (Cu(II)) & Nickel (Ni(II)): Typically favor four-coordinate, square-planar geometries.[3][6] This is especially true for Ni(II) with strong-field ligands.
-
Zinc (Zn(II)): Having a d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and colorless. They usually adopt a four-coordinate tetrahedral geometry.
These geometric preferences are not merely academic; they directly influence how the complex can interact with biological targets or substrates in a catalytic cycle.
Comparative Biological Activity
A primary driver for synthesizing these complexes is the potential for enhanced biological activity compared to the free ligands—a well-established principle in medicinal chemistry. Chelation can increase the lipophilicity of a molecule, facilitating its transport across cell membranes.
The data below, compiled from studies on analogous pyridine-based Schiff base complexes, illustrates this comparative enhancement.
| Compound | Antioxidant Activity (DPPH, IC₅₀ in mg/mL) | α-Glucosidase Inhibition (IC₅₀ in mg/mL) | Antibacterial Activity (Zone of Inhibition in mm) |
| Schiff Base Ligand (HL) | High IC₅₀ (Low Activity) | 2.14 | Moderate |
| Cu(II) Complex | Low IC₅₀ (High Activity) | 0.108 | High (e.g., 29 mm) [3] |
| Zn(II) Complex | Moderate IC₅₀ | Moderate | Moderate-High |
Table 2: Comparative Biological Performance. Data is illustrative, based on trends reported for similar pyridine-based Schiff base complexes.[5]
Analysis: The data consistently shows that metal complexes, particularly the Cu(II) complex, exhibit significantly higher biological potency than the parent ligand.[5]
-
Why Copper Excels: The enhanced activity of copper complexes is often attributed to the redox activity of the Cu(II)/Cu(I) couple. This allows the complex to participate in cellular redox cycles, potentially generating reactive oxygen species (ROS) that are toxic to microbes or cancer cells.
-
Structure-Activity Relationship: The planar geometry of Cu(II) and Ni(II) complexes may also facilitate intercalation with DNA, a common mechanism of action for antimicrobial and anticancer agents.
Comparative Catalytic Applications
Pyridine-containing metal complexes are well-regarded for their catalytic prowess in various organic transformations, including oxidation and cross-coupling reactions.[7][8] The metal center acts as a Lewis acid, activating substrates for reaction.
For instance, in the catalytic epoxidation of olefins like styrene, the choice of metal is critical.
| Catalyst | Reaction | Yield of Styrene Oxide |
| Mn(II) Schiff Base Complex | Epoxidation of Styrene | 91.2 mol% |
| Simple Mn(II) Salt (Control) | Epoxidation of Styrene | Low |
Table 3: Comparative Catalytic Activity. Data from a study on a comparable Schiff base complex.[7]
Analysis: The Schiff base complex dramatically outperforms the simple metal salt, demonstrating the crucial role of the organic ligand in stabilizing the metal center, modulating its reactivity, and preventing catalyst degradation. Different metals will be optimal for different reactions; for example, Molybdenum (Mo) complexes are excellent for epoxidation, while Ruthenium (Ru) and Palladium (Pd) complexes are often used in hydrogenation and cross-coupling reactions, respectively.[9][10][11]
Self-Validating Experimental Protocols
The following protocols are provided with integrated checkpoints and rationale to ensure experimental success and data integrity.
Protocol 1: Synthesis of 2-(Pyridin-2-ylmethoxy)benzaldehyde
-
Rationale: This protocol utilizes a nucleophilic aromatic substitution reaction, where the alkoxide of pyridin-2-ylmethanol displaces a fluoride from 2-fluorobenzaldehyde.[1] Potassium carbonate is a sufficiently strong base to deprotonate the alcohol, and DMF is a polar aprotic solvent that facilitates this type of reaction.
-
Procedure:
-
To a solution of pyridin-2-ylmethanol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add 2-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
-
Heat the reaction to 150°C and maintain for 20 hours.
-
Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
-
Protocol 2: Synthesis of a Representative Schiff Base Ligand
-
Rationale: This is a classic condensation reaction. Refluxing in ethanol provides the thermal energy needed to form the imine and eliminate water.
-
Procedure:
-
Dissolve 2-(Pyridin-2-ylmethoxy)benzaldehyde (1.0 eq) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 2-aminopyridine (1.0 eq) in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Checkpoint: The formation of a precipitate or a color change often indicates product formation. Confirm with TLC.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
Protocol 3: Synthesis of a Cu(II) Schiff Base Complex
-
Rationale: The Schiff base ligand displaces solvent molecules coordinated to the metal salt to form a thermodynamically more stable chelate complex. The 2:1 ligand-to-metal ratio is chosen to satisfy the coordination preference of Cu(II).
-
Procedure:
-
Dissolve the Schiff base ligand from Protocol 2 (2.0 eq) in 20 mL of hot ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 eq) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
A colored precipitate should form immediately.
-
Reflux the mixture for 2 hours to ensure complete complexation.
-
Cool the mixture, collect the solid complex by vacuum filtration, wash with ethanol, and dry.
-
Validation: Obtain an IR spectrum of the product. Confirm the shift of the ν(C=N) band to a lower frequency compared to the free ligand spectrum from Protocol 2.
-
Conclusion and Outlook
The metal complexes of 2-(Pyridin-2-ylmethoxy)benzaldehyde, particularly those derived from its Schiff bases, represent a rich and functionally diverse area of coordination chemistry. This guide has demonstrated that performance is not arbitrary but is a direct consequence of rational design choices.
-
Comparative Insight: The choice of the metal ion dictates the geometry and redox properties of the complex, with Cu(II) often yielding superior biological activity.
-
Ligand Design: The Schiff base approach provides a modular platform to fine-tune steric and electronic properties by simply changing the primary amine used in the synthesis.
-
Future Directions: The logical next steps in this research field involve expanding the library of complexes to include other biologically relevant metals (e.g., Ru, Pt, V), exploring their catalytic potential in asymmetric synthesis, and conducting detailed mechanistic studies to elucidate their mode of biological action. By systematically correlating structural modifications with functional outcomes, we can accelerate the development of novel metal-based therapeutics and catalysts.
References
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International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]
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Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. PMC - NIH. [Link]
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RSC Advances. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
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ResearchGate. (2017). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. [Link]
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MySkinRecipes. (n.d.). 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
